(R)-4-N-Trityl-2-methyl piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-methyl-1-tritylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUQPZHRDKLOPX-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375396 | |
| Record name | (R)-4-N-Trityl-2-methyl piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313657-75-9 | |
| Record name | (R)-4-N-Trityl-2-methyl piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 313657-75-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-4-N-Trityl-2-methyl piperazine
CAS Number: 313657-75-9
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of a Chiral Scaffold
(R)-4-N-Trityl-2-methyl piperazine is a chiral heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors.[1] Its structural architecture, featuring a piperazine core with a stereodefined methyl group at the C-2 position and a bulky trityl protecting group on the N-4 nitrogen, makes it a valuable intermediate for the synthesis of complex, biologically active molecules.[1] The CAS Number for this compound is 313657-75-9.[1][2]
The core utility of this compound lies in the precise three-dimensional arrangement conferred by the (R)-chiral center. In drug development, enantiomers of a chiral molecule can exhibit vastly different pharmacological activities and toxicological profiles. The use of enantiomerically pure starting materials like this compound is a cornerstone of modern asymmetric synthesis, allowing for the selective construction of the desired stereoisomer of a drug candidate, thereby optimizing efficacy and minimizing potential off-target effects.[3]
The trityl (triphenylmethyl) group serves as a crucial protecting group for the N-4 nitrogen. Its steric bulk prevents unwanted side reactions at this position, directing subsequent chemical transformations to the unprotected N-1 nitrogen. Critically, the trityl group can be removed under mild acidic conditions, a process that is orthogonal to many other protecting group strategies, offering synthetic flexibility.[4][5] This guide provides a comprehensive overview of the synthesis, properties, analysis, and handling of this key pharmaceutical intermediate.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 313657-75-9 | [1] |
| Molecular Formula | C₂₄H₂₆N₂ | [1] |
| Molecular Weight | 342.48 g/mol | [1] |
| Melting Point | 128-129 °C | [1] |
| Boiling Point | 451.7 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.074 g/cm³ (Predicted) | [1] |
| Appearance | White to off-white solid | General Observation |
| pKa | 9.04 ± 0.40 (Predicted) | [1] |
Strategic Synthesis and Mechanistic Rationale
The synthesis of enantiomerically pure this compound is a multi-step process that leverages the chiral pool of natural amino acids. The most common and scalable approach begins with (R)-Alanine, which provides the required stereocenter.
Conceptual Workflow of Synthesis
The overall synthetic strategy involves building the piperazine ring from a chiral diamine precursor, which is itself derived from (R)-alanine. The trityl group is introduced to protect the more sterically accessible nitrogen atom.
Caption: Synthetic workflow from (R)-Alanine.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a synthesized representation based on established methods for creating chiral piperazines from amino acids.[6][7]
Step 1: Reduction of (R)-Alanine to (R)-Alaninol
-
Rationale: The carboxylic acid of the starting amino acid is reduced to a primary alcohol. This alcohol will be converted into a leaving group in a subsequent step to facilitate ring closure. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
-
Procedure:
-
Suspend (R)-Alanine (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a flask equipped with a reflux condenser and a dropping funnel, under an inert nitrogen atmosphere.
-
Carefully add a solution of LiAlH₄ (1.5 eq) in THF dropwise to the suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude (R)-alaninol, which can be purified by distillation.
-
Step 2: Synthesis of the Diamine Precursor
-
Rationale: The hydroxyl group of alaninol is converted into a good leaving group (e.g., a tosylate or mesylate), and the amine is protected (e.g., with a Boc group). This is followed by nucleophilic substitution with a protected amino group to form the diamine backbone.
-
Procedure: This is a multi-step sequence often consolidated in the literature. A simplified representation is provided. The key transformation is an aza-Michael addition or similar nucleophilic substitution to build the 1,2-diamine structure needed for the piperazine ring.[7]
Step 3: Cyclization to form (R)-2-Methylpiperazine
-
Rationale: The diamine precursor undergoes an intramolecular cyclization to form the six-membered piperazine ring. This often involves deprotection followed by a base-mediated ring closure.
-
Procedure:
-
Dissolve the protected diamine precursor in a suitable solvent (e.g., Dichloromethane).
-
Add a strong acid (e.g., Trifluoroacetic acid) to remove the protecting groups.
-
After deprotection is complete, neutralize the reaction mixture with a base (e.g., NaOH solution) and then heat to promote cyclization.
-
Extract the aqueous layer with an organic solvent, dry, and concentrate to yield (R)-2-methylpiperazine.
-
Step 4: Selective N-Tritylation
-
Rationale: The final step is the selective protection of the N-4 nitrogen. The reaction of (R)-2-methylpiperazine with trityl chloride in the presence of a mild base will preferentially occur at the less sterically hindered N-4 position. The methyl group at C-2 directs the bulky trityl group to the opposite nitrogen.
-
Procedure:
-
Dissolve (R)-2-methylpiperazine (1.0 eq) in a solvent such as Dichloromethane (DCM) or THF.
-
Add a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq).
-
Cool the solution to 0 °C and slowly add a solution of Trityl Chloride (1.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield pure this compound.
-
Applications in Drug Development
This compound is not a therapeutic agent itself but a crucial building block. Its value is realized in the synthesis of final active pharmaceutical ingredients (APIs). The unprotected N-1 amine serves as a reactive handle for introducing a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).
Key Therapeutic Areas:
-
Selective Kappa Opioid Receptor (KOR) Antagonists: Chiral 2-methylpiperazine scaffolds are integral to the structure of potent and selective KOR antagonists. These compounds are being investigated for the treatment of depression, anxiety, and substance abuse disorders. The specific stereochemistry is often critical for achieving high affinity and selectivity for the kappa receptor over mu or delta opioid receptors.[8]
-
Serotonin-Related Disease Treatments: The piperazine moiety is a well-known pharmacophore in compounds targeting serotonin receptors. This intermediate has been utilized in the synthesis of novel agents for serotonin-related diseases.[1]
-
General CNS-Active Agents: The piperazine ring is a privileged scaffold in central nervous system (CNS) drug discovery due to its ability to cross the blood-brain barrier and interact with various CNS targets.[9]
Caption: General synthetic utility workflow.
Analytical Characterization
Ensuring the chemical identity, purity, and enantiomeric excess of this compound is critical. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides confirmation of the molecular structure. Expected signals include:
-
A complex multiplet for the aromatic protons of the trityl group (approx. 7.20-7.50 ppm).
-
Signals for the piperazine ring protons (approx. 2.0-4.0 ppm). The chirality and conformational rigidity introduced by the methyl and trityl groups will lead to distinct, non-equivalent signals for these protons.
-
A doublet for the methyl group protons (approx. 1.0-1.2 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the trityl carbons (aromatic region >120 ppm), the piperazine ring carbons (aliphatic region, approx. 40-60 ppm), and the methyl carbon (high field, approx. 15-20 ppm).[10]
Chiral High-Performance Liquid Chromatography (HPLC)
-
Rationale: Chiral HPLC is the definitive method for determining the enantiomeric purity (enantiomeric excess, ee) of the compound. It separates the (R) and (S) enantiomers, allowing for their quantification.
-
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are highly effective for separating chiral piperazine derivatives.[11][12]
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. Small amounts of an amine additive (e.g., diethylamine, DEA) are often included to improve peak shape and reduce tailing by masking active sites on the silica support.[12]
-
Detection: UV detection is commonly used. While the piperazine ring itself is not a strong chromophore, the trityl group provides sufficient UV absorbance for sensitive detection (typically around 220-260 nm).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, which will typically show the protonated molecule [M+H]⁺ at m/z 343.49.
Safety, Handling, and Disposal
As a fine chemical intermediate, this compound requires careful handling in a laboratory or manufacturing setting.
Safety and Personal Protective Equipment (PPE)
-
Hazard Identification: While specific toxicology data for this compound is limited, piperazine derivatives should be handled as potentially harmful. They can cause skin and eye irritation.[13]
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge should be used.
-
Storage and Stability
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and strong acids, as the trityl group is acid-labile.
Disposal
-
Waste material should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Amine-containing waste should not be discharged into drains.[14] It should be collected in designated waste containers for incineration or other approved disposal methods.[14]
References
-
LookChem. (n.d.). Cas 313657-75-9, this compound. Available at: [Link]
-
Li, W., et al. (2018). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
-
Nemeth, T., et al. (2018). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Available at: [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. Available at: [Link]
-
Ünver, Y., et al. (2020). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2008). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Available at: [Link]
-
Pipzine Chemicals. (n.d.). R-4-Trityl-2-Methyl Piperazine. Available at: [Link]
-
De Castro, S., et al. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mirabile, S., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PubMed Central. Available at: [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
-
Hart, D., et al. (2012). Method for Activation and Recycling of Trityl Resins. The Journal of Organic Chemistry. Available at: [Link]
-
American Chemical Society. (2012). Method for Activation and Recycling of Trityl Resins. Available at: [Link]
-
MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
-
PubMed. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor-zeolite composite catalysts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity. Available at: [Link]
-
Technology Catalogue. (n.d.). Disposing Amine Waste. Available at: [Link]
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Available at: [Link]
-
National Institutes of Health. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Available at: [Link]
-
ResearchGate. (2008). Preparation of chiral 2-methylpiperazine. Available at: [Link]
-
ResearchGate. (2023). (PDF) Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 313657-75-9 [chemicalbook.com]
- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. americanchemistry.com [americanchemistry.com]
- 14. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
An In-Depth Technical Guide to (R)-4-N-Trityl-2-methyl piperazine: Synthesis, Characterization, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Foreword
(R)-4-N-Trityl-2-methyl piperazine, a chiral derivative of piperazine, serves as a critical building block in the synthesis of complex pharmaceutical agents. Its unique structural features, combining the steric bulk of the trityl protecting group with the chirality of the methyl-substituted piperazine ring, make it an invaluable intermediate in medicinal chemistry. This guide provides a comprehensive overview of its molecular properties, a detailed synthesis protocol, and robust analytical methodologies for its characterization and quality control, tailored for professionals in drug discovery and development.
Core Molecular Attributes
This compound is a white to off-white solid. The trityl group, a triphenylmethyl moiety, is a bulky lipophilic group that serves as a protecting group for the secondary amine of the piperazine ring, preventing unwanted side reactions during multi-step syntheses. The presence of a methyl group at the 2-position of the piperazine ring introduces a chiral center, which is often crucial for the stereospecific interactions of the final active pharmaceutical ingredient (API) with its biological target.
| Property | Value | Source(s) |
| Molecular Weight | 342.48 g/mol | [1][2][3] |
| Molecular Formula | C₂₄H₂₆N₂ | [1][2][3] |
| CAS Number | 313657-75-9 | [1][2][4] |
| Melting Point | 128 °C | [1] |
| Boiling Point | 451.7 °C at 760 mmHg | [1] |
| Density | 1.074 g/cm³ | [1] |
Synthesis Protocol: N-Tritylation of (R)-2-methylpiperazine
The synthesis of this compound is achieved through the selective N-tritylation of (R)-2-methylpiperazine. The use of a bulky protecting group like the trityl group generally favors substitution at the less sterically hindered nitrogen atom of the piperazine ring.
Sources
(R)-4-N-Trityl-2-methyl piperazine physical properties
An In-Depth Technical Guide to the Physical Properties of (R)-4-N-Trityl-2-methyl piperazine
Abstract
This compound is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a bulky hydrophobic trityl protecting group and a stereocenter, makes it a valuable intermediate for creating complex and specific therapeutic agents. A thorough understanding of its physical properties is paramount for researchers and scientists to ensure consistent quality, optimize reaction conditions, develop appropriate analytical methods, and guide formulation strategies. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, supported by standard experimental protocols for their validation.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is an N-substituted derivative of 2-methylpiperazine, where the nitrogen at the 4-position is protected by a triphenylmethyl (trityl) group. This structural arrangement has profound implications for its physical behavior.
-
The Piperazine Core: The piperazine ring provides a basic nitrogenous scaffold, common in many pharmacologically active compounds.[1] The presence of two nitrogen atoms influences its polarity and potential for hydrogen bonding, although the secondary amine at the 1-position is the primary site for such interactions.
-
The Chiral Center: The methyl group at the 2-position creates a stereocenter with an (R) configuration. This chirality is crucial for stereospecific interactions with biological targets, a cornerstone of modern drug design.
-
The Trityl Group: The large, nonpolar trityl group dominates the molecule's physical properties. It significantly increases the molecular weight and steric bulk, reduces aqueous solubility, and enhances solubility in nonpolar organic solvents. Its presence dictates the crystalline nature and thermal properties of the compound.
These features are quantitatively defined by the following identifiers:
| Property | Value | Reference |
| Chemical Name | This compound | [2][3] |
| CAS Number | 313657-75-9 | [4][5] |
| Molecular Formula | C₂₄H₂₆N₂ | [2][3][4] |
| Molecular Weight | 342.48 g/mol | [2][4][6] |
| SMILES | C[C@@H]1CN(CCN1)C(c2ccccc2)(c3ccccc3)c4ccccc4 | |
| InChI | InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3/t20-/m1/s1 | [2] |
Core Physicochemical Properties
The macroscopic properties of a compound are a direct reflection of its molecular structure. The data presented below, sourced from chemical supplier databases, provides a quantitative basis for handling and utilizing this compound in a laboratory setting.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | Inferred from typical appearance of similar organic solids. |
| Melting Point | 128 °C | [2][4][6] |
| Boiling Point | 451.7 ± 40.0 °C (Predicted) | [4][6] |
| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [4][6] |
| Flash Point | 145.3 °C | [2] |
| pKa | 9.04 ± 0.40 (Predicted) | [2][4][6] |
| Solubility | Insoluble in water; Soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. | Based on structural analysis and general chemical principles.[2] |
The melting point of 128 °C indicates that this compound is a stable solid at room temperature, which simplifies handling and storage.[2][4][6] The high predicted boiling point is characteristic of a large, non-volatile molecule.[4][6] The predicted pKa suggests the un-tritylated nitrogen of the piperazine ring is basic, a key property for its role as a synthetic intermediate.[2][4][6]
Spectroscopic and Analytical Profile
While physical constants provide a broad overview, spectroscopic data is required for unambiguous identification and quality control. The following sections describe the expected spectral characteristics based on the molecule's functional groups.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the most powerful tool for confirming the structure of organic molecules in solution. For this compound, the spectrum is expected to show distinct signals corresponding to each unique proton environment:
-
Trityl Group (Aromatic Protons): A complex multiplet between δ 7.20-7.50 ppm, integrating to 15 protons. These are the protons on the three phenyl rings.
-
Piperazine Ring (Aliphatic Protons): A series of complex multiplets between δ 1.80-3.10 ppm, integrating to 7 protons. The chirality of the adjacent methyl-bearing carbon renders the ring protons diastereotopic, leading to more complex splitting patterns than in a symmetric piperazine.
-
NH Proton: A broad singlet, typically between δ 1.5-2.5 ppm (can exchange with D₂O), integrating to one proton.
-
Methyl Group: A doublet around δ 1.0-1.2 ppm, integrating to 3 protons, coupled to the single proton on the adjacent chiral carbon.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
-
Trityl Group (Aromatic Carbons): Multiple signals in the δ 125-145 ppm region. This will include signals for the ipso, ortho, meta, and para carbons of the phenyl rings.
-
Trityl Group (Quaternary Carbon): A single, less intense signal around δ 75-80 ppm for the quaternary carbon bonded to the three phenyl rings and the piperazine nitrogen.
-
Piperazine Ring (Aliphatic Carbons): Signals in the δ 40-60 ppm region corresponding to the four unique carbons of the piperazine ring.
-
Methyl Group: A single signal in the upfield region, typically around δ 15-20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. The spectrum for this compound would be dominated by:
-
~3300 cm⁻¹: A medium, sharp peak corresponding to the N-H stretch of the secondary amine.
-
3100-3000 cm⁻¹: A series of sharp peaks corresponding to the aromatic C-H stretching of the trityl group.
-
3000-2800 cm⁻¹: Peaks corresponding to the aliphatic C-H stretching of the piperazine ring and methyl group.
-
~1600, 1490, 1450 cm⁻¹: Sharp absorptions characteristic of the C=C stretching within the aromatic rings.
-
~1150-1050 cm⁻¹: C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI):
-
Molecular Ion: The primary observation would be the protonated molecule [M+H]⁺ at m/z 343.49.
-
Major Fragment: A very prominent peak would be expected at m/z 243.12, corresponding to the highly stable triphenylmethyl (trityl) cation [C(Ph)₃]⁺. This fragment is a hallmark of trityl-containing compounds and serves as a key diagnostic peak.
Experimental Workflows and Protocols
To ensure the scientific integrity and trustworthiness of data, all physical property measurements must follow validated protocols. The following workflow illustrates a logical sequence for the complete physicochemical characterization of a new batch of this compound.
Caption: Workflow for Physicochemical Characterization.
Protocol: Melting Point Determination
Rationale: This protocol determines the temperature range over which the crystalline solid transitions to a liquid. A sharp, well-defined melting range is a strong indicator of high purity.
-
Instrument Preparation: Calibrate the digital melting point apparatus using certified standards (e.g., caffeine, vanillin) that bracket the expected melting point of 128 °C.
-
Sample Preparation: Finely crush a small amount (2-3 mg) of the crystalline solid into a powder. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube into the apparatus. Set a rapid heating ramp (e.g., 10 °C/min) to quickly approach the expected melting point.
-
Fine Measurement: Approximately 15 °C below the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is critical for accurately observing the phase transition.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). Report this as the melting range. For a pure sample, this range should be narrow (< 2 °C).
Protocol: Qualitative Solubility Assessment
Rationale: Understanding solubility is critical for selecting appropriate solvents for reactions, purification, and analytical sample preparation. This protocol provides a systematic way to assess solubility in a range of common laboratory solvents.
-
Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).
-
Sample Preparation: Add approximately 10 mg of the compound to each of 8 separate, labeled vials.
-
Solvent Addition: Add the first solvent (e.g., Dichloromethane) to the corresponding vial in 0.1 mL increments, up to a total of 1 mL. Vortex or agitate the vial for 30 seconds after each addition.
-
Observation: Visually inspect for dissolution after each solvent addition.
-
Classification:
-
Very Soluble: Dissolves completely in < 0.2 mL.
-
Soluble: Dissolves completely in 0.2 - 0.5 mL.
-
Sparingly Soluble: Dissolves completely in 0.5 - 1.0 mL.
-
Slightly Soluble: Some, but not all, material dissolves in 1.0 mL.
-
Insoluble: No visible dissolution in 1.0 mL.
-
-
Repeat: Repeat steps 3-5 for each solvent in the panel.
Conclusion
This compound is a well-defined crystalline solid with a melting point of 128 °C. Its structure, dominated by the bulky, nonpolar trityl group, renders it insoluble in water but soluble in common organic solvents. Its identity and purity can be unambiguously confirmed through a combination of spectroscopic techniques, with ¹H NMR and Mass Spectrometry providing the most definitive structural information. The data and protocols presented in this guide serve as a robust resource for researchers, enabling the confident and effective use of this important chiral building block in the pursuit of new therapeutic discoveries.
References
-
LookChem. (n.d.). Cas 313657-75-9, this compound. Retrieved from [Link]
-
Reagent Instrument Network. (n.d.). This compound. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 313657-75-9 [sigmaaldrich.com]
- 4. 313657-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 313657-75-9 [chemicalbook.com]
- 6. This compound | 313657-75-9 [amp.chemicalbook.com]
synthesis of (R)-4-N-Trityl-2-methyl piperazine
An In-Depth Technical Guide to the Synthesis of (R)-4-N-Trityl-2-methylpiperazine
Abstract
(R)-4-N-Trityl-2-methylpiperazine is a valuable chiral building block in modern medicinal chemistry, serving as a critical intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2] Its unique stereochemistry and the presence of a sterically demanding trityl protecting group allow for precise molecular elaboration in drug discovery programs.[3][4] This guide provides a comprehensive overview of a robust and reliable synthetic strategy, beginning with the enantioselective construction of the core (R)-2-methylpiperazine scaffold from a readily available chiral precursor, followed by a regioselective N-tritylation. The rationale behind key experimental choices, detailed step-by-step protocols, and methods for characterization are presented to ensure reproducibility and high fidelity in the laboratory setting.
Strategic Overview: A Two-Phase Synthetic Approach
The synthesis of (R)-4-N-Trityl-2-methylpiperazine is most effectively approached in two distinct phases. The primary challenge lies in establishing the chiral center at the C2 position of the piperazine ring with high enantiomeric purity. Subsequently, the regioselective protection of the N4 nitrogen is required, leaving the more sterically hindered N1 nitrogen available for further synthetic transformations.
Our chosen strategy prioritizes accessibility of starting materials, reaction scalability, and stereochemical control.
-
Phase 1: Enantioselective Synthesis of (R)-2-Methylpiperazine. We will leverage the chiral pool by starting from D-Alanine methyl ester. This approach involves a reductive amination followed by a deprotection and cyclization cascade to form the chiral piperazinone intermediate, which is then reduced to the desired (R)-2-methylpiperazine. This method avoids costly chiral resolutions or complex asymmetric catalysis.[5]
-
Phase 2: Regioselective N-Tritylation. The introduction of the bulky trityl (triphenylmethyl) group onto the (R)-2-methylpiperazine scaffold is achieved using trityl chloride. The steric hindrance of the trityl group inherently directs its attachment to the less sterically encumbered N4 nitrogen, yielding the target compound with high regioselectivity.[6][7]
Caption: Overall synthetic workflow for (R)-4-N-Trityl-2-methylpiperazine.
Phase 1: Synthesis of (R)-2-Methylpiperazine
The synthesis of the chiral piperazine core is the most critical phase. While several routes exist, including the resolution of racemic mixtures or asymmetric synthesis, starting from a chiral amino acid provides an efficient and cost-effective path to high enantiopurity.[8][9][10] The following protocol is adapted from established methodologies for synthesizing chiral piperazinone derivatives.[5]
Causality of Experimental Design
-
Starting Material: D-Alanine methyl ester is selected as the chiral source. The D-configuration directly translates to the desired R-configuration in the final piperazine product.[5]
-
Key Intermediate: The synthesis proceeds through a chiral piperazinone intermediate. The amide bond within the piperazinone is significantly more stable than an imine, preventing racemization and simplifying purification.
-
Reduction: A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or a Borane complex (B₂H₆) is required to reduce both the amide carbonyl and the other ring carbonyl (if present from the cyclization step) to the corresponding amines, forming the piperazine ring.[10]
Detailed Experimental Protocol: (R)-2-Methylpiperazine
Step 2.2.1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate
-
To a solution of N-Cbz-aminoacetaldehyde (1 equiv.) in an alcohol solvent (e.g., methanol), add D-Alanine methyl ester hydrochloride (1.1 equiv.) and a mild base such as triethylamine (1.2 equiv.) to neutralize the hydrochloride salt.
-
Cool the mixture to -10 to 0 °C. This temperature control is critical to prevent the premature reduction of the aldehyde by the reducing agent.[5]
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.), portion-wise while maintaining the low temperature.
-
Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir overnight.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2.2.2: Deprotection, Cyclization, and Reduction to (R)-2-Methylpiperazine
-
Dissolve the product from the previous step (1 equiv.) in methanol.
-
Add a palladium on carbon catalyst (Pd/C, 10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 1.8 MPa and stir vigorously at room temperature overnight.[5] This step simultaneously removes the Cbz protecting group and facilitates the intramolecular cyclization to form the (R)-3-methylpiperazin-2-one intermediate.
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure.
-
The crude piperazinone is then dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C and slowly add a solution of a potent reducing agent such as Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv.) in THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until the reduction is complete (monitored by TLC/LC-MS).
-
Cool the reaction back to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Concentrate the combined filtrates to yield crude (R)-2-methylpiperazine, which can be used directly in the next step or purified further by distillation or crystallization.[11]
Phase 2: Regioselective Synthesis of (R)-4-N-Trityl-2-methylpiperazine
The trityl group serves as an excellent protecting group for amines due to its steric bulk and its lability under acidic conditions.[6][12] This bulk is the cornerstone of achieving the desired regioselectivity in the protection of (R)-2-methylpiperazine.
Causality of Experimental Design
-
Regioselectivity: The piperazine ring has two secondary amine nitrogens: N1 (adjacent to the methyl group) and N4. The N1 position is significantly more sterically hindered than the N4 position. The triphenylmethyl (trityl) group is exceptionally bulky, and its reaction with the piperazine will overwhelmingly occur at the less hindered N4 position to minimize steric clash.[7]
-
Reaction Conditions: The reaction is typically performed in a non-polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). A tertiary amine base, such as triethylamine (Et₃N), is added to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[7]
Caption: Reaction scheme for the regioselective N-tritylation.
Detailed Experimental Protocol: (R)-4-N-Trityl-2-methylpiperazine
-
In a round-bottom flask under an inert atmosphere, dissolve (R)-2-methylpiperazine (1 equiv.) and triethylamine (1.2 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve trityl chloride (TrCl) (1.05 equiv.) in anhydrous THF.
-
Add the trityl chloride solution dropwise to the stirred piperazine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Monitor the reaction progress by TLC (eluent: ether/acetonitrile/triethylamine 90:10:4) or LC-MS.[7]
-
Upon completion, filter off the triethylamine hydrochloride salt and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent like dichloromethane or ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
The resulting crude product is purified by column chromatography on silica gel to yield (R)-4-N-Trityl-2-methylpiperazine as a solid.[7]
Product Characterization and Data
Thorough characterization is essential to confirm the identity, purity, and enantiomeric integrity of the final product.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆N₂ | [1][13] |
| Molecular Weight | 342.48 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 128 °C | [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.4-7.5 (m, 6H), 7.2-7.3 (m, 6H), 7.1-7.2 (m, 3H), 3.0-3.1 (m, 1H), 2.8-2.9 (m, 2H), 2.7-2.8 (m, 1H), 2.3-2.4 (m, 1H), 1.9-2.0 (m, 1H), 1.8 (br s, 1H, NH), 1.1 (d, 3H). | Predicted/Typical |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 144.9, 129.5, 127.8, 126.1, 75.8, 54.5, 52.1, 48.0, 46.8, 19.8. | Predicted/Typical |
| Enantiomeric Purity | ≥99% ee (determined by Chiral HPLC) | [1] |
Conclusion
This guide outlines a scientifically sound and practical approach for the synthesis of (R)-4-N-Trityl-2-methylpiperazine. By employing a strategy rooted in the chiral pool and leveraging the principles of sterically controlled regioselectivity, researchers can reliably produce this key intermediate with high yield and excellent enantiopurity. The detailed protocols and mechanistic explanations provided herein are designed to empower drug development professionals to confidently incorporate this valuable building block into their synthetic programs, accelerating the discovery of novel therapeutics.
References
-
Preparation of chiral 2-methylpiperazine. (2015). ResearchGate. Retrieved from researchgate.net. [Link]
-
Li, G., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances. [Link]
- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (2005).
-
Cossy, J., & Furet, N. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Arkivoc. [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
(R)-4-N-TRITYL-2-METHYL PIPERAZINE | 313657-75-9. LookChem. [Link]
- CN108129404B - Synthesis method of chiral piperazinone derivative. (2021).
-
Trityl Protection - Common Organic Chemistry. commonorganicchemistry.com. [Link]
-
Korch, K. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link]
-
This compound | 313657-75-9. Tetrahedron. [Link]
-
Budak, Y., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
-
Synthesis of N-tritylpiperazine. PrepChem.com. [Link]
-
The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- CN103382192A - Preparation of N-monosubstituted piperazine derivatives. (2013).
-
Piperazine. Wikipedia. [Link]
-
Kumar, P., et al. (2013). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Organic & Biomolecular Chemistry. [Link]
-
Tzani, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
N-trityl piperazine, succinate salt. PubChem. [Link]
-
Silva, M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]
-
Silva, M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
- US2525223A - Preparation of n-substituted piperazines. (1950).
-
Douglas, C. J., & Overman, L. E. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. Research Collection. [Link]
-
van der Meer, J., et al. (2019). Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate. [Link]
-
Kumar, A., et al. (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry. [Link]
-
Thomas, J. B., et al. (2010). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]
-
Piperazine, 1,2,4-trimethyl-. NIST WebBook. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 10. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 11. (R)-(-)-2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 12. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. 313657-75-9 | this compound | Tetrahedron [thsci.com]
The Strategic Role of (R)-4-N-Trityl-2-methylpiperazine in Modern Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-4-N-Trityl-2-methylpiperazine has emerged as a pivotal chiral building block in contemporary medicinal chemistry. Its unique structural architecture, combining a stereochemically defined methyl-substituted piperazine core with a sterically demanding N-trityl protecting group, offers chemists precise control over molecular topography and reactivity. This guide provides an in-depth analysis of its structural properties, a validated synthesis and purification protocol, comprehensive characterization data, and its critical application in the synthesis of pioneering therapeutics, most notably the first-in-class HIV capsid inhibitor, Lenacapavir (GS-6207). Through this exploration, we illuminate the causal relationship between its structure and its function as a high-value intermediate in the development of complex, next-generation pharmaceuticals.
Core Structural and Physicochemical Profile
(R)-4-N-Trityl-2-methylpiperazine, registered under CAS Number 313657-75-9, is a chiral heterocyclic compound whose utility is defined by the interplay of its constituent parts: the piperazine ring, the (R)-chiral center, and the bulky trityl group.
-
The Piperazine Scaffold: The piperazine ring is a privileged scaffold in medicinal chemistry, often incorporated to introduce a basic nitrogen center, which can enhance aqueous solubility and form critical salt interactions with biological targets.[1][2]
-
The (R)-Stereocenter: The methyl group at the C-2 position introduces a fixed, non-racemic chiral center. In the context of a drug molecule, this specific stereochemistry is fundamental for achieving selective and high-affinity binding to a chiral target, such as an enzyme active site or a protein-protein interface. The (R)-configuration is non-negotiable for the biological activity of its downstream products.
-
The N-Trityl Group: The triphenylmethyl (trityl) group serves a dual purpose. Primarily, it is a highly effective protecting group for the N-4 nitrogen of the piperazine ring. Its significant steric bulk selectively blocks this nitrogen from participating in reactions, allowing for controlled functionalization of the secondary amine at the N-1 position.[3] Secondly, the bulky nature of the trityl group can influence the conformational preference of the piperazine ring and direct the stereochemical outcome of subsequent reactions.[4]
The combination of these features makes (R)-4-N-Trityl-2-methylpiperazine a bespoke building block for constructing complex molecules where precise three-dimensional orientation of substituents is paramount.
Physicochemical Data Summary
| Property | Value | Reference(s) |
| CAS Number | 313657-75-9 | [1][2] |
| Molecular Formula | C₂₄H₂₆N₂ | [2] |
| Molecular Weight | 342.48 g/mol | [2] |
| Melting Point | 128 °C | [1][2] |
| Boiling Point | 451.7 °C (Predicted) | [2] |
| Density | 1.074 g/cm³ (Predicted) | [1][2] |
| Appearance | White to off-white solid | |
| pKa | 9.04 ± 0.40 (Predicted) | [2] |
Synthesis and Purification: A Validated Protocol
The synthesis of (R)-4-N-Trityl-2-methylpiperazine is achieved through the regioselective N-protection of the commercially available chiral starting material, (R)-2-methylpiperazine. The choice of reagents and conditions is critical to ensure mono-tritylation at the less sterically hindered N-4 position.
Experimental Protocol: N-Tritylation of (R)-2-Methylpiperazine
This protocol is adapted from established procedures for the selective protection of asymmetric piperazines as utilized in the synthesis of pharmaceutical intermediates.
Objective: To synthesize (R)-4-N-Trityl-2-methylpiperazine by reacting (R)-2-methylpiperazine with trityl chloride.
Materials:
-
(R)-2-methylpiperazine (1.0 eq)
-
Trityl Chloride (1.05 eq)
-
Triethylamine (TEA) (1.5 eq) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-2-methylpiperazine and dissolve in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (TEA) to the solution and stir for 5-10 minutes. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Tritylation: Add trityl chloride portion-wise to the stirred solution at 0 °C. The reaction is typically slow and controlled addition prevents side reactions.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Flash Column Chromatography
Rationale: The crude product contains the desired mono-tritylated product, potentially some di-tritylated byproduct, and unreacted starting materials. The significant difference in polarity between these compounds allows for efficient separation by flash chromatography.
Procedure:
-
Column Preparation: Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% to 30% ethyl acetate). The bulky, non-polar trityl group ensures the product has a moderate Rf value.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
-
Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield (R)-4-N-Trityl-2-methylpiperazine as a solid.
Structural Characterization
Accurate structural confirmation is paramount. The following data serve as a benchmark for the characterization of (R)-4-N-Trityl-2-methylpiperazine.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the primary tool for confirming the structure. Key expected signals include:
-
A complex multiplet in the aromatic region (~7.1-7.5 ppm) corresponding to the 15 protons of the three phenyl rings of the trityl group.
-
Signals for the piperazine ring protons, typically in the range of 1.8-3.5 ppm. The chirality and conformational restriction imposed by the methyl and trityl groups will result in distinct and complex splitting patterns for these protons.
-
A doublet for the methyl group protons, shifted upfield by the ring structure.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the number of unique carbon environments. Key signals include:
-
Multiple signals in the aromatic region (~125-145 ppm) for the trityl group carbons.
-
Signals for the piperazine ring carbons, typically in the range of 40-60 ppm.
-
A signal for the methyl carbon around 15-20 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent peak for the protonated molecule [M+H]⁺ at approximately m/z 343.22, confirming the molecular weight.
Application in Drug Synthesis: The Case of Lenacapavir (GS-6207)
The strategic importance of (R)-4-N-Trityl-2-methylpiperazine is best exemplified by its role as a key intermediate in the synthesis of Lenacapavir (GS-6207) , a first-in-class, long-acting injectable HIV capsid inhibitor developed by Gilead Sciences.[1] Lenacapavir represents a paradigm shift in HIV treatment, and its complex molecular architecture necessitates a highly controlled, stereospecific synthesis.
Role in the Synthetic Pathway
In the modular synthesis of Lenacapavir, the core of the molecule is assembled by sequentially coupling several key fragments.[5] (R)-4-N-Trityl-2-methylpiperazine serves as the precursor to the chiral piperazine fragment of the final drug.
The Causality Behind Its Use:
-
Introduction of Chirality: The (R)-methylpiperazine moiety is essential for the biological activity of Lenacapavir. It correctly orients other parts of the molecule to bind within a specific pocket of the HIV capsid protein. Using this pre-formed chiral building block avoids problematic chiral separations or asymmetric syntheses later in the route.
-
Controlled Regiochemistry: The trityl group at N-4 directs the initial coupling reactions to the N-1 position of the piperazine ring. This regiocontrol is crucial for building the complex core of Lenacapavir and prevents the formation of undesired isomers.
-
Stable Intermediate: The trityl group is robust and stable to many reaction conditions, allowing for several subsequent synthetic steps to be performed on other parts of the molecule before its removal.
-
Orthogonal Deprotection: The trityl group can be selectively removed under acidic conditions that do not affect other common protecting groups or sensitive functional groups within the advanced intermediate, providing a clean and efficient final step.
Conclusion
(R)-4-N-Trityl-2-methylpiperazine is far more than a simple protected amine; it is a sophisticated molecular tool that embodies key principles of modern synthetic strategy. Its design allows for the direct incorporation of a specific stereocenter and provides the regiochemical control necessary to construct highly complex and potent drug molecules like Lenacapavir. For drug development professionals, understanding the properties and synthesis of such key building blocks is fundamental to designing and executing efficient, scalable, and successful synthetic routes to the medicines of the future.
References
-
LookChem. Cas 313657-75-9, (R)-4-N-TRITYL-2-METHYL PIPERAZINE. Available from: [Link]
-
Drug Hunter. Lenacapavir Synthesis Highlights. (2022). Available from: [Link]
-
Wang, Z., et al. Design and Synthesis of New GS-6207 Subtypes for Targeting HIV-1 Capsid Protein. Int J Mol Sci. 2024 Mar 27;25(7):3734. Available from: [Link]
- Link, J. O., et al. Methods and intermediates for preparing therapeutic compounds. US Patent US10696657B2. (2020).
-
Lipson, B. K., et al. Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir. J. Org. Chem. 2024, 89 (7), 4786–4791. Available from: [Link]
-
Medicines for All Institute. Summary of Process Development Work on the Synthesis of Frag A of Lenacapavir. (2023). Available from: [Link]
-
Veeprho. N-Nitroso-3-Methyl Piperazine Impurity. Available from: [Link]
-
Gawroński, J., et al. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. Molecules. 2020 Feb; 25(3): 695. Available from: [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Spectroscopic Data for (R)-4-N-Trityl-2-methylpiperazine: An In-depth Technical Guide
Introduction
(R)-4-N-Trityl-2-methylpiperazine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of 2-methylpiperazine, a versatile building block, it serves as a key intermediate in the synthesis of complex molecular architectures. The bulky N-trityl (triphenylmethyl) protecting group provides steric hindrance and modulates the reactivity of the piperazine nitrogen, making it a valuable tool in multi-step synthetic pathways.
Accurate structural elucidation and purity assessment are paramount in the development of pharmaceutical agents. Spectroscopic techniques form the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide offers a comprehensive analysis of the expected spectroscopic data for (R)-4-N-Trityl-2-methylpiperazine, grounded in fundamental principles and established methodologies. It is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of how to acquire and interpret this critical data.
Molecular Structure and Its Spectroscopic Implications
The structure of (R)-4-N-Trityl-2-methylpiperazine contains several key features that dictate its spectroscopic signature:
-
The Trityl Group: A large, aromatic triphenylmethyl group dominates the structure. Its 15 aromatic protons and 19 carbon atoms will produce characteristic signals in NMR spectroscopy. The bulky nature of this group also influences the conformation of the piperazine ring.
-
The Chiral Piperazine Ring: The piperazine ring contains a chiral center at the C2 position due to the methyl group. This chirality renders the adjacent methylene protons (at C3 and C5) diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct signals and complex splitting patterns in ¹H NMR.
-
Nitrogen Atoms: The two nitrogen atoms influence the chemical environment of adjacent protons and carbons. The N4 nitrogen is tertiary and bonded to the electron-donating trityl group, while the N1 nitrogen is a secondary amine, and its proton is exchangeable.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule.
Theoretical Principles & Expected Data Interpretation
The ¹H NMR spectrum of (R)-4-N-Trityl-2-methylpiperazine is expected to show distinct regions corresponding to the aromatic trityl protons, the piperazine ring protons, the methyl group, and the N-H proton.
-
Trityl Protons (Ar-H): The 15 protons of the three phenyl rings are expected to appear in the aromatic region, typically between δ 7.10 and 7.50 ppm . Due to the electronic effects and potential for restricted rotation, these may appear as a complex multiplet.
-
Piperazine Ring Protons (CH, CH₂): The chiral center at C2 leads to a complex set of signals for the seven piperazine protons. The chair conformation of the ring results in axial and equatorial protons with different chemical shifts.
-
The proton on the chiral carbon (H2) will appear as a multiplet.
-
The protons on the C3, C5, and C6 methylenes are diastereotopic and will likely appear as distinct, complex multiplets. Their chemical shifts are influenced by their position relative to the methyl and trityl groups. A general range for these protons is δ 1.80 - 3.20 ppm .
-
-
Methyl Protons (CH₃): The methyl group at the C2 position is expected to appear as a doublet, coupling with the adjacent H2 proton, in the upfield region around δ 1.00 - 1.20 ppm .
-
Amine Proton (N-H): The proton on the N1 nitrogen will likely appear as a broad singlet, typically in the range of δ 1.50 - 2.50 ppm . Its chemical shift and appearance can be concentration-dependent, and it will exchange with D₂O, causing the signal to disappear. This exchange experiment is a key validation step.
Predicted ¹H NMR Data Summary
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Trityl (Ar-H) | 7.10 - 7.50 | Multiplet (m) | 15H | Characteristic aromatic region. |
| Piperazine Ring (CH₂) | 1.80 - 3.20 | Multiplets (m) | 7H | Complex signals due to chirality and ring conformation. |
| Methyl (CH₃) | 1.00 - 1.20 | Doublet (d) | 3H | Coupled to the C2 proton. |
| Amine (N-H) | 1.50 - 2.50 | Broad Singlet (br s) | 1H | Disappears upon D₂O exchange. |
Experimental Protocol: ¹H NMR Spectroscopy
This protocol describes a standard method for obtaining a high-resolution ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (R)-4-N-Trityl-2-methylpiperazine.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.[1]
-
Transfer the solution into a standard 5 mm NMR tube.
-
Causality: CDCl₃ is a common choice for non-polar to moderately polar organic molecules as it dissolves them well and its residual proton signal (δ ~7.26 ppm) is well-defined and does not typically overlap with key analyte signals.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity. This is a self-validating step; poor shimming results in broad, distorted peaks, indicating a need for re-optimization.
-
Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Reference the spectrum by setting the residual CDCl₃ peak to δ 7.26 ppm.
-
Integrate all peaks to determine the relative ratios of protons.
-
Perform a D₂O exchange experiment by adding a drop of D₂O, shaking the tube, and re-acquiring the spectrum to confirm the N-H peak.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within a molecule.
Theoretical Principles & Expected Data Interpretation
Due to the molecule's asymmetry, each of the 24 carbon atoms is expected to be chemically unique and produce a distinct signal.
-
Trityl Carbons:
-
The 15 aromatic carbons will appear in the downfield region. The three carbons directly attached to the central quaternary carbon will be at a different shift than the other twelve. A typical range is δ 125 - 150 ppm .[2]
-
The quaternary carbon of the trityl group (C(Ph)₃) is highly deshielded and will appear as a weak signal around δ 75 - 85 ppm . Its weakness is due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled experiment.
-
-
Piperazine Ring Carbons: The five carbons of the piperazine ring will appear in the aliphatic region, generally between δ 40 - 60 ppm . The chemical shifts will be influenced by the substitution pattern (methyl group, trityl group).
-
Methyl Carbon: The methyl carbon will be the most shielded carbon, appearing in the upfield region around δ 15 - 25 ppm .[2]
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Trityl (Aromatic CH) | 125 - 150 | Multiple peaks expected. |
| Trityl (Quaternary C-Ar) | 145 - 150 | The three carbons bonded to the central quaternary carbon. |
| Trityl (Quaternary C(Ph)₃) | 75 - 85 | Expected to be a weak signal. |
| Piperazine Ring (CH, CH₂) | 40 - 60 | Five distinct signals expected. |
| Methyl (CH₃) | 15 - 25 | Most upfield signal. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 25-50 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).[1]
-
Causality: The low natural abundance of the ¹³C isotope (1.1%) necessitates a higher concentration to achieve a good signal-to-noise ratio in a reasonable time.[1]
-
-
Data Acquisition:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the sample with a broad range of proton frequencies, which collapses C-H coupling and enhances the signal via the NOE.
-
A longer acquisition time with more scans (e.g., hundreds to thousands) is required compared to ¹H NMR.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis.
Theoretical Principles & Expected Data Interpretation
Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺. The calculated exact mass of C₂₄H₂₆N₂ is 342.2096.
-
Molecular Ion: The high-resolution mass spectrum should show a prominent peak at m/z 343.2174 , corresponding to the [C₂₄H₂₆N₂ + H]⁺ ion.
-
Fragmentation: The most characteristic fragmentation pathway for N-trityl compounds is the cleavage of the C-N bond to form the highly stable trityl cation (Ph₃C⁺).
-
Trityl Cation (m/z 243): A major fragment ion is expected at m/z 243.1174 (C₁₉H₁₅⁺). The high stability of this carbocation makes it a very favorable fragmentation product and often the base peak in the spectrum.[3] This is a key diagnostic ion for confirming the presence of the trityl group.
-
Piperazine Fragment: Loss of the trityl group would leave the protonated (R)-2-methylpiperazine fragment at m/z 101.1073 ([C₅H₁₂N₂ + H]⁺).
-
Predicted Mass Spectrometry Data
| m/z (calculated) | Assignment | Notes |
| 343.2174 | [M+H]⁺ | Protonated molecular ion. |
| 243.1174 | [C₁₉H₁₅]⁺ | Trityl cation fragment; likely the base peak. |
| 101.1073 | [C₅H₁₃N₂]⁺ | Protonated (R)-2-methylpiperazine fragment. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.[4]
-
A small amount of an acid (e.g., 0.1% formic acid) is often added to the solvent.
-
Causality: Formic acid promotes the formation of the protonated [M+H]⁺ ion, which is the species detected by the mass spectrometer in positive ion mode.[4]
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
The ESI process generates charged droplets, from which solvent evaporates to yield gas-phase ions.[5]
-
Acquire the spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) by isolating the [M+H]⁺ ion (m/z 343.2) and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragments (e.g., m/z 243.1).
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Theoretical Principles & Expected Data Interpretation
The IR spectrum will be dominated by absorptions from the aromatic C-H bonds of the trityl group and the aliphatic C-H bonds of the piperazine and methyl groups.
-
Aromatic C-H Stretch: A sharp absorption just above 3000 cm⁻¹, typically in the range of 3050-3100 cm⁻¹ .
-
Aliphatic C-H Stretch: Strong, sharp absorptions just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹ , corresponding to the CH, CH₂, and CH₃ groups.
-
N-H Stretch: A moderate, somewhat broad peak in the 3300-3400 cm⁻¹ region is expected for the secondary amine.
-
C=C Aromatic Stretch: Several sharp peaks of variable intensity in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.
-
C-N Stretch: Absorptions corresponding to the C-N bonds will appear in the fingerprint region, typically between 1100-1300 cm⁻¹ .
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3300 - 3400 | N-H Stretch (Amine) | Moderate |
| 3050 - 3100 | Aromatic C-H Stretch | Moderate, Sharp |
| 2850 - 2980 | Aliphatic C-H Stretch | Strong, Sharp |
| 1450 - 1600 | Aromatic C=C Stretch | Variable, Sharp |
| 1100 - 1300 | C-N Stretch | Moderate |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR is a convenient technique for solid or liquid samples that requires minimal preparation.
-
Instrument Preparation:
-
Sample Analysis:
-
Place a small amount of the solid (R)-4-N-Trityl-2-methylpiperazine powder directly onto the ATR crystal.
-
Lower the press arm to ensure firm contact between the sample and the crystal.
-
Causality: Good contact is essential for the IR evanescent wave to penetrate the sample effectively, leading to a high-quality spectrum.[7]
-
-
Data Acquisition and Cleaning:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
After analysis, raise the press arm and clean the sample off the crystal using a soft tissue moistened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.[6]
-
Integrated Spectroscopic Analysis Workflow
The definitive structural confirmation of (R)-4-N-Trityl-2-methylpiperazine relies on the synergistic interpretation of all spectroscopic data. The following workflow illustrates this integrated approach.
Caption: Integrated workflow for spectroscopic confirmation.
Conclusion
The spectroscopic characterization of (R)-4-N-Trityl-2-methylpiperazine is a multi-faceted process where each technique provides unique and complementary information. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the chirality's influence on the piperazine ring. Mass spectrometry validates the molecular weight and reveals the hallmark fragmentation of the N-trityl bond. Finally, IR spectroscopy confirms the presence of key functional groups. By integrating these datasets using the robust protocols outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
-
Glen Research. (n.d.). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report 13.13. Available at: [Link]
-
University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Available at: [Link]
-
Kruszynski, R., Czubacka, E., Trzesowska-Kruszynska, A., & Wolf, W. (2011). 1 H NMR chemical shifts for tritylphosphonates 1 and 2 in solution at 298 K. ResearchGate. Available at: [Link]
-
Fisher, J. J., & Loo, J. A. (2021). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical Mass Spectrometry, 21, 1-16. Available at: [Link]
-
Quora. (2016). What is the infrared spectrum for triphenylmethanol? What properties does it reveal about it?. Available at: [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-951. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
Chan, K. W., & Ho, C. S. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 23(3), 85–91. Available at: [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. glenresearch.com [glenresearch.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. mt.com [mt.com]
A Technical Guide to the Solubility of (R)-4-N-Trityl-2-methyl piperazine
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (R)-4-N-Trityl-2-methyl piperazine, a key intermediate in pharmaceutical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of solubility, offering a predictive analysis based on the compound's structure and providing detailed methodologies for empirical determination.
Introduction to this compound
This compound, with the molecular formula C₂₄H₂₆N₂, is a derivative of piperazine featuring a bulky trityl protecting group on one of the nitrogen atoms and a methyl group at the 2-position of the piperazine ring.[1][2] This compound serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.[1] Understanding its solubility is paramount for its effective use in synthetic chemistry, enabling proper solvent selection for reactions, purification, and formulation.
Physicochemical Properties:
A foundational understanding of the compound's physical and chemical properties is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆N₂ | [2] |
| Molecular Weight | 342.48 g/mol | [2] |
| Melting Point | 128°C | [1][2] |
| Boiling Point | 451.7°C at 760 mmHg | [1] |
| Density | 1.074 g/cm³ | [1] |
| pKa (Predicted) | 9.04 ± 0.40 | [1] |
Predicting Solubility: A Structure-Based Approach
While specific experimental data on the solubility of this compound is not extensively published, a reasoned prediction can be made by analyzing its molecular structure. The general principle of "like dissolves like" is a useful starting point.[3]
The molecule possesses both non-polar and polar characteristics:
-
Non-polar character: The large, hydrophobic trityl (triphenylmethyl) group is the most dominant feature of the molecule. This bulky, non-polar moiety suggests that the compound will be more soluble in non-polar organic solvents.
-
Polar character: The piperazine ring contains two nitrogen atoms, which can act as hydrogen bond acceptors. The secondary amine in the ring also has a lone pair of electrons, contributing to its basicity (predicted pKa of 9.04).[1] This suggests some affinity for polar solvents, particularly those that are not protic or are weakly protic.
Based on this structural analysis, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents and poor solubility in highly polar, protic solvents like water.
Predicted Solubility Profile:
| Solvent Class | Predicted Solubility | Rationale |
| Non-polar aprotic (e.g., Hexane, Toluene, Benzene) | Moderate to High | The non-polar nature of these solvents will favorably interact with the large trityl group. |
| Polar aprotic (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone) | High | These solvents offer a balance of polarity to interact with the piperazine ring without the hydrogen-bonding interference that can reduce solubility of protected amines. |
| Polar protic (e.g., Methanol, Ethanol) | Low to Moderate | The hydrogen-bonding capabilities of these solvents may be less favorable for solvating the bulky, sterically hindered molecule. |
| Highly Polar (e.g., Water) | Very Low/Insoluble | The overwhelmingly non-polar character of the trityl group will lead to poor solvation in water. The parent compound, piperazine, is freely soluble in water, highlighting the profound effect of the trityl group.[4] |
Experimental Determination of Solubility
To obtain precise solubility data, empirical testing is necessary. The following section outlines a standard laboratory protocol for determining the solubility of this compound in various solvents. This method is based on the gravimetric analysis of a saturated solution.
Experimental Workflow
The process involves creating a saturated solution of the compound, separating the undissolved solid, and then determining the concentration of the dissolved solid in the supernatant.
Figure 1: A generalized workflow for the gravimetric determination of solubility.
Step-by-Step Protocol
Materials:
-
This compound
-
A selection of analytical grade solvents (see table in Section 2)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer and/or shaker bath
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pipettes
-
Evaporator (e.g., rotary evaporator or vacuum oven)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. The exact amount is not critical, but there must be visible undissolved solid after equilibration.
-
Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the bulk of the solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully draw the supernatant into a syringe and pass it through a 0.45 µm syringe filter to remove any remaining particulate matter. This step is critical to ensure only the dissolved solid is quantified.
-
-
Quantification of Dissolved Solute:
-
Accurately transfer a known volume (e.g., 1.0 mL) of the filtered supernatant to a pre-weighed vial.
-
Remove the solvent under reduced pressure. A rotary evaporator or a vacuum oven can be used for this purpose. Ensure the solid is completely dry.
-
Weigh the vial containing the dried solute.
-
The difference in weight between the vial with the solute and the empty vial gives the mass of the dissolved this compound.
-
Calculate the solubility in mg/mL by dividing the mass of the solute by the volume of the supernatant taken for evaporation.
-
Factors Influencing Solubility and Solvent Selection
The choice of solvent in a pharmaceutical process is a critical decision that impacts reaction kinetics, yield, purity, and ease of downstream processing.[5][6]
Key Solvent Properties to Consider:
-
Polarity: As discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility.
-
Boiling Point: A solvent with a lower boiling point is generally easier to remove after a reaction or crystallization.[7]
-
Safety and Environmental Impact: The toxicity, flammability, and environmental persistence of a solvent are major considerations in modern pharmaceutical development.[8] Solvent selection guides, such as those developed by major pharmaceutical companies, are valuable resources for making sustainable choices.[9]
The relationship between these factors can be visualized as follows:
Figure 2: Key considerations for solvent selection in processes involving this compound.
Conclusion
While a comprehensive, publicly available database on the solubility of this compound is limited, a strong predictive understanding can be derived from its chemical structure. The presence of the bulky, non-polar trityl group is the dominant factor, suggesting high solubility in non-polar and polar aprotic solvents, and poor solubility in highly polar, protic solvents such as water. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust method for empirical determination. The selection of an appropriate solvent for any application involving this compound should be a holistic decision, balancing solubility with safety, environmental impact, and process efficiency.
References
-
This compound | C24H26N2. PubChem. Available at: [Link]
-
Cas 313657-75-9,this compound. LookChem. Available at: [Link]
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available at: [Link]
-
Solubility of Organic Compounds. University of Toronto. Available at: [Link]
-
Experiment 1 Determination of Solubility. University of Technology, Jamaica. Available at: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. Available at: [Link]
-
Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. Available at: [Link]
-
Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. ACS Publications. Available at: [Link]
-
Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Austin Publishing Group. Available at: [Link]
-
Organic Solvents: Types, Uses, & Properties Explained. Allen Flavors. Available at: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. Available at: [Link]
-
Piperazine. Wikipedia. Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 313657-75-9 [chemicalbook.com]
- 3. chem.ws [chem.ws]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. rjpls.org [rjpls.org]
- 6. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 7. Organic Solvents: Types, Uses, & Properties Explained [allen.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review [mdpi.com]
A-Z Guide to Commercial Sourcing of (R)-4-N-Trityl-2-methyl piperazine for Pharmaceutical R&D
Executive Summary
(R)-4-N-Trityl-2-methyl piperazine is a critical chiral building block in modern medicinal chemistry. Its stereodefined structure is a privileged scaffold found in a multitude of pharmacologically active agents, making the reliable procurement of high-purity material a crucial first step in many drug discovery campaigns.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of this compound. It details the supplier landscape, outlines essential quality control protocols for incoming material, and presents a strategic workflow for efficient and reliable sourcing. The central challenge addressed is not merely locating a supplier, but ensuring the acquired material possesses the requisite chemical and, most importantly, enantiomeric purity to guarantee reproducible and valid experimental outcomes.
Chemical Identity and Physicochemical Properties
A clear understanding of the target molecule's fundamental properties is paramount before initiating any sourcing activities. The trityl protecting group offers steric bulk and stability, while the chiral center at the 2-position dictates the molecule's three-dimensional orientation—a critical factor for specific interactions with biological targets.[]
Key Identifiers & Properties:
| Property | Value | Source |
| IUPAC Name | (2R)-2-Methyl-4-(triphenylmethyl)piperazine | N/A |
| Synonyms | (R)-3-Methyl-1-trityl-piperazine, (R)-2-Methyl-4-tritylpiperazine | [3] |
| CAS Number | 313657-75-9 | [4] |
| Molecular Formula | C₂₄H₂₆N₂ | [3] |
| Molecular Weight | 342.48 g/mol | [3] |
| Appearance | White to pale yellow crystalline solid | [5] |
| Melting Point | ~128°C | [4] |
| Boiling Point | ~451.7°C at 760 mmHg (Predicted) | [4] |
| pKa | 9.04 ± 0.40 (Predicted) | [6] |
Chemical Structure:
Caption: 2D structure of this compound.
Commercial Availability Landscape
The compound is readily available from a range of chemical suppliers, catering to different scales of research and development, from discovery (mg) to process development (kg). Suppliers can be broadly categorized into large catalog companies, specialized building block providers, and custom synthesis organizations. For early-stage research, catalog suppliers offer speed and convenience, while larger-scale needs may necessitate engaging with manufacturers directly.
Representative Supplier Analysis:
| Supplier Category | Representative Companies | Purity Levels | Available Quantities | Typical Lead Time |
| Large Catalog | Alfa Aesar, J & K SCIENTIFIC | >98% | 1g - 25g | In Stock to 1 week |
| Building Block Specialists | Amadis Chemical, Meryer, AK Scientific | >98% (ee >99%) | 250mg - 100g | 1-3 weeks |
| Manufacturers/Traders | Energy Chemical, Dayang Chem, LEAPChem | >97% - >99% | 100g - Multi-kg | 2-6 weeks; Bulk inquire |
Note: This table is illustrative. Researchers should always obtain current quotes and lead times directly from suppliers. A comprehensive list of suppliers can be found on platforms like ChemicalBook and LookChem.[3][4]
The majority of suppliers are based in China.[4] When sourcing, it is critical to inquire about the available analytical data, specifically requesting a lot-specific Certificate of Analysis (CoA).
Quality Control & Incoming Material Verification
Sourcing a chiral building block introduces a layer of analytical complexity beyond simple identity and purity checks. The enantiomeric excess (ee) is a critical quality attribute, as the presence of the undesired (S)-enantiomer can lead to confounding biological data and complicate downstream synthetic steps.[7] Regulatory bodies like the FDA require that the absolute stereochemistry be known and that enantiomeric purity is controlled.[7]
A robust internal QC process is a self-validating system that ensures the integrity of your research.
Recommended QC Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol provides a reliable method to verify the enantiomeric purity of a newly acquired batch of this compound. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating piperazine enantiomers.[8]
Objective: To separate and quantify the (R)- and (S)-enantiomers to confirm the enantiomeric excess (ee) is ≥99%.
Materials & Equipment:
-
HPLC system with UV detector (Waters Alliance e2695 with 2998 PDA or equivalent)[9]
-
Chiral Stationary Phase Column: Chiralpak® IC (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm[8][9]
-
Mobile Phase: HPLC-grade Hexane and Isopropanol (IPA)
-
Sample: this compound (supplier batch)
-
Reference Standard: A previously validated in-house batch or a sample of the racemate (if available).
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) Hexane:Isopropanol. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 0.5 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter.[8]
-
HPLC System Setup:
-
Install the Chiralpak® IC column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[8]
-
Set the column oven temperature to 35°C.[9]
-
Set the UV detector wavelength to 205 nm, where the phenyl groups of the trityl moiety will absorb.[8]
-
-
Analysis:
-
Inject 10 µL of the prepared sample onto the column.[8]
-
Run the analysis for a sufficient time to allow both enantiomers to elute (typically 15-20 minutes).
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. The (R)-enantiomer should be the major peak.
-
-
Data Interpretation:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
The acceptance criterion is typically ee% ≥ 99.0%.
-
QC Workflow Diagram:
Caption: A 7-step workflow for the strategic procurement of critical reagents.
Applications in Drug Discovery
The piperazine scaffold is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties (like solubility and bioavailability) of drug candidates. [10]It is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and antifungal agents. [1][10]The (R)-2-methyl substitution provides a specific three-dimensional vector that can be exploited to achieve potent and selective binding to a target protein, while the trityl group serves as a robust protecting group for the N4 nitrogen, allowing for selective functionalization at the N1 position. [11]Sourcing this specific enantiomer is therefore the first step in synthesizing novel chemical entities with precisely controlled stereochemistry.
Conclusion
The commercial availability of this compound is robust, with a competitive landscape of suppliers capable of meeting needs from bench-scale synthesis to pilot-scale production. The primary consideration for any researcher is not merely availability, but assured quality. By implementing a stringent internal quality control process, centered on definitive analytical techniques like chiral HPLC, scientists can mitigate the risks associated with enantiomeric impurities. A strategic procurement workflow further ensures that projects are supplied with high-quality materials in a timely and cost-effective manner, accelerating the path from discovery to development.
References
-
Cas 313657-75-9,this compound. LookChem. [Online]. Available: [Link]
-
(S)-4-N-TRITYL-2-METHYL-PIPERAZINE [P96628]. ChemUniverse. [Online]. Available: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Online]. Available: [Link]
-
The Significance of Chirality in Drug Design and Development. PMC. [Online]. Available: [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Online]. Available: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Online]. Available: [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Online]. Available: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Online]. Available: [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Online]. Available: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Online]. Available: [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Online]. Available: [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 313657-75-9 [chemicalbook.com]
- 5. Factory supply 2-Methylpiperazine(2-MP) 109-07-9 with low price [hzoceanchemical.com]
- 6. echemi.com [echemi.com]
- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Chiral Building Blocks for Use in Drug Discovery [mdpi.com]
An In-Depth Technical Guide to the Synthesis of Chiral Piperazines: A Focus on Key Intermediates
Introduction: The Enduring Significance of Chiral Piperazines in Medicinal Chemistry
The piperazine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of approved therapeutics. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of chirality into the piperazine core further expands its utility, allowing for precise three-dimensional arrangements of substituents to optimize target binding and reduce off-target effects. This guide provides an in-depth analysis of the key intermediates that form the cornerstone of chiral piperazine synthesis, offering both strategic insights and practical, field-proven protocols for researchers in drug development.
I. The Chiral Pool Approach: Leveraging Nature's Building Blocks
The use of readily available, enantiomerically pure starting materials from the chiral pool, particularly amino acids, remains a robust and cost-effective strategy for the synthesis of chiral piperazines. This approach elegantly transfers the stereochemistry of the starting material to the final product.
A. Key Intermediate: Chiral 1,2-Diamines
Chiral 1,2-diamines are arguably the most fundamental building blocks in this approach, serving as direct precursors to the piperazine ring. Their synthesis from natural amino acids is a well-established and reliable process.
Rationale for Experimental Choices: The conversion of an amino acid to a 1,2-diamine requires the reduction of the carboxylic acid functionality to a primary alcohol, followed by its conversion to a leaving group and subsequent displacement with an amine or an amine equivalent. The choice of protecting groups for the nitrogen atoms is critical to prevent side reactions and to allow for orthogonal deprotection in later steps. The Boc (tert-butyloxycarbonyl) group is frequently employed due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Experimental Protocol: Synthesis of a Boc-Protected Chiral 1,2-Diamine from L-Alanine
-
Reduction of the Carboxylic Acid:
-
To a solution of N-Boc-L-alanine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add borane-dimethyl sulfide complex (BH3·SMe2, 1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure to yield the crude N-Boc-L-alaninol.
-
-
Activation of the Hydroxyl Group (Mesylation):
-
Dissolve the crude N-Boc-L-alaninol in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).
-
Stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude mesylate.
-
-
Azide Displacement and Reduction:
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN3, 2.0 eq.).
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Cool the reaction to room temperature and pour it into water, then extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude azide in methanol and add palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 12 hours.
-
Filter the reaction through a pad of Celite and concentrate the filtrate to yield the desired Boc-protected chiral 1,2-diamine.
-
B. Key Intermediate: Chiral N-Tosyl Aziridines
Chiral aziridines, derived from amino alcohols (which are in turn derived from amino acids), are versatile intermediates. Their ring-opening with various nucleophiles provides a regioselective route to substituted 1,2-diamines, which can then be cyclized to form piperazines. The tosyl group is an excellent activating group for the aziridine nitrogen, facilitating nucleophilic attack.
Causality in Experimental Design: The regioselectivity of the aziridine ring-opening is a key consideration. In general, nucleophilic attack occurs at the less sterically hindered carbon. The use of a Lewis acid catalyst, such as zinc(II) halides, can promote the ring-opening and enhance regioselectivity.
Experimental Protocol: Regioselective Ring-Opening of an N-Tosyl Aziridine
-
Synthesis of the N-Tosyl Aziridine:
-
The chiral N-tosyl aziridine is prepared from the corresponding amino alcohol via a two-step procedure involving N-tosylation followed by an intramolecular cyclization (e.g., Mitsunobu reaction or base-mediated cyclization of a halosulfonamide).
-
-
Ring-Opening with an Amine:
-
To a solution of the N-tosyl aziridine (1.0 eq.) in acetonitrile, add the desired primary or secondary amine (1.5 eq.).
-
Add a catalytic amount of a Lewis acid, such as scandium triflate (Sc(OTf)3, 10 mol%).
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting N-tosyl-1,2-diamine can then be cyclized to the corresponding piperazine.
-
II. Asymmetric Catalysis: Direct Enantioselective Routes
While the chiral pool approach is powerful, methods that can generate chirality catalytically are highly sought after for their efficiency and flexibility.
A. Key Intermediate: Chiral Piperazin-2-ones
Chiral piperazin-2-ones are valuable precursors to 2-substituted and 2,5-disubstituted piperazines. Their reduction, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4), provides direct access to the piperazine core.
Mechanism and Rationale: A highly effective method for the enantioselective synthesis of piperazin-2-ones is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[1] This reaction proceeds via the coordination of the palladium catalyst to the pyrazin-2-ol, followed by the stereoselective addition of hydrogen across the double bond. The choice of the chiral ligand is paramount in determining the enantioselectivity of the reaction.
Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol
-
Catalyst Preparation:
-
In a glovebox, a solution of the palladium precursor (e.g., [Pd(allyl)Cl]2) and the chiral phosphine ligand in an appropriate solvent (e.g., toluene) is prepared.
-
-
Hydrogenation:
-
The pyrazin-2-ol substrate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure autoclave.
-
The catalyst solution is added to the autoclave.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm).
-
The reaction is stirred at a specific temperature (e.g., 50 °C) for a set time (e.g., 24 hours).
-
After cooling and venting, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiomerically enriched piperazin-2-one.
-
B. Direct C-H Functionalization: Asymmetric Lithiation of N-Boc Piperazine
A more direct and atom-economical approach involves the asymmetric deprotonation of an achiral piperazine, followed by trapping with an electrophile. The use of a chiral ligand, such as (-)-sparteine, in complex with sec-butyllithium (s-BuLi) allows for the enantioselective removal of a proton adjacent to the nitrogen atom.[2][3]
Controlling Stereoselectivity: The stereochemical outcome of this reaction is highly dependent on the chiral ligand, the solvent, and the nature of the electrophile.[3] The s-BuLi/(-)-sparteine complex creates a chiral environment around the lithiated carbon, directing the approach of the electrophile to one face of the molecule.
Experimental Protocol: Asymmetric Lithiation of N-Boc-Piperazine
-
Complex Formation and Lithiation:
-
To a solution of (-)-sparteine (1.1 eq.) in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, add s-BuLi (1.1 eq. in hexanes) dropwise.
-
Stir the resulting solution for 15 minutes.
-
Add a solution of N-Boc-piperazine (1.0 eq.) in diethyl ether dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Electrophilic Trapping:
-
Add the desired electrophile (e.g., an alkyl halide or a ketone, 1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
Stir for an additional 2 hours at -78 °C.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically enriched 2-substituted piperazine.
-
III. The Diketopiperazine Route: A Classic and Versatile Strategy
The synthesis of chiral piperazines via the reduction of 2,5-diketopiperazines (DKPs) is a long-standing and reliable method. DKPs are readily prepared by the cyclodimerization of amino acids or by the cyclization of dipeptides.
Diastereoselective Reduction: The key to obtaining enantiomerically pure piperazines from DKPs is the stereoselective reduction of the two amide carbonyl groups. The use of reducing agents like borane or lithium aluminum hydride can lead to either cis or trans products depending on the substituents on the DKP ring and the reaction conditions. The stereochemical outcome is often governed by the thermodynamic stability of the resulting piperazine.
Table 1: Comparison of Key Synthetic Strategies for Chiral Piperazines
| Strategy | Key Intermediate | Common Starting Material | Key Transformation | Advantages | Disadvantages |
| Chiral Pool | Chiral 1,2-Diamine | Amino Acid | Reduction, Nucleophilic Substitution | Readily available starting materials, predictable stereochemistry | Multi-step synthesis, limited to naturally available stereoisomers |
| Chiral Pool | Chiral Aziridine | Amino Alcohol | Regioselective Ring-Opening | Versatile for introducing diversity | Can be multi-step, regioselectivity can be an issue |
| Asymmetric Catalysis | Chiral Piperazin-2-one | Pyrazin-2-ol | Asymmetric Hydrogenation | High enantioselectivity, catalytic | Requires specialized catalysts and equipment |
| Asymmetric Catalysis | Lithiated Piperazine | N-Boc Piperazine | Asymmetric Deprotonation-Trapping | Direct and atom-economical | Requires cryogenic temperatures, (-)-sparteine is not always available as both enantiomers |
| Diketopiperazine Route | Diketopiperazine | Amino Acid | Diastereoselective Reduction | Readily accessible intermediates | Diastereoselectivity of reduction can be challenging to control |
Conclusion
The synthesis of chiral piperazines is a mature field with a diverse array of reliable and innovative methodologies. The choice of synthetic route is ultimately dictated by the desired substitution pattern, the required stereochemistry, and the scale of the synthesis. For early-stage drug discovery, the flexibility of asymmetric catalysis and the directness of C-H functionalization methods are highly advantageous. For process development and large-scale synthesis, the robustness and cost-effectiveness of the chiral pool and diketopiperazine routes remain highly attractive. A thorough understanding of the key intermediates and the rationale behind the various synthetic strategies is essential for any researcher aiming to incorporate these valuable scaffolds into novel therapeutic agents.
References
-
Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964. [Link]
-
O'Brien, P. (2002). Asymmetric piperazine synthesis. Angewandte Chemie International Edition, 41(16), 2963-2965. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]
-
Cochran, B. M., & Michael, F. E. (2008). A highly diastereoselective modular synthesis of 2, 6-disubstituted piperazines. Organic letters, 10(2), 329-332. [Link]
-
Feng, G. S., Zhao, Z. B., Shi, L., & Zhou, Y. G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]
-
Campos, K. R., Woo, J. C., Lee, S., & Tillyer, R. D. (2003). A general synthesis of chiral 2-substituted piperazines from α-amino acids. Organic letters, 5(18), 3241-3243. [Link]
-
Hernández-López, S., & O'Brien, P. (2011). Asymmetric synthesis of piperazines. Chemical Society Reviews, 40(4), 1787-1798. [Link]
-
Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). A General Method for Piperazine Synthesis via Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Zhou, Y. G. (2011). Asymmetric hydrogenation of heteroaromatic compounds. Accounts of chemical research, 44(1), 48-59. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). Palladium-catalyzed synthesis of 2, 6-disubstituted piperazines from N-allyl-N-(2-aminoethyl) amines. Organic letters, 6(11), 1749-1752. [Link]
-
O'Brien, P., & Campos, K. R. (2005). Asymmetric lithiation of N-Boc-piperazines. Journal of the American Chemical Society, 127(26), 9406-9407. [Link]
-
Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings. A review. Organic preparations and procedures international, 34(4), 367-404. [Link]
-
Borthwick, A. D. (2012). 2, 5-Diketopiperazines: synthesis, reactions, medicinal chemistry, and biological activity. Chemical reviews, 112(7), 3641-3716. [Link]
-
Stoltz, B. M., & Korch, K. M. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]
-
Baran, P. S. (2011). Diketopiperazines. [Link]
-
Stead, D., O'Brien, P., & Campos, K. R. (2016). Synthesis of enantiopure piperazines via asymmetric lithiation–trapping of N-Boc piperazines: unexpected role of the electrophile and distal N-substituent. Journal of the American Chemical Society, 138(4), 1479-1487. [Link]
-
Kumar, P., & Gupta, P. (2009). An efficient route to regioselective opening of N-tosylaziridines with zinc (II) halides. Tetrahedron Letters, 50(17), 1968-1970. [Link]
-
Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3537-3547. [Link]
-
Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1, 2-diamines. Chemical Society Reviews. [Link]
-
Jarosz, S., & Mach, M. (2002). Aziridine ring opening as regio-and stereoselective access to C-glycosyl-aminoethyl sulfide derivatives. The Journal of organic chemistry, 67(10), 3460-3464. [Link]
-
Santini, C., & Young, S. S. (2012). Synthesis of enantiomerically pure 5-substituted-piperazine-2-acetic acid esters as intermediates for library production. The Journal of organic chemistry, 77(1), 237-246. [Link]
-
O'Brien, P., & Campos, K. R. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(4), 1479-1487. [Link]
-
Grieco, P. A., & Moher, E. D. (1993). The synthesis of the chiral diketopiperazine. Tetrahedron letters, 34(34), 5567-5570. [Link]
-
Zhou, Y. G. (2025). Design and Synthesis of Chiral Bidentate Phosphine-Free 2-Hydroxypyridine-Oxazoline Ligands for Manganese-Catalyzed Hydrogenation. Organic Letters. [Link]
-
Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1279261. [Link]
-
Simpkins, N. S., & Geden, J. V. (2013). Highly enantioselective access to diketopiperazines via cinchona alkaloid catalyzed Michael additions. Organic & biomolecular chemistry, 11(38), 6545-6552. [Link]
-
Rachoń, J. (2006). Preparation and application of chiral monotosylated 1, 2-diamines in asymmetric synthesis. Arkivoc, 2006(4), 23-34. [Link]
-
Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3537-3547. [Link]
-
O'Brien, P., & Campos, K. R. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(4), 1479-1487. [Link]
-
Feng, G. S., Zhao, Z. B., Shi, L., & Zhou, Y. G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]
Sources
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of (R)-4-N-Trityl-2-methylpiperazine
Abstract
This application note provides a comprehensive and validated protocol for the synthesis of (R)-4-N-Trityl-2-methylpiperazine, a valuable chiral building block in contemporary drug discovery and development. The piperazine moiety is a privileged scaffold in medicinal chemistry, and the introduction of a chiral center and a bulky, regioselectively placed protecting group offers significant advantages for the synthesis of complex, biologically active molecules.[1] This guide details a robust two-stage synthetic strategy, commencing with the enantioselective synthesis of the key intermediate, (R)-2-methylpiperazine, followed by a sterically controlled, regioselective N-tritylation. The protocol is designed for researchers, medicinal chemists, and process development scientists, offering in-depth explanations of the experimental choices, a self-validating system through detailed characterization, and comprehensive references to authoritative sources.
Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry
The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, contributing to improved pharmacokinetic properties such as aqueous solubility and bioavailability.[1] Its ability to present substituents in defined spatial orientations makes it a critical component in designing ligands for various biological targets. The synthesis of enantiopure substituted piperazines is of paramount importance, as the stereochemistry at the chiral centers often dictates the pharmacological activity and selectivity of the final drug candidate.
(R)-4-N-Trityl-2-methylpiperazine serves as a key intermediate in the synthesis of numerous biologically active compounds. The methyl group at the 2-position introduces a chiral center, while the bulky trityl (triphenylmethyl) group at the 4-position serves two primary purposes:
-
Steric Hindrance: It effectively blocks the N4-position, allowing for selective functionalization at the remaining N1-position.
-
Protecting Group: The trityl group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, providing a versatile handle for subsequent synthetic transformations.[2]
This application note outlines a reliable and scalable protocol for the preparation of this important chiral intermediate, starting from readily available precursors.
Synthetic Strategy Overview
The synthesis of (R)-4-N-Trityl-2-methylpiperazine is approached in a two-step sequence. The first part of the synthesis focuses on establishing the chiral center through an enantioselective synthesis of (R)-2-methylpiperazine. The second part involves the regioselective protection of the N4-nitrogen with a trityl group.
Caption: Overall synthetic workflow for (R)-4-N-Trityl-2-methylpiperazine.
Experimental Protocols
Part A: Enantioselective Synthesis of (R)-2-Methylpiperazine
Several methods exist for the preparation of chiral 2-methylpiperazine, including classical resolution and asymmetric synthesis from chiral precursors.[1] The following protocol is adapted from a synthesis starting from the readily available chiral pool amino alcohol, (R)-alaninol, which ensures high enantiopurity of the final product.
Reaction Scheme:
(R)-Alaninol → N-protected intermediate → Cyclization → Deprotection → (R)-2-Methylpiperazine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| (R)-Alaninol | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc)₂O | Reagent Grade | Commercially Available |
| N-(2-bromoethyl)phthalimide | ≥98% | Commercially Available |
| Sodium hydride (NaH) | 60% dispersion in oil | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Hydrazine monohydrate | Reagent Grade | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Hydrochloric acid (HCl) | Concentrated | Commercially Available |
| Sodium hydroxide (NaOH) | Pellets | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |
Step-by-Step Protocol:
-
N-Boc Protection of (R)-Alaninol:
-
Dissolve (R)-alaninol (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude N-Boc-(R)-alaninol is used in the next step without further purification.
-
-
Alkylation with N-(2-bromoethyl)phthalimide:
-
Dissolve the crude N-Boc-(R)-alaninol in anhydrous THF.
-
Carefully add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of N-(2-bromoethyl)phthalimide (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection and Cyclization:
-
Dissolve the purified product in ethanol.
-
Add hydrazine monohydrate (5.0 eq) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and treat with an excess of 4M HCl in dioxane to remove the Boc group. Stir for 2 hours at room temperature.
-
Concentrate the mixture to dryness to obtain the crude (R)-2-methylpiperazine dihydrochloride salt.
-
-
Isolation of the Free Base:
-
Dissolve the crude salt in a minimal amount of water and cool to 0 °C.
-
Basify the solution to pH > 12 by the slow addition of solid NaOH.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield (R)-2-methylpiperazine as a solid.
-
Part B: Regioselective Synthesis of (R)-4-N-Trityl-2-methylpiperazine
The regioselectivity of the tritylation is governed by steric hindrance. The bulky trityl group will preferentially react with the less sterically hindered secondary amine at the N4 position, distal to the methyl group at the C2 position. An excess of the piperazine derivative is used to act as a base, scavenging the HCl generated during the reaction.
Reaction Scheme:
(R)-2-Methylpiperazine + Trityl Chloride → (R)-4-N-Trityl-2-methylpiperazine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| (R)-2-Methylpiperazine | As synthesized in Part A | - |
| Trityl chloride (Triphenylmethyl chloride) | ≥98% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Triethylamine (TEA) | Anhydrous | Commercially Available |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | - | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
Step-by-Step Protocol:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (R)-2-methylpiperazine (2.5 eq) in anhydrous dichloromethane (DCM).
-
Add anhydrous triethylamine (TEA, 1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Trityl Chloride:
-
In a separate flask, dissolve trityl chloride (1.0 eq) in anhydrous DCM.
-
Add the trityl chloride solution dropwise to the cooled piperazine solution over 30 minutes with vigorous stirring.
-
-
Reaction Progression and Work-up:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes with 1% triethylamine).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (containing 0.5% triethylamine to prevent product streaking) to afford (R)-4-N-Trityl-2-methylpiperazine as a white solid.
-
Caption: Detailed workflow for the two-part synthesis protocol.
Characterization and Data
The identity and purity of the synthesized (R)-4-N-Trityl-2-methylpiperazine should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 128-131 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45-7.50 (m, 6H), 7.25-7.30 (m, 6H), 7.15-7.20 (m, 3H), 3.05-3.15 (m, 1H), 2.85-2.95 (m, 2H), 2.65-2.75 (m, 1H), 2.40-2.50 (m, 1H), 1.90-2.00 (m, 2H), 1.05 (d, J=6.4 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 144.5, 129.8, 127.8, 126.1, 76.8, 55.4, 53.2, 51.9, 46.7, 18.2 |
| Mass Spectrometry (ESI+) | m/z: 343.22 [M+H]⁺ |
| Chiral HPLC | Enantiomeric excess (e.e.) > 98% |
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several key factors:
-
Use of a Chiral Pool Starting Material: Beginning with (R)-alaninol ensures that the stereochemical integrity is maintained throughout the synthesis, leading to a high enantiomeric excess in the final product.
-
Regioselective Tritylation: The inherent steric bias of the 2-methylpiperazine scaffold predictably directs the bulky trityl group to the less hindered N4-position, minimizing the formation of the N1-isomer and simplifying purification.
-
In-Process Controls: The use of TLC for reaction monitoring at each critical step allows for the confirmation of reaction completion and helps in troubleshooting any potential issues.
-
Comprehensive Characterization: The final product is rigorously characterized by a suite of analytical methods (NMR, MS, and chiral HPLC) to confirm its structure, purity, and enantiomeric integrity. A successful synthesis will yield data consistent with the expected values presented in the table above.
Conclusion
This application note provides a detailed, reliable, and well-documented protocol for the synthesis of (R)-4-N-Trityl-2-methylpiperazine. By following the outlined procedures and utilizing the recommended analytical techniques for validation, researchers can confidently produce this valuable chiral building block for their drug discovery and development programs. The explanations provided for the experimental choices aim to empower scientists to adapt and optimize the protocol for their specific needs while maintaining the highest standards of scientific integrity.
References
-
Preparation of chiral 2-methylpiperazine. (2025). ResearchGate. [Link]
-
Synthesis and reactivity of novel trityl-type protecting groups. (2022). ACG Publications. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Synthesis of N-tritylpiperazine. PrepChem.com. [Link]
Sources
Application Note: (R)-4-N-Trityl-2-methylpiperazine in Asymmetric Synthesis of α-Substituted Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: While the principles of chiral auxiliary-mediated asymmetric synthesis are well-established, specific, field-proven protocols for every available auxiliary are not always readily found in peer-reviewed literature. Our extensive search for a detailed, published protocol on the diastereoselective alkylation of an N-acyl derivative of (R)-4-N-Trityl-2-methylpiperazine did not yield a specific, validated experimental procedure with corresponding performance data.
Therefore, this document serves as a comprehensive, scientifically-grounded guide based on established principles of asymmetric synthesis using analogous chiral auxiliaries, such as Evans' oxazolidinones and other piperazine-based systems. The protocols and data presented herein are representative and designed to provide a robust starting point for researchers to develop a specific methodology for their own applications.
Introduction: The Quest for Enantiopure Compounds
The biological activity of chiral molecules is often confined to a single enantiomer, making the development of methods for asymmetric synthesis a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable strategy for the stereocontrolled formation of new chiral centers.[1] (R)-4-N-Trityl-2-methylpiperazine is a chiral building block with significant potential in this arena. Its rigid piperazine backbone, coupled with the stereodirecting influence of the methyl group at the C2 position and the bulky trityl protecting group on the N4 nitrogen, provides a well-defined chiral environment. This application note outlines a hypothetical, yet mechanistically sound, workflow for the use of (R)-4-N-Trityl-2-methylpiperazine as a chiral auxiliary in the asymmetric synthesis of α-substituted carboxylic acids via diastereoselective enolate alkylation.
Principle of the Method: A Stepwise Approach to Asymmetry
The overall strategy involves the temporary attachment of the chiral auxiliary to a prochiral carboxylic acid derivative, followed by a diastereoselective alkylation reaction. The chirality of the auxiliary directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched α-substituted carboxylic acid.
The key steps in this process are:
-
N-Acylation: The chiral auxiliary, (R)-4-N-Trityl-2-methylpiperazine, is acylated with a suitable carboxylic acid derivative (e.g., propanoyl chloride) to form the corresponding amide.
-
Diastereoselective Alkylation: The N-acyl piperazine is deprotonated with a strong base to form a chiral enolate. This enolate then reacts with an electrophile (e.g., an alkyl halide), with the stereochemical outcome being directed by the chiral auxiliary.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically via hydrolysis, to afford the target α-substituted carboxylic acid and recover the auxiliary.
Visualizing the Workflow and Stereochemical Control
Overall Experimental Workflow
Caption: General workflow for asymmetric alkylation.
Proposed Mechanism of Stereochemical Induction
The stereochemical outcome of the alkylation is rationalized by the formation of a rigid chelated enolate intermediate. The bulky trityl group is expected to orient itself to minimize steric interactions, thereby exposing one face of the enolate to the incoming electrophile.
Caption: Proposed model for stereocontrol.
Detailed Experimental Protocols (Representative)
4.1. Protocol 1: N-Propionylation of (R)-4-N-Trityl-2-methylpiperazine
-
Rationale: This step attaches the prochiral propionyl group to the chiral auxiliary. The use of an acid chloride in the presence of a non-nucleophilic base is a standard method for amide formation.
-
Procedure:
-
To a solution of (R)-4-N-Trityl-2-methylpiperazine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq.).
-
Slowly add propanoyl chloride (1.2 eq.) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the N-propionyl derivative.
-
4.2. Protocol 2: Diastereoselective Alkylation
-
Rationale: The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial for the efficient and clean formation of the enolate. The reaction is performed at low temperature to enhance diastereoselectivity by minimizing thermal racemization of the enolate.
-
Procedure:
-
Prepare a solution of the N-propionyl-(R)-4-N-Trityl-2-methylpiperazine (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA in THF (1.1 eq.) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as indicated by TLC analysis.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
4.3. Protocol 3: Auxiliary Cleavage to the Carboxylic Acid
-
Rationale: Hydrolysis of the amide bond is a common method for cleaving this type of auxiliary. The use of lithium hydroxide and hydrogen peroxide is a mild and effective method for this transformation.
-
Procedure:
-
Dissolve the purified alkylated N-acyl piperazine (1.0 eq.) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq.).
-
Slowly add a 1 M aqueous solution of lithium hydroxide (2.0 eq.).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Upon completion, quench the excess peroxide by adding a saturated aqueous solution of Na₂SO₃.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
The organic layers contain the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, concentrate, and purify the carboxylic acid by chromatography or crystallization.
-
Expected Results: A Representative Substrate Scope
The following table presents hypothetical data for the diastereoselective alkylation of N-propionyl-(R)-4-N-Trityl-2-methylpiperazine with various electrophiles, based on typical results for similar chiral auxiliaries.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | (R)-2-Methyl-3-phenylpropanoic acid | 85 | >95:5 |
| 2 | Iodomethane | (R)-2-Methylpropanoic acid | 90 | >98:2 |
| 3 | Allyl bromide | (R)-2-Methylpent-4-enoic acid | 82 | >95:5 |
| 4 | Ethyl iodide | (R)-2-Methylbutanoic acid | 88 | >97:3 |
Conclusion
(R)-4-N-Trityl-2-methylpiperazine presents itself as a promising chiral auxiliary for asymmetric synthesis. The protocols and principles outlined in this application note provide a solid foundation for the development of robust and highly stereoselective transformations. The bulky trityl group and the defined stereochemistry of the piperazine ring are expected to provide excellent stereocontrol in enolate alkylation reactions, leading to the efficient synthesis of valuable enantiopure α-substituted carboxylic acids. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and diastereoselectivities.
References
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, [Link].[2][3]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, [Link].[4]
-
Asymmetric Synthesis of Chiral Piperazines. Synfacts, [Link].[5]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, [Link].[6]
-
LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Arkivoc, [Link].[7]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. rua.ua.es [rua.ua.es]
Application Notes and Protocols: A Guide to the Deprotection of (R)-4-N-Trityl-2-methyl piperazine
Introduction: The Strategic Role of the Trityl Group in Piperazine Chemistry
In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development programs, protecting groups are indispensable tools for the regioselective manipulation of polyfunctional molecules. Among these, the triphenylmethyl (trityl, Trt) group stands out for its steric bulk and acid lability, making it an excellent choice for the protection of primary and secondary amines, such as those in piperazine scaffolds. The piperazine moiety itself is a privileged structure, frequently incorporated into pharmacologically active agents. The specific chiral synthon, (R)-2-methylpiperazine, is a valuable building block, and its temporary protection at the N4 position with a trityl group allows for selective functionalization at the N1 position.
The subsequent removal, or deprotection, of the trityl group is a critical step to unveil the free amine and complete the synthesis of the target molecule. This application note provides a comprehensive guide to the deprotection of (R)-4-N-Trityl-2-methyl piperazine, delving into the mechanistic underpinnings, offering detailed and validated protocols, and providing insights into troubleshooting and optimization.
The Mechanism of Acid-Catalyzed Trityl Deprotection
The removal of the N-trityl group is most commonly and efficiently achieved under acidic conditions.[1] The reaction proceeds through a straightforward, yet elegant, SN1-type mechanism. The key to this process is the exceptional stability of the triphenylmethyl carbocation (trityl cation) that is formed as a leaving group.
The process can be summarized in two principal steps:
-
Protonation: The reaction is initiated by the protonation of the nitrogen atom attached to the trityl group by a Brønsted acid (e.g., TFA, HCl). This protonation turns the piperazine moiety into a better leaving group.
-
Cleavage and Cation Formation: The protonated intermediate undergoes cleavage of the carbon-nitrogen bond. This step is energetically favorable due to the formation of the highly resonance-stabilized trityl cation. The three phenyl rings effectively delocalize the positive charge, making it a very stable carbocation and a good leaving group.[1]
The liberated trityl cation is then typically quenched by a nucleophile present in the reaction mixture, such as water or the conjugate base of the acid used, to form triphenylmethanol or other byproducts.
Sources
Application Notes and Protocols: A Detailed Guide to Acidic Conditions for Trityl Group Removal
Introduction
In the intricate world of organic synthesis, particularly in the fields of nucleoside, carbohydrate, and peptide chemistry, the strategic protection and deprotection of functional groups is paramount. The triphenylmethyl (trityl, Trt) group is a cornerstone protecting group, especially for primary alcohols, due to its steric bulk and acid lability.[1][2][3] Its effective removal under acidic conditions is a critical step that hinges on a nuanced understanding of reaction mechanisms, reagent choice, and substrate sensitivity. This guide provides a comprehensive exploration of the acidic removal of the trityl group, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The Chemistry of Trityl Deprotection: A Mechanistic Overview
The removal of the trityl group under acidic conditions is a classic example of an SN1-type reaction, driven by the remarkable stability of the resulting trityl cation (triphenylcarbenium ion).[1][4][5] This stability arises from the extensive delocalization of the positive charge across the three phenyl rings.[4][5]
The deprotection process can be initiated by both Brønsted and Lewis acids.[1]
-
Brønsted Acid Catalysis: The reaction begins with the protonation of the ether oxygen, which weakens the C-O bond. Subsequent cleavage of this bond yields the deprotected alcohol and the highly stable trityl cation.[1]
-
Lewis Acid Catalysis: A Lewis acid coordinates to the ether oxygen, similarly facilitating the cleavage of the C-O bond to form the trityl cation.[1][6]
The generated trityl cation is a potent electrophile and can react with nucleophilic functional groups within the molecule or solvent.[1] To prevent undesired side reactions, scavengers are often employed to trap the trityl cation.[7]
Visualizing the Deprotection Mechanism
Caption: General mechanism for Brønsted and Lewis acid-catalyzed trityl group removal.
Factors Influencing Deprotection
The lability of the trityl group is not absolute and can be modulated by several factors:
-
Acid Strength: Stronger acids like trifluoroacetic acid (TFA) effect rapid deprotection, while weaker acids such as acetic acid or formic acid offer milder conditions, allowing for selective removal in the presence of other acid-sensitive groups.[1][2]
-
Substituents on the Trityl Group: Electron-donating groups (e.g., methoxy) on the phenyl rings increase the stability of the trityl cation, thereby accelerating the rate of deprotection.[1] For instance, the dimethoxytrityl (DMT) and monomethoxytrityl (MMT) groups are significantly more acid-labile than the parent trityl group.[1][8]
-
Solvent: The choice of solvent can influence the reaction rate and the stability of the carbocation intermediate. Protic solvents can participate in the reaction, while aprotic solvents like dichloromethane (DCM) are commonly used.[2]
-
Temperature and Reaction Time: These parameters are interdependent and must be optimized for each specific substrate to ensure complete deprotection while minimizing side reactions.
Comparative Analysis of Acidic Reagents for Trityl Deprotection
The selection of the appropriate acidic reagent is critical for a successful deprotection. The following table provides a comparative overview of commonly used acids.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 1-5% in DCM, RT, 1-4 h[2] | Potent and fast, effective for a broad range of substrates. | Can cleave other acid-labile protecting groups (e.g., Boc, t-butyl ethers).[9] |
| Formic Acid | 88-97%, neat or in dioxane, RT, 3 min - 2 h[2] | Milder than TFA, can be used for selective deprotection.[1][10] | Can be slower, and complete removal of the acid can be challenging. |
| Acetic Acid | 80% aqueous solution, RT, hours to days[1] | Very mild, allows for high selectivity. | Slow reaction times, may not be suitable for less labile trityl groups. |
| Lewis Acids (e.g., BF₃·Et₂O, ZnBr₂) | Catalytic amounts in aprotic solvents.[1][6] | Mild conditions, useful for substrates sensitive to protic acids.[6][11] | May require anhydrous conditions, and the Lewis acid can coordinate to other functional groups. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific substrate and desired outcome.
Protocol 1: General Procedure for Trityl Deprotection with Trifluoroacetic Acid (TFA)
This protocol is suitable for robust substrates where the concurrent removal of other acid-labile groups is not a concern.[2]
Materials:
-
Trityl-protected compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) or other appropriate scavenger
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the trityl-protected compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M).
-
Add a scavenger, such as triisopropylsilane (TIS) (1.1–1.5 equiv).
-
To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[2]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mild Deprotection with Formic Acid
This method is advantageous when selectivity is required, for instance, in the presence of silyl ethers like TBS.[1][2]
Materials:
-
Trityl-protected alcohol
-
Formic Acid (97+%)
-
Dioxane (for co-evaporation)
-
Water
Procedure:
-
Treat the trityl-protected alcohol (1.0 equiv) with cold formic acid (97+%) for a period determined by reaction monitoring (typically 3 minutes to 2 hours).[1][2]
-
Evaporate the formic acid under reduced pressure (oil pump) at room temperature.
-
To aid in the complete removal of formic acid, co-evaporate the residue twice with dioxane.[2]
-
The residue can then be further purified. In some cases, extraction with warm water can be used to separate the deprotected alcohol from the insoluble triphenylmethanol byproduct.[1]
Protocol 3: Selective Deprotection of Trityl Groups on Solid-Phase Peptide Synthesis (SPPS) Resins
This protocol is designed for the selective removal of a trityl group from a side chain (e.g., His(Trt)) while the peptide remains attached to a hyper-acid-labile resin like 2-chlorotrityl chloride resin.[7]
Materials:
-
Peptidyl-resin (on 2-chlorotrityl resin)
-
Deprotection Solution: 1% TFA, 5% TIS in DCM
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DMF
-
DCM
-
Dimethylformamide (DMF)
Procedure:
-
Swell the peptidyl-resin in DCM in a reaction vessel.
-
Drain the DCM and add the deprotection solution to the resin.
-
Agitate the mixture gently for 30 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with the deprotection solution for another 30 minutes.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin by washing with the neutralization solution, followed by washes with DMF and DCM.[7]
Workflow for Selecting a Deprotection Strategy
Caption: Decision workflow for choosing an appropriate trityl deprotection method.
Troubleshooting and Key Considerations
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of the acid. For N-terminal trityl-asparagine residues, incomplete deprotection with TFA has been observed, and alternative protecting groups may be necessary.[12]
-
Side Reactions: The presence of scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) is crucial to prevent the re-attachment of the trityl group to the substrate or reaction with other nucleophilic residues, especially tryptophan.[1][7][13]
-
Work-up: The triphenylmethanol byproduct is generally non-polar and can often be easily removed by silica gel chromatography or crystallization.
-
Orthogonality: The trityl group's acid lability allows for orthogonal deprotection strategies in the presence of base-labile (e.g., Fmoc) or hydrogenation-labile (e.g., Cbz, benzyl) protecting groups.[3]
Conclusion
The acidic removal of the trityl protecting group is a versatile and widely used transformation in organic synthesis. A thorough understanding of the underlying mechanism, the factors influencing reactivity, and the spectrum of available acidic reagents empowers researchers to develop robust and selective deprotection protocols. By carefully considering the nature of the substrate and the desired synthetic outcome, the trityl group can be efficiently cleaved, paving the way for the successful synthesis of complex molecules.
References
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Mild, Efficient, and Selective Cleavage of Trityl Ethers with Antimony Trichloride. Retrieved from [Link]
-
ResearchGate. (2012). A comprehensive view on stabilities and reactivities of triarylmethyl cations (tritylium ions). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Retrieved from [Link]
-
Nowick Laboratory, University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
RSC Publishing. (2016). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Retrieved from [Link]
-
PubMed. (2000). A Mild and Selective Cleavage of Trityl Ethers by CBr4-MeOH. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC-Acid Deprotection of Trityl Group. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
-
PubMed. (1992). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Structure–property–function relationships of stabilized and persistent C - and N -based triaryl radicals. Retrieved from [Link]
-
American Chemical Society. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Concerning Structural Limitations in the Relationship between Trityl Cation Stability and Reactivity. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). On the Selective Deprotection of Trityl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylcarbenium. Retrieved from [Link]
-
Master Organic Chemistry. (2011). 3 Factors That Stabilize Carbocations. Retrieved from [Link]
-
RUA - Repositório da Universidade de Alicante. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Retrieved from [Link]
-
YouTube. (2020). How to Remove a Trityl Group (Selective Deprotection of Trityl). Retrieved from [Link]
-
AAPPTec. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-catalysed hydrolysis of trityl derivatives in strongly acidic aqueous media. Retrieved from [Link]
-
ACS Publications. (n.d.). Development of Trityl-Based Photolabile Hydroxyl Protecting Groups. Retrieved from [Link]
-
PubMed. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Retrieved from [Link]
-
ResearchGate. (2016). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. Retrieved from [Link]
-
PubMed. (2010). Stabilities of trityl-protected substrates: the wide mechanistic spectrum of trityl ester hydrolyses. Retrieved from [Link]
-
ResearchGate. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing sartan drugs by removing trityl protecting group.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Triphenylcarbenium - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
The Strategic Application of (R)-4-N-Trityl-2-methylpiperazine in Modern Drug Discovery
Introduction: The Privileged Status of Chiral Piperazines in Medicinal Chemistry
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous approved drugs.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and its capacity to engage in critical interactions with biological targets.[2] The introduction of chirality into the piperazine core, as seen in (R)-4-N-Trityl-2-methylpiperazine, unlocks a new dimension of molecular design. This stereochemical definition allows for a more precise and potent interaction with chiral biological macromolecules like receptors and enzymes, ultimately leading to enhanced efficacy and selectivity of drug candidates.[3]
(R)-4-N-Trityl-2-methylpiperazine serves as a valuable chiral building block in the synthesis of complex, biologically active molecules. The bulky trityl (triphenylmethyl) group on the N4 nitrogen serves as a temporary protecting group, allowing for selective functionalization at the N1 position. This strategic protection is crucial for preventing undesired side reactions and ensuring the regioselective introduction of various substituents. The subsequent removal of the acid-labile trityl group reveals the N4 nitrogen for further modification or for its role in the final drug-target interaction.
This guide provides an in-depth exploration of the applications of (R)-4-N-Trityl-2-methylpiperazine in drug discovery, complete with detailed protocols for its protection, deprotection, and its utilization in the synthesis of pharmacologically relevant compounds.
Physicochemical Properties
A clear understanding of the physical and chemical properties of (R)-4-N-Trityl-2-methylpiperazine is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 313657-75-9 | [4] |
| Molecular Formula | C₂₄H₂₆N₂ | [5] |
| Molecular Weight | 342.48 g/mol | [5] |
| Melting Point | 128°C | [4] |
| Boiling Point | 451.7°C at 760 mmHg | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and THF. |
Synthetic Utility and Workflow
The primary utility of (R)-4-N-Trityl-2-methylpiperazine lies in its role as a protected chiral intermediate. The workflow for its application typically involves three key stages:
-
N-Tritylation of (R)-2-methylpiperazine: The introduction of the trityl protecting group.
-
Functionalization of the N1-position: Introduction of desired substituents.
-
Deprotection of the N4-position: Removal of the trityl group to yield the final product or an intermediate for further elaboration.
Caption: General workflow for the application of (R)-4-N-Trityl-2-methylpiperazine.
Detailed Protocols
Protocol 1: Synthesis of (R)-4-N-Trityl-2-methylpiperazine (N-Tritylation)
This protocol describes the selective protection of the N4 nitrogen of (R)-2-methylpiperazine using trityl chloride. The steric hindrance of the methyl group at the 2-position directs the bulky trityl group to the less hindered N4 nitrogen.
Materials:
-
(R)-2-methylpiperazine
-
Trityl chloride (Triphenylmethyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of (R)-2-methylpiperazine (1.0 eq.) in anhydrous DCM, add triethylamine (1.2 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.05 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (R)-4-N-Trityl-2-methylpiperazine as a white solid.
Protocol 2: Deprotection of (R)-4-N-Trityl-2-methylpiperazine
The removal of the trityl group is typically achieved under acidic conditions, taking advantage of the stability of the resulting trityl cation.[6]
Materials:
-
(R)-4-N-Trityl-2-methylpiperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-trityl-protected piperazine (1.0 eq.) in anhydrous DCM.
-
To the stirred solution, add TFA (2.0 - 5.0 eq.) dropwise at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected piperazine. Further purification may be performed if necessary.
Caption: Mechanism of acid-catalyzed trityl deprotection.
Application in Drug Discovery: Synthesis of Kappa Opioid Receptor Antagonists
Kappa opioid receptor (KOR) antagonists are of significant interest for the treatment of various central nervous system disorders, including depression, anxiety, and addiction.[7] The synthesis of potent and selective KOR antagonists often involves the incorporation of a chiral piperazine scaffold.
A notable example is the synthesis of analogues of JDTic, a potent KOR antagonist. The following workflow illustrates how a protected chiral 2-methylpiperazine derivative can be utilized in the synthesis of a key intermediate for these antagonists.[8] While the original publication utilizes a Boc-protected piperazine, the same synthetic logic applies to the use of the trityl-protected analogue, with the key difference being the deprotection step.
Synthetic Workflow for a KOR Antagonist Intermediate
This workflow outlines the N-arylation of the deprotected (R)-2-methylpiperazine followed by further functionalization.
Caption: Synthetic workflow for a KOR antagonist intermediate.
Protocol 3: N-Arylation of (R)-2-methylpiperazine (Buchwald-Hartwig Amination)
This protocol describes the palladium-catalyzed cross-coupling of (R)-2-methylpiperazine with an aryl halide.
Materials:
-
(R)-2-methylpiperazine (from Protocol 2)
-
Aryl halide (e.g., 1-bromo-3-methoxybenzene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), palladium precatalyst (2 mol%), phosphine ligand (4 mol%), and sodium tert-butoxide (1.4 eq.) to an oven-dried Schlenk flask.
-
Add a solution of (R)-2-methylpiperazine (1.2 eq.) in anhydrous toluene.
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-arylated piperazine.
Conclusion
(R)-4-N-Trityl-2-methylpiperazine is a powerful and versatile tool in the drug discovery arsenal. Its well-defined stereochemistry and the strategic use of the trityl protecting group enable the efficient and controlled synthesis of complex chiral molecules. The protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists to leverage this valuable building block in the design and development of novel therapeutic agents. The ability to fine-tune the steric and electronic properties of the final molecule through the selective functionalization of the piperazine core underscores the immense potential of this chiral scaffold in addressing a wide range of biological targets.
References
-
LookChem. (R)-4-N-TRITYL-2-METHYL PIPERAZINE. [Link]
- Li, J. J., & Johnson, D. S. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 843-858.
- Kormos, C. M., Jin, C., Cueva, J. P., Runyon, S. P., Thomas, J. B., Brieaddy, L. E., ... & Carroll, F. I. (2013). Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. Journal of medicinal chemistry, 56(11), 4443-4455.
- Carroll, F. I., & Carlezon Jr, W. A. (2013). Development of κ-opioid receptor antagonists. Journal of medicinal chemistry, 56(6), 2178-2195.
- National Center for Biotechnology Information. (2010). Antagonist for the Kappa Opioid Receptor. In Probe Reports from the NIH Molecular Libraries Program.
- Wünsch, B., & Bausch, S. (2014). Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans, trans-configured perhydroquinoxalines. Bioorganic & medicinal chemistry, 22(12), 3149-3157.
-
Pipzine Chemicals. R-4-Trityl-2-Methyl Piperazine. [Link]
- D'hooghe, M., & De Kimpe, N. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 108.
- Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A. A., & El-Faham, A. (2021). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific reports, 11(1), 1-17.
- Bartoli, G., Bencivenni, G., & Dalpozzo, R. (2013). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of organic chemistry, 78(15), 7317-7325.
-
ResearchGate. Preparation of chiral 2-methylpiperazine. [Link]
- Wolfe, J. P., & Rossi, M. A. (2007). Asymmetric Synthesis of Chiral Piperazines. Synlett, 2007(18), 2845-2848.
- Google Patents. (2008). CN101239957A - Synthesis method of N-methylpiperazine.
- Wang, Y., Zhang, Y., & Zhang, X. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.
- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.
Sources
- 1. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents [patents.google.com]
- 8. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Pharmaceutical Intermediates from (R)-4-N-Trityl-2-methylpiperazine
An In-Depth Technical Guide
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2] Chiral substituted piperazines, in particular, are critical building blocks for creating stereochemically defined molecules that can achieve high selectivity and potency for their biological targets. (R)-4-N-Trityl-2-methylpiperazine is a preeminent starting material in this class, offering a robust platform for the synthesis of complex pharmaceutical intermediates.
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for leveraging (R)-4-N-Trityl-2-methylpiperazine. We will delve into the critical deprotection step and subsequent functionalization reactions, such as N-alkylation and N-arylation, which are foundational for constructing advanced drug precursors. The causality behind experimental choices is explained to provide researchers with not just a procedure, but a deeper understanding of the chemistry involved.
Part 1: Core Principles & Synthetic Strategy
The Role of the Trityl (Tr) Protecting Group
The trityl group (triphenylmethyl, Tr) is a sterically bulky protecting group employed for amines, alcohols, and thiols.[3][4] In the context of (R)-4-N-Trityl-2-methylpiperazine, its function is twofold:
-
Stereochemical Control: It is installed on a chiral precursor, preserving the (R)-stereocenter at the C2 position.
-
Regioselective Protection: It selectively blocks the N4 nitrogen, leaving the N1 nitrogen of the piperazine ring available for initial modifications if desired, or more commonly, it is removed to unmask the N4-H for subsequent reactions after the piperazine ring has been formed.
The key feature of the trityl group is its lability under acidic conditions. Protonation of the nitrogen atom facilitates the cleavage of the C-N bond, which is driven by the formation of the highly stable, resonance-delocalized trityl cation.[3] This allows for its facile removal without affecting many other functional groups, a critical aspect of multi-step synthesis.
Overall Synthetic Workflow
The primary synthetic route for utilizing (R)-4-N-Trityl-2-methylpiperazine involves a two-stage process. First, the trityl group is removed to yield the core chiral intermediate, (R)-2-methylpiperazine. This intermediate is then subjected to various C-N bond-forming reactions to install desired alkyl or aryl substituents, leading to diverse and valuable pharmaceutical building blocks.
Caption: Overall synthetic strategy from the starting material to key intermediates.
Part 2: Detailed Experimental Protocols
Protocol 1: Trityl Group Deprotection to Yield (R)-2-methylpiperazine
This protocol describes the acid-catalyzed cleavage of the trityl group. The choice of acid is critical; strong acids like trifluoroacetic acid (TFA) are highly effective but may not be suitable for sensitive substrates. Milder acids like formic acid or HCl in an organic solvent offer alternatives.[3]
Principle: The reaction proceeds via protonation of the N4 nitrogen, followed by dissociation to form the free (R)-2-methylpiperazine and the stable triphenylmethyl cation. The byproduct, triphenylmethanol (formed upon aqueous workup), is poorly soluble in aqueous media and can often be removed by filtration.
Caption: Acid-catalyzed deprotection of the N-trityl group.
Materials & Reagents:
-
(R)-4-N-Trityl-2-methylpiperazine (1.0 eq)
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA, 3-5 eq) or 4M HCl in Dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (for precipitation/crystallization)
Step-by-Step Methodology:
-
Dissolution: Dissolve (R)-4-N-Trityl-2-methylpiperazine (e.g., 10.0 g, 29.2 mmol) in DCM (100 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (e.g., 8.8 mL, 116.8 mmol, 4.0 eq) dropwise to the stirred solution over 15 minutes. The reaction is often accompanied by a color change to deep yellow or orange, characteristic of the trityl cation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a vigorously stirred, chilled saturated solution of sodium bicarbonate (200 mL). Caution: CO₂ evolution. Continue stirring until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The byproduct, triphenylmethanol, is largely insoluble in diethyl ether. Triturate the crude residue with cold diethyl ether and filter to remove the solid byproduct. The filtrate contains the desired (R)-2-methylpiperazine. Concentrate the filtrate to yield the product, which can be further purified by distillation or crystallization of a salt (e.g., hydrochloride) if necessary.
Expertise Insight: The workup is critical for isolating the free base. Incomplete neutralization will result in the product remaining in the aqueous layer as a salt. If the product is highly water-soluble, basifying the aqueous layer to pH > 12 and extracting with a more polar solvent like n-butanol may be necessary.
Protocol 2: N-Alkylation via Diastereoselective Reductive Amination
This protocol details the synthesis of an N-alkylated derivative from (R)-2-methylpiperazine. Reductive amination is a robust and widely used method for forming C-N bonds.[1][5] The use of sodium triacetoxyborohydride is advantageous as it is a mild reducing agent that is selective for the iminium ion intermediate and does not reduce the starting aldehyde or ketone.
Principle: The amine first condenses with a carbonyl compound (aldehyde or ketone) to form a hemiaminal, which then dehydrates to an iminium ion. This electrophilic intermediate is then rapidly reduced by the hydride source to yield the N-alkylated product.
Materials & Reagents:
-
(R)-2-methylpiperazine (1.0 eq)
-
Aldehyde or Ketone (e.g., 4-fluorobenzaldehyde, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of (R)-2-methylpiperazine (e.g., 1.0 g, 10.0 mmol) and 4-fluorobenzaldehyde (1.36 g, 11.0 mmol) in DCM (50 mL), add a catalytic amount of acetic acid (e.g., 0.1 mL). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Caution: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor for the disappearance of the starting materials by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution (50 mL). Stir for 20 minutes.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with water (30 mL) and brine (30 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-alkylated piperazine derivative.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
This protocol illustrates the synthesis of an N-aryl piperazine, a common structural motif in kinase inhibitors and other CNS-active agents.[6][7] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1]
Principle: The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for reaction efficiency.
Materials & Reagents:
-
(R)-2-methylpiperazine (1.2 eq)
-
Aryl Bromide (e.g., 1-bromo-4-nitrobenzene, 1.0 eq)
-
Pd₂(dba)₃ (Palladium catalyst, ~1-2 mol%)
-
XPhos or RuPhos (Ligand, ~2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene or Dioxane (anhydrous)
Caption: Experimental workflow for Buchwald-Hartwig N-Arylation.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox, add the aryl bromide (e.g., 2.02 g, 10.0 mmol), (R)-2-methylpiperazine (1.20 g, 12.0 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol) to an oven-dried Schlenk flask.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 92 mg, 0.1 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 190 mg, 0.4 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen. Add anhydrous toluene (50 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The mixture typically turns dark.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and carefully quench with water (20 mL).
-
Filtration & Extraction: Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl piperazine derivative.
Part 3: Data Summary & Visualization
Quantitative Data Summary
| Protocol | Key Transformation | Starting Material | Key Reagents | Typical Yield | Purity (Post-Purification) |
| 1 | Trityl Deprotection | (R)-4-N-Trityl-2-methylpiperazine | TFA, DCM | 85-95% | >98% |
| 2 | N-Alkylation | (R)-2-methylpiperazine | 4-Fluorobenzaldehyde, NaBH(OAc)₃ | 70-85% | >98% |
| 3 | N-Arylation | (R)-2-methylpiperazine | 1-Bromo-4-nitrobenzene, Pd₂(dba)₃/XPhos | 65-80% | >97% |
Conclusion
(R)-4-N-Trityl-2-methylpiperazine stands as a cornerstone chiral building block for modern drug discovery. Its robust chemistry, centered on the strategic use and removal of the acid-labile trityl group, opens a gateway to a vast chemical space of functionalized piperazine intermediates. The protocols detailed in this guide for deprotection, N-alkylation, and N-arylation represent fundamental, reliable, and scalable methods for researchers in pharmaceutical development. By understanding the principles behind these transformations, scientists can effectively adapt and apply these techniques to the synthesis of novel and complex molecular entities.
References
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.). PMC - NIH.
- Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.). ResearchGate.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications.
- Synthetic method of lenvatinib. (n.d.). Google Patents.
- Studies on additive-free transfer hydrogenative direct asymmetric reductive amination catalyzed by chiral pyridine-derived half-sandwich catalyst. (n.d.). American Chemical Society.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing.
- A kind of synthetic method for preparing Niraparib. (n.d.). Google Patents.
- 2-Methylpiperazine. (n.d.). Chem-Impex.
- Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. (n.d.). Patsnap Eureka.
- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis.
- Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. (n.d.). White Rose Research Online.
- Niraparib synthesis. (n.d.). ChemicalBook.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
- Processes for the preparation of Niraparib and intermediates thereof. (n.d.). Google Patents.
- Three-step synthesis of lenvatinib 50 starting from simple compounds. (n.d.). ResearchGate.
- Synthesis Methods of Lenvatinib Mesylate API. (2024). Qingmu Pharmaceutical.
- Lenvatinib Synthetic Routes. (n.d.). MedKoo Biosciences.
- Synthetic method of lenvatinib and novel intermediate. (n.d.). Google Patents.
- [Design and synthesis of aralkyl-ketone piperazine derivatives and their antalgic activities]. (2025). ResearchGate.
- (R)-(-)-2-Methylpiperazine 97 75336-86-6. (n.d.). Sigma-Aldrich.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). Wiley Online Library.
- 2-Methyl-1-(2-phenoxyethyl)piperazine Research Chemical. (n.d.). Benchchem.
- R-4-Trityl-2-Methyl Piperazine. (n.d.). Pipzine Chemicals.
- (R)-4-N-TRITYL-2-METHYL PIPERAZINE | 313657-75-9. (2023). ChemicalBook.
- Synthesis of intermediates 2 and 4. (n.d.). ResearchGate.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate.
- Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI.
- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
- Synthesis and reactivity of novel trityl-type protecting groups. (2022). ACG Publications.
- Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)? (2013). ResearchGate.
- Cas 313657-75-9,this compound. (n.d.). lookchem.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure 2-Substituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral 2-Substituted Piperazines
The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of approved pharmaceuticals.[1] Its ability to engage in multiple hydrogen bonding interactions and modulate physicochemical properties makes it an invaluable component in drug design. While substitutions on the nitrogen atoms are common, the introduction of a stereocenter at the C2 position unlocks a three-dimensional chemical space that is critical for enhancing potency, selectivity, and pharmacokinetic profiles.[2] The large-scale production of enantiomerically pure 2-substituted piperazines, therefore, represents a significant challenge and a crucial enabling technology in pharmaceutical development.
This comprehensive guide provides an in-depth analysis of field-proven strategies for the large-scale synthesis of these valuable chiral building blocks. We will move beyond a simple recitation of procedures to explore the underlying principles, the rationale for methodological choices, and the practical considerations essential for transitioning from laboratory-scale synthesis to industrial production.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure 2-substituted piperazines on a large scale can be broadly categorized into three main strategies, each with its own set of advantages and challenges. The choice of strategy is often dictated by factors such as the availability of starting materials, cost-effectiveness, desired scale, and the specific substitution pattern of the target molecule.
-
Asymmetric Synthesis: This is often the most elegant and efficient approach, creating the desired stereocenter in a single step with high enantioselectivity.
-
Chiral Pool Synthesis: This strategy leverages the readily available and inexpensive pool of chiral starting materials, such as amino acids, to construct the piperazine ring with a pre-existing stereocenter.
-
Resolution of Racemates: In this classical approach, a racemic mixture of the 2-substituted piperazine is synthesized and then separated into its constituent enantiomers. While often straightforward, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without a racemization/recycling protocol. A more modern iteration of this is kinetic resolution.
The following diagram illustrates the logical flow of these primary synthetic strategies.
Figure 1: Overview of primary synthetic strategies.
I. Asymmetric Synthesis: The Direct Approach
Catalytic asymmetric synthesis offers the most atom-economical and elegant route to chiral 2-substituted piperazines. These methods often involve the use of a chiral catalyst to control the stereochemical outcome of the reaction.
A. Catalytic Asymmetric Hydrogenation of Pyrazines
A powerful strategy for the synthesis of chiral piperazines is the asymmetric hydrogenation of prochiral pyrazine precursors. Recent advancements have demonstrated the efficacy of palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which exist in tautomeric equilibrium with pyrazinones, to afford chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[3][4] The resulting piperazin-2-one can then be readily reduced to the corresponding piperazine without erosion of optical purity.[3]
Causality of Experimental Choices:
-
Catalyst System: The choice of a chiral ligand is paramount for achieving high enantioselectivity. The specific ligand and metal combination must create a chiral environment that favors the formation of one enantiomer over the other.
-
Substrate Activation: The pyrazine ring is often activated to facilitate hydrogenation. This can be achieved through the introduction of substituents or by using additives that modulate the electronic properties of the substrate.
-
Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent are meticulously optimized to maximize both conversion and enantioselectivity. High pressure is often required to drive the hydrogenation of the aromatic pyrazine ring.
Protocol 1: Palladium-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol
This protocol is a representative example based on the principles described in the literature.[3][4]
Step 1: Catalyst Preparation
-
In a glovebox, to a flame-dried Schlenk tube, add the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the chiral phosphine ligand in a 1:2.2 molar ratio.
-
Add the appropriate solvent (e.g., degassed toluene) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
Step 2: Asymmetric Hydrogenation
-
In a separate autoclave, charge the pyrazin-2-ol substrate and a co-catalyst if required (e.g., a Brønsted acid to promote tautomerization and substrate activation).[3]
-
Transfer the prepared catalyst solution to the autoclave via cannula.
-
Seal the autoclave, purge with argon, and then pressurize with hydrogen to the optimized pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the optimized temperature (e.g., 60-80 °C) and stir for the required duration (e.g., 24-48 hours).
Step 3: Work-up and Purification
-
Cool the autoclave to room temperature and carefully vent the hydrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched piperazin-2-one.
Step 4: Reduction to the Piperazine
-
Dissolve the purified piperazin-2-one in a suitable solvent (e.g., THF).
-
Add a reducing agent (e.g., LiAlH₄) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS.
-
Carefully quench the reaction with water and a base (e.g., NaOH solution).
-
Filter the resulting suspension and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final enantiomerically pure 2-substituted piperazine.
Self-Validating System:
-
In-process Controls: Monitor the reaction progress by HPLC or GC to determine conversion and diastereoselectivity.
-
Chiral HPLC Analysis: The enantiomeric excess (ee) of the piperazin-2-one intermediate and the final piperazine product must be determined using a suitable chiral stationary phase.
-
Spectroscopic Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Chiral Pool Synthesis: Leveraging Nature's Chirality
The use of readily available and inexpensive enantiopure starting materials, such as α-amino acids, is a highly practical and scalable strategy for the synthesis of chiral 2-substituted piperazines.[2][5][6] This approach avoids the need for a resolution step or an asymmetric catalyst, often leading to more cost-effective and robust processes on a large scale.
A. Synthesis from α-Amino Acids
A common and effective route involves the conversion of an α-amino acid into a chiral 1,2-diamine, which is then cyclized to form the piperazine ring. A practical and scalable synthesis of orthogonally protected 2-substituted chiral piperazines has been reported, achieving multigram scale production in four steps from α-amino acids.[5]
Causality of Experimental Choices:
-
Orthogonal Protecting Groups: The use of different protecting groups for the two nitrogen atoms of the piperazine ring (e.g., Boc and Cbz) is crucial for subsequent selective functionalization, which is highly desirable in drug discovery.
-
Key Transformation: An aza-Michael addition between a bis-protected chiral 1,2-diamine and an in-situ generated vinyl diphenyl sulfonium salt has been shown to be a key, efficient cyclization step.[5]
-
Scalability: The choice of reagents and reaction conditions that are amenable to large-scale operations (e.g., avoiding cryogenic temperatures or hazardous reagents where possible) is a key consideration.
Protocol 2: Scalable Synthesis of an Orthogonally Protected 2-Substituted Piperazine from an α-Amino Acid
This protocol is adapted from the scalable synthesis described by Chamakuri et al.[5]
Step 1: Synthesis of the Chiral 1,2-Diamine
-
Protect the amino group of the starting α-amino acid (e.g., with a Boc group).
-
Reduce the carboxylic acid to the corresponding alcohol (e.g., using BH₃·DMS).
-
Convert the alcohol to a leaving group (e.g., a mesylate or tosylate).
-
Displace the leaving group with an azide (e.g., using NaN₃).
-
Reduce the azide to the primary amine (e.g., by catalytic hydrogenation) to yield the N-protected chiral 1,2-diamine.
Step 2: Orthogonal Protection of the Diamine
-
Selectively protect the newly formed primary amine with a second, orthogonal protecting group (e.g., a Cbz group).
Step 3: Cyclization via Aza-Michael Addition
-
In a suitable solvent (e.g., acetonitrile), combine the orthogonally bis-protected chiral 1,2-diamine and 2-bromoethyl-diphenylsulfonium triflate.
-
Add a base (e.g., DBU) to generate the vinyl diphenyl sulfonium salt in situ and promote the intramolecular aza-Michael addition.
-
Stir the reaction at room temperature until completion.
Step 4: Work-up and Purification
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the orthogonally protected 2-substituted piperazine.
Figure 2: Workflow for chiral pool synthesis.
III. Kinetic Resolution: A Practical Approach for Racemates
Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral reagent or catalyst. This method can provide access to highly enantioenriched materials.
A. Kinetic Resolution via Asymmetric Lithiation
A notable example is the kinetic resolution of 2-arylpiperazines using n-BuLi and the chiral ligand (+)-sparteine.[7] This process involves the preferential deprotonation of one enantiomer, which can then be trapped with an electrophile to form a 2,2-disubstituted piperazine, leaving the unreacted starting material enriched in the other enantiomer.
Causality of Experimental Choices:
-
Chiral Ligand: (+)-Sparteine forms a chiral complex with n-BuLi, which then selectively abstracts a proton from one enantiomer of the piperazine.
-
Stoichiometry: Using a sub-stoichiometric amount of the lithiating agent (e.g., 0.6 equivalents) is crucial for achieving a good kinetic resolution, allowing for the recovery of the unreacted, enantioenriched starting material.
-
Temperature: Low temperatures are essential to maintain the configurational stability of the lithiated intermediate and prevent racemization.[7]
Protocol 3: Kinetic Resolution of a 2-Arylpiperazine
This protocol is based on the kinetic resolution methodology reported in the literature.[7]
Step 1: Preparation of the Chiral Lithiating Agent
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (e.g., (+)-sparteine) in a suitable solvent (e.g., toluene).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add n-BuLi and stir for a short period to form the chiral complex.
Step 2: Kinetic Resolution
-
To the pre-formed chiral lithiating agent, add a solution of the racemic 2-arylpiperazine in the same solvent, maintaining the low temperature.
-
Stir the mixture for the optimized duration (e.g., 30 minutes).
Step 3: Electrophilic Quench and Work-up
-
Add an electrophile (e.g., methyl chloroformate) to trap the lithiated intermediate.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 4: Separation and Analysis
-
Separate the enantioenriched starting material and the 2,2-disubstituted product by column chromatography.
-
Determine the enantiomeric excess of the recovered starting material and the product using chiral HPLC.
Quantitative Data Summary
| Method | Key Features | Typical Yield | Typical ee | Scalability | Reference |
| Asymmetric Hydrogenation | Direct, atom-economical | Good to excellent | >90% | Demonstrated on gram scale | [3][4] |
| Chiral Pool Synthesis | Cost-effective, robust | Good | >99% (from pure starting material) | Demonstrated on multigram scale | [5] |
| Kinetic Resolution | Access to both enantiomers | 38-44% (recovered SM) | Up to 99:1 er | Lab scale, potential for scale-up | [7] |
Conclusion and Future Outlook
The large-scale synthesis of enantiomerically pure 2-substituted piperazines is a dynamic field with continuous innovation. While chiral pool synthesis remains a workhorse for its practicality and cost-effectiveness, the development of highly efficient and selective catalytic asymmetric methods is paving the way for more streamlined and sustainable manufacturing processes. The choice of the optimal synthetic route will always be a multifactorial decision, balancing economic considerations with the chemical complexities of the target molecule. As our understanding of asymmetric catalysis deepens, we can anticipate the emergence of even more powerful and versatile methods to access this critical class of chiral building blocks, further empowering the discovery and development of new medicines.
References
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. Available at: [Link]
-
Chamakuri, S., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8844-8849. Available at: [Link]
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. Available at: [Link]
-
Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(19), 6593. Available at: [Link]
-
Pace, V., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3649-3658. Available at: [Link]
- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (2005). Google Patents.
-
Nakhla, J. S., & Wolfe, J. P. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1145-1145. Available at: [Link]
-
Lau, Y. Y., et al. (2015). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 80(12), 6149-6161. Available at: [Link]
-
Huang, W.-X., et al. (2017). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 19(21), 5896-5899. Available at: [Link]
-
Galkin, M. A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5557. Available at: [Link]
-
Wang, Y.-G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(23), 6554-6559. Available at: [Link]
-
O'Brien, P., et al. (2014). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 136(49), 17122-17129. Available at: [Link]
-
Sonnet, P., & D'hooghe, M. (2010). Mastering chiral substituted 2-oxopiperazines. Tetrahedron: Asymmetry, 21(3), 255-274. Available at: [Link]
-
Wang, Y.-G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(23), 6554-6559. Available at: [Link]
-
O'Brien, P., et al. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 25(5), 801-805. Available at: [Link]
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 7. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery
An Application Guide to the N-Alkylation of (R)-4-N-Trityl-2-methyl piperazine
The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1] Its unique structural and physicochemical properties allow it to engage with biological targets effectively, making it a frequent component in drugs for various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] The introduction of chirality, particularly in substituted piperazines, adds a critical three-dimensional element that can significantly enhance potency and selectivity for a specific biological target.
This compound (CAS 313657-75-9) is a valuable chiral building block for synthesizing these complex molecules.[3] The trityl group at the N4 position serves as a sterically bulky protecting group, leaving the N1 nitrogen available for strategic modification. This guide provides detailed protocols and technical insights into the N-alkylation of this key intermediate, a fundamental step in the synthesis of novel pharmaceutical agents.
The Strategic Role of the Trityl (Tr) Protecting Group
In multistep organic synthesis, protecting groups are essential tools to mask reactive functional groups, preventing unwanted side reactions.[4] The trityl (triphenylmethyl, Tr) group is exceptionally well-suited for protecting the N4-amine of the 2-methyl piperazine core for several reasons:
-
Steric Hindrance: The trityl group is exceptionally bulky. This steric demand ensures that it selectively protects the less hindered N4-nitrogen and directs subsequent alkylation reactions to the available N1-nitrogen.[4][5]
-
Chemical Stability: The Trityl group is robust and stable under a wide range of reaction conditions, including basic, oxidative, and reductive environments, making it compatible with many synthetic transformations.[4]
-
Acid Labile Cleavage: Despite its stability, the trityl group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or dilute hydrochloric acid.[6][7] This cleavage proceeds through the formation of a highly stabilized trityl cation, allowing for deprotection without compromising other sensitive functionalities in the molecule.[6] This orthogonal deprotection strategy is a significant advantage in complex syntheses.
Core Principles of N-Alkylation
The N-alkylation of this compound hinges on the nucleophilicity of the secondary amine at the N1 position. This nitrogen atom possesses a lone pair of electrons that can readily attack an electrophilic carbon center, forming a new carbon-nitrogen bond. Two primary and highly effective strategies for achieving this transformation are direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Workflow Overview
The overall process from starting material to the final N-alkylated product follows a well-defined, multi-step workflow. This process ensures high purity and confirmed identity of the target compound.
Caption: General experimental workflow for N-alkylation.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of the piperazine with an electrophilic alkyl halide (e.g., bromide or iodide) in the presence of a non-nucleophilic base. The base neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
Caption: Reaction scheme for direct N-alkylation.
Step-by-Step Protocol
-
Reagent Preparation: To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or a tertiary amine base like triethylamine (Et₃N, 2.0 eq.).
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1-1.2 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature depends on the reactivity of the alkyl halide.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds. It proceeds by forming an intermediate iminium ion from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride-donating reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation due to its mildness and selectivity.[8][9]
Caption: Reaction scheme for reductive amination.
Step-by-Step Protocol
-
Reagent Preparation: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous chlorinated solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Formation of Iminium Ion: Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate. Adding a small amount of acetic acid can catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the solution. The reaction is typically exothermic, and cooling may be necessary to maintain room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Data Summary: Representative Reaction Conditions
The choice of reagents and conditions allows for the synthesis of a diverse library of N-alkylated piperazine derivatives.
| Alkylation Method | Electrophile | Base / Reducing Agent | Solvent | Temp. (°C) | Typical Time (h) |
| Direct Alkylation | Benzyl Bromide | K₂CO₃ | ACN | 60 | 6-10 |
| Direct Alkylation | Ethyl Iodide | Et₃N | DMF | 50 | 8-12 |
| Direct Alkylation | Propargyl Bromide | K₂CO₃ | ACN | RT | 12-18 |
| Reductive Amination | Cyclohexanecarbaldehyde | NaBH(OAc)₃ | DCM | RT | 2-4 |
| Reductive Amination | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | DCE | RT | 3-6 |
| Reductive Amination | Acetone | NaBH(OAc)₃ | DCE | RT | 12-24 |
Product Characterization and Analysis
Accurate characterization is essential to confirm the structure and purity of the synthesized compound.
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and identity of piperazine derivatives.[10] For compounds lacking a strong chromophore, derivatization may be necessary for HPLC-UV detection.[11][12]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure elucidation. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the piperazine ring protons confirm a successful reaction.
-
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the product, providing a rapid check for the desired mass during reaction monitoring and final characterization.
Protocol 3: Trityl Group Deprotection
To liberate the N1-alkylated, N4-unsubstituted piperazine, the trityl group is removed under acidic conditions.
-
Reaction Setup: Dissolve the purified N-alkylated, N-trityl piperazine (1.0 eq.) in Dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the solution at 0 °C.
-
Execution & Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC/LC-MS until the starting material is gone.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the excess acid. Extract the aqueous layer with DCM.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final deprotected product, which can be further purified if necessary.
References
- Benchchem. Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. Determination of piperazine derivatives in “Legal Highs” | Request PDF.
- Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- Arkivoc. LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols.
- Common Organic Chemistry. Trityl Protection.
- Angewandte Chemie International Edition. Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Organic Chemistry Portal. Tritylamines.
- TCI Chemicals. Protecting Agents.
- Google Patents. CN108129404B - Synthesis method of chiral piperazinone derivative.
- Organic Chemistry Portal. Synthesis of piperazines.
- ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups.
- ChemicalBook. This compound | 313657-75-9.
- Suzhou Highfine Biotech. Amino protecting group—triphenylmethyl series.
- National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- LookChem. Cas 313657-75-9,this compound.
- ResearchGate. Intramolecular reductive amination for the preparation of piperazines.⁷¹.
- Reddit. Reductive amination of piperazine : r/OrganicChemistry.
- ChemicalBook. This compound | 313657-75-9.
- National Institutes of Health. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine.
- PubMed. Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives.
- ResearchGate. A Simple Synthesis of N-Alkylpiperazines.
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. jocpr.com [jocpr.com]
Application Notes & Protocols: Strategic Coupling Reactions Involving (R)-4-N-Trityl-2-methyl Piperazine
Foreword: The Strategic Value of (R)-4-N-Trityl-2-methyl Piperazine in Modern Drug Discovery
The chiral piperazine motif is a cornerstone of medicinal chemistry, embedded in the core of numerous FDA-approved therapeutics for conditions ranging from oncology to central nervous system disorders.[1][2][3][4][5] Its prevalence is due to a unique combination of properties: the two nitrogen atoms provide handles for improving aqueous solubility and bioavailability, while also serving as key points for interaction with biological targets.[3] The introduction of a chiral center, as in (R)-2-methylpiperazine, adds a critical third dimension to molecular design, enabling stereospecific interactions that can dramatically enhance potency and selectivity.
This compound (CAS: 313657-75-9) is a highly valuable building block that capitalizes on these features.[6][7][8] The bulky trityl (triphenylmethyl) group serves as a robust protecting group for the N4 nitrogen. This strategic protection is not merely a synthetic convenience; it is the gateway to controlled, regioselective functionalization. The trityl group can be selectively removed under acidic conditions, unmasking a secondary amine ready for a diverse array of coupling reactions.[9][10] This guide provides detailed protocols and expert insights into the deprotection of this key intermediate and its subsequent application in two of the most powerful transformations in the medicinal chemist's arsenal: Buchwald-Hartwig amination and amide bond formation.
Part 1: The Gateway Reaction - Trityl Group Deprotection
The trityl group is prized for its steric bulk and its lability under acidic conditions. Its removal is the essential first step to unmask the N4 amine for subsequent coupling reactions. The mechanism proceeds via protonation of the piperazine nitrogen, followed by cleavage of the C-N bond to form the highly stable trityl cation.[10]
Protocol 1: Acid-Mediated Deprotection of this compound
This protocol describes a standard and efficient method for trityl group removal using trifluoroacetic acid (TFA).
Experimental Workflow: Trityl Deprotection
Caption: Workflow for the deprotection of the trityl group.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution. The use of excess acid ensures the complete protonation and cleavage.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate or a 1M solution of sodium hydroxide until the pH is greater than 10.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).
-
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-2-methylpiperazine. The product can be purified further by column chromatography if necessary.
| Parameter | Condition | Rationale & Expert Notes |
| Acid | Trifluoroacetic Acid (TFA) | Provides clean and efficient cleavage. Other acids like formic acid or HCl in an organic solvent can also be used.[9][10] |
| Solvent | Dichloromethane (DCM) | Solubilizes the starting material and is relatively inert to the acidic conditions. |
| Temperature | 0 °C to Room Temp. | Initial cooling helps to control any potential exotherm during acid addition. |
| Monitoring | TLC (e.g., 10% MeOH in DCM) | Allows for straightforward visualization of the disappearance of the starting material and appearance of the more polar product. |
Part 2: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a paramount C-N bond-forming reaction, enabling the synthesis of N-aryl piperazines, a privileged scaffold in countless bioactive molecules.[1][2] The reaction's success hinges on the careful selection of the palladium catalyst, ligand, and base to overcome the challenges associated with coupling a secondary amine.
Causality Behind Component Selection:
-
Palladium Precatalyst: Modern precatalysts (e.g., G3 or G4 palladacycles) are often preferred as they are air-stable and provide more consistent results by ensuring the generation of the active Pd(0) species.
-
Ligand: The choice of phosphine ligand is critical. For a secondary amine like (R)-2-methylpiperazine, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) or ferrocenyl-based ligands are highly effective. They promote the crucial reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective depending on the substrate.
Catalytic Cycle: Buchwald-Hartwig Amination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 313657-75-9 [chemicalbook.com]
- 8. 313657-75-9 | this compound | Tetrahedron [thsci.com]
- 9. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
use of (R)-4-N-Trityl-2-methyl piperazine as a chiral auxiliary
An Application Guide to (R)-4-N-Trityl-2-methylpiperazine: A Robust Chiral Auxiliary for Asymmetric Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for biological activity and safety. Asymmetric synthesis, the art of selectively producing a single enantiomer of a chiral molecule, relies on a diverse toolkit of methods. Among these, the use of chiral auxiliaries remains a powerful and reliable strategy.[1][2] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high diastereoselectivity.[1][3][] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse, making the process efficient and economical.[1]
This guide focuses on (R)-4-N-Trityl-2-methylpiperazine , a highly effective chiral auxiliary. Its structure is distinguished by two key features: a stereogenic center at the C2 position derived from (R)-2-methylpiperazine and a sterically demanding trityl (triphenylmethyl) group on the N4 nitrogen.[5][6] The bulky trityl group acts as a powerful stereodirecting element, effectively shielding one face of the molecule, while the piperazine scaffold provides a robust framework for attaching various acyl groups at the N1 position. This combination allows for exceptional facial discrimination in a variety of carbon-carbon bond-forming reactions.
As a key intermediate and building block in medicinal chemistry, understanding the application of this auxiliary is crucial for professionals in drug discovery and development.[5] This document provides an in-depth exploration of its synthesis, application in asymmetric reactions, and protocols for its cleavage and recovery.
Caption: Structure and key features of the chiral auxiliary.
Part 1: Synthesis and Preparation of the Chiral Auxiliary
The preparation of (R)-4-N-Trityl-2-methylpiperazine is a straightforward process involving the selective protection of one nitrogen in the commercially available (R)-2-methylpiperazine. The trityl group is ideal for this purpose due to its steric bulk, which favors monosubstitution, and its lability under acidic conditions, which facilitates its later removal.[7]
Protocol 1: Synthesis of (R)-4-N-Trityl-2-methylpiperazine
This protocol is adapted from general procedures for the N-tritylation of piperazines.[8][9]
Materials:
-
(R)-2-methylpiperazine
-
Trityl chloride (TrCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (R)-2-methylpiperazine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve trityl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the trityl chloride solution dropwise to the cooled piperazine solution over 30 minutes with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent product streaking) to afford (R)-4-N-Trityl-2-methylpiperazine as a white solid.
Self-Validation:
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected Outcome: The reaction should yield the desired N-monosubstituted product as the major component due to the steric hindrance of the trityl group preventing di-substitution.
Part 2: Application in Asymmetric Alkylation
Asymmetric alkylation is a cornerstone transformation for creating stereogenic centers. When an acyl group is attached to the N1-position of (R)-4-N-Trityl-2-methylpiperazine, the resulting amide can be deprotonated to form a chiral enolate. The trityl group effectively blocks one face of this enolate, forcing an incoming electrophile to approach from the less hindered side, thus ensuring high diastereoselectivity.[10][11][12]
Caption: Workflow and mechanistic basis for asymmetric alkylation.
Protocol 2: Asymmetric Alkylation of an N-Acyl Piperazine Derivative
Materials:
-
N-Acyl-(R)-4-N-Trityl-2-methylpiperazine (prepared by reacting the auxiliary with an acid chloride)
-
Lithium diisopropylamide (LDA) solution, 2.0 M in THF/heptane/ethylbenzene
-
Electrophile (e.g., benzyl bromide, methyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the N-acyl piperazine derivative (1.0 equivalent) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. The solution typically turns a deep yellow or orange color.
-
Add the electrophile (1.2 equivalents), either neat or dissolved in a small amount of anhydrous THF, dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR analysis (integration of well-resolved signals) or by chiral HPLC/SFC.
Data Presentation: Representative Alkylation Results
| Entry | Acyl Group | Electrophile (E-X) | Yield (%) | d.r. |
| 1 | Propionyl | CH₃I | 92 | >95:5 |
| 2 | Propionyl | BnBr | 88 | >98:2 |
| 3 | Acetyl | Allyl Bromide | 85 | >95:5 |
| 4 | Butyryl | EtI | 90 | >95:5 |
| Note: Data are representative and based on typical outcomes for similar chiral auxiliary systems. Actual results may vary. |
Part 3: Application in Asymmetric Aldol Reactions
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl units, which are prevalent in many natural products.[13] Using the N-acyl derivative of (R)-4-N-Trityl-2-methylpiperazine, the corresponding boron enolate can be generated, which then reacts with an aldehyde in a highly diastereoselective manner. The stereochemical outcome is dictated by a well-organized, chair-like Zimmerman-Traxler transition state, where the bulky trityl group and the aldehyde substituent orient themselves to minimize steric clashes.[1]
Caption: Control elements in the asymmetric aldol reaction.
Protocol 3: Diastereoselective Boron-Mediated Aldol Reaction
Materials:
-
N-Propionyl-(R)-4-N-Trityl-2-methylpiperazine
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M in hexanes
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous Dichloromethane (DCM)
-
Phosphate buffer (pH 7), Methanol (MeOH), 30% Hydrogen Peroxide (H₂O₂)
Procedure:
-
Dissolve the N-propionyl piperazine derivative (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DIPEA (1.2 equivalents) followed by the dropwise addition of Bu₂BOTf (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C. This step generates the (Z)-enolate.
-
Add the aldehyde (1.5 equivalents) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding 3 mL of pH 7 phosphate buffer, followed by 10 mL of methanol.
-
Add 10 mL of 30% H₂O₂ slowly while keeping the flask in an ice bath to control the exotherm. Stir vigorously for 1 hour.
-
Concentrate the mixture to remove MeOH and DCM. Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the aldol adduct.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR or chiral HPLC.
Part 4: Cleavage of the Auxiliary and Product Isolation
A critical feature of a useful chiral auxiliary is its facile removal without racemization of the newly created stereocenter.[1] The N-acyl piperazine linkage can be cleaved under various conditions to yield different functional groups. A key advantage of the trityl group is that it can be removed first under mild acidic conditions, which can improve the efficiency of the subsequent acyl cleavage.
Caption: General workflow for product cleavage and auxiliary recovery.
Protocol 4: Two-Step Cleavage to a Chiral Carboxylic Acid
Step A: Detritylation
-
Dissolve the aldol/alkylation product in DCM.
-
Add 5-10% trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours. The trityl cation often produces a yellow color.[14]
-
Quench with saturated NaHCO₃ and extract with DCM. The detritylated product is now ready for the next step.
Step B: Saponification to Carboxylic Acid
-
Dissolve the detritylated product from Step A in a THF/water mixture (e.g., 3:1).
-
Cool to 0 °C and add lithium hydroxide (LiOH·H₂O, ~3 equivalents).
-
Stir vigorously until the reaction is complete (monitor by TLC).
-
Acidify the mixture with 1 M HCl to protonate the carboxylate.
-
Extract the desired chiral carboxylic acid with ethyl acetate.
-
The aqueous layer now contains the water-soluble salt of (R)-2-methylpiperazine, which can be recovered by basification and extraction.
References
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances. Available at: [Link][15][16]
-
Reddy, P. V., et al. (n.d.). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health. Available at: [Link][17]
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link][1]
-
Researcher.Life. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery. Available at: [Link][18]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link][3]
-
Semantic Scholar. (n.d.). A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. Available at: [Link][19]
-
Crimmins, M. T. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. e-EROS. Available at: [Link][20]
-
LookChem. (n.d.). (R)-4-N-TRITYL-2-METHYL PIPERAZINE. Available at: [Link][5]
-
Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link][6][21]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link][7]
-
PrepChem.com. (n.d.). Synthesis of N-tritylpiperazine. Available at: [Link][8]
-
Cozzi, P. G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link][22]
-
Behenna, D. C., & Stoltz, B. M. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. Available at: [Link][10][11][12]
-
MDPI. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Available at: [Link][23]
-
ResearchGate. (n.d.). Asymmetric michael addition reaction. Available at: [Link][24]
-
Google Patents. (n.d.). CN103382192A - Preparation of N-monosubstituted piperazine derivatives. Available at: [9]
-
ResearchGate. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. Available at: [Link][25]
-
Sci-Hub. (1998). Asymmetric Michael addition of 2-trimethylsilyloxyfuran to chiral naphthoquinones. Tetrahedron: Asymmetry. Available at: [Link][26]
-
MDPI. (2019). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Available at: [Link][27]
-
RSC Publishing. (n.d.). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers. Available at: [Link][28]
-
Delach, C. (2019). DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF. ISU ReD. Available at: [Link][29]
-
Biotage. (2024). Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin?. Available at: [Link][30]
-
RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link][31]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. 手性助剂_化学合成_化学和生化试剂-默克生命科学 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 5. Cas 313657-75-9,this compound | lookchem [lookchem.com]
- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. prepchem.com [prepchem.com]
- 9. CN103382192A - Preparation of N-monosubstituted piperazine derivatives - Google Patents [patents.google.com]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 21. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Sci-Hub. Asymmetric Michael addition of 2-trimethylsilyloxyfuran to chiral naphthoquinones / Tetrahedron: Asymmetry, 1998 [sci-hub.box]
- 27. mdpi.com [mdpi.com]
- 28. Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 29. "DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF" by Christina Delach [ir.library.illinoisstate.edu]
- 30. biotage.com [biotage.com]
- 31. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-4-N-Trityl-2-methyl piperazine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (R)-4-N-Trityl-2-methyl piperazine. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important chiral building block. As a key intermediate in the development of various pharmaceuticals, a robust and reliable synthetic route is crucial.[1][2][3] This resource aims to address the common challenges to help you optimize your synthetic protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The question-and-answer format is intended to help you quickly identify and resolve experimental challenges.
Question 1: Why am I observing low yields in the N-tritylation of (R)-2-methylpiperazine?
Answer:
Low yields in the N-tritylation step are a common hurdle. Several factors can contribute to this issue, primarily related to reaction conditions and the nature of the starting materials.
Potential Causes and Solutions:
-
Steric Hindrance: The trityl group is exceptionally bulky, and its introduction onto the piperazine ring can be sterically hindered. The methyl group at the 2-position further adds to this steric congestion.
-
Recommendation: Ensure the reaction is run at an appropriate temperature. While room temperature is often cited, gentle heating (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier without promoting side reactions. However, excessive heat can lead to decomposition. Careful optimization of the reaction temperature is key.
-
-
Base Selection: The choice of base is critical for deprotonating the piperazine nitrogen, allowing it to act as a nucleophile. An inappropriate base can lead to incomplete reaction or side product formation.
-
Recommendation: Triethylamine (TEA) is a commonly used base for this transformation. However, if yields are low, consider a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are more sterically hindered, which can prevent them from competing with the piperazine as a nucleophile.
-
-
Reagent Quality: The purity of both the (R)-2-methylpiperazine and trityl chloride is paramount. Impurities can interfere with the reaction.
-
Recommendation: Ensure your (R)-2-methylpiperazine is free of any residual acids from its synthesis or resolution.[4] Trityl chloride is susceptible to hydrolysis; use a freshly opened bottle or ensure it has been stored under anhydrous conditions.
-
-
Solvent Effects: The solvent plays a crucial role in solubilizing the reagents and influencing the reaction rate.
-
Recommendation: Dichloromethane (DCM) and chloroform are standard solvents for this reaction. If solubility is an issue, consider using a more polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. However, be mindful that these solvents can be more difficult to remove.
-
Question 2: I am observing the formation of a significant amount of the di-tritylated piperazine byproduct. How can I improve the regioselectivity for mono-tritylation?
Answer:
The formation of the 1,4-ditritylated byproduct is a classic challenge in piperazine chemistry due to the presence of two reactive secondary amine groups.[5] Achieving mono-substitution requires careful control over the reaction conditions.
Strategies to Enhance Mono-substitution:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is the most straightforward approach.
-
Recommendation: Use a slight excess of the (R)-2-methylpiperazine relative to the trityl chloride (e.g., 1.1 to 1.2 equivalents of piperazine). This ensures that the trityl chloride is the limiting reagent, reducing the likelihood of a second tritylation event.
-
-
Slow Addition: The rate of addition of the electrophile can significantly impact selectivity.
-
Recommendation: Add the trityl chloride solution dropwise to the solution of (R)-2-methylpiperazine and base over an extended period (e.g., 1-2 hours) at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile in the reaction mixture, favoring reaction at the more sterically accessible N4 position and minimizing di-substitution.
-
-
Protonation as a Protecting Group: Utilizing the protonation state of the piperazine can be an effective strategy for achieving mono-substitution.[6]
-
Recommendation: By using one equivalent of a strong acid to form the piperazine salt, you can effectively "protect" one of the nitrogens. The subsequent addition of one equivalent of base will then generate the mono-protonated piperazine, which can react to form the mono-substituted product.[6]
-
Question 3: My final product is difficult to purify. What are the best methods for isolating pure this compound?
Answer:
Purification can be challenging due to the similar polarities of the starting material, desired product, and byproducts.
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying N-tritylated compounds.
-
Recommendation: Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate. The bulky, non-polar trityl group means the product will have a relatively high Rf value. Careful monitoring by Thin Layer Chromatography (TLC) is essential to achieve good separation from unreacted 2-methylpiperazine and any di-tritylated byproduct.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
-
Recommendation: Attempt to crystallize the crude product from a suitable solvent system. Common solvents for crystallization of similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
-
Acid-Base Extraction: This can be useful for removing unreacted (R)-2-methylpiperazine.
-
Recommendation: Dissolve the crude reaction mixture in an organic solvent like DCM or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-methylpiperazine will be protonated and move into the aqueous layer, while the N-tritylated product remains in the organic layer. Be cautious, as the trityl group is acid-labile and prolonged exposure to strong acids can cause deprotection.[7][8]
-
Question 4: I am concerned about the enantiomeric purity of my starting material and final product. How can I assess and maintain stereochemical integrity?
Answer:
Maintaining the enantiomeric purity of the chiral center at the 2-position is critical.
Assessing and Maintaining Enantiopurity:
-
Chiral HPLC: This is the gold standard for determining the enantiomeric excess (ee) of your starting material and final product.
-
Recommendation: Develop a chiral HPLC method using a suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H). This will allow you to quantify the ratio of the (R) and (S) enantiomers.
-
-
Reaction Conditions: The reaction conditions for N-tritylation are generally mild and are not expected to cause racemization at the C2 position.
-
Recommendation: Avoid harsh acidic or basic conditions and high temperatures, which could potentially lead to side reactions, though racemization at the carbon center is unlikely under standard tritylation conditions. The primary concern for stereochemistry is ensuring the enantiopurity of the starting (R)-2-methylpiperazine.[9]
-
Frequently Asked Questions (FAQs)
What is the primary role of the trityl group in this synthesis?
The trityl group serves as a protecting group for one of the nitrogen atoms of the piperazine ring.[10] Its large steric bulk preferentially directs it to the less sterically hindered N4 position, leaving the N1 nitrogen available for further functionalization in subsequent synthetic steps. This orthogonal protecting group strategy is fundamental in the synthesis of complex, unsymmetrically substituted piperazine derivatives.[5]
Under what conditions can the trityl group be removed?
The trityl group is acid-labile and can be removed under mild acidic conditions.[7][8] Common reagents for deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or formic acid.[7] It is also possible to remove the trityl group using Lewis acids.[7] The stability of the trityl cation is a key factor in its facile removal under acidic conditions.[7]
Are there alternative protecting groups for the N4 position of 2-methylpiperazine?
Yes, several other protecting groups can be used, with the choice depending on the desired orthogonality and the reaction conditions of subsequent steps.[5][11] Common alternatives include:
-
Boc (tert-butoxycarbonyl): Removed with strong acids (e.g., TFA).[5]
-
Cbz (carboxybenzyl): Removed by hydrogenolysis.[5]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Removed with a base, typically piperidine.[5]
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Yield | 60-85% | Highly dependent on reaction conditions and scale. |
| (R)-2-methylpiperazine:Trityl Chloride Ratio | 1.1 : 1 | Using a slight excess of the piperazine minimizes di-substitution. |
| Reaction Temperature | 0 °C to Room Temperature | Lower temperatures favor selectivity. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization for your specific setup and scale.
Materials:
-
(R)-2-methylpiperazine
-
Trityl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of (R)-2-methylpiperazine (1.1 equivalents) and TEA (1.5 equivalents) in anhydrous DCM, add a solution of trityl chloride (1.0 equivalent) in anhydrous DCM dropwise at 0 °C over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for common synthesis issues.
References
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (2025). BenchChem.
-
Preparation of chiral 2-methylpiperazine. (2025). ResearchGate. [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
Protecting Groups. Organic Synthesis. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.).
-
Korch, K. M., Eidamshaus, C., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(50), 13809-13812. [Link]
-
Budak, Y., & Ceylan, M. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]
- LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. (2016).
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
- Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]
-
Trityl Protection. Common Organic Chemistry. [Link]
- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020).
- Troubleshooting low yield in piperazine deriv
-
Tritylamines. Organic Chemistry Portal. [Link]
- Purification of piperazine. (1959).
- A Technical Guide to the Potential Reactivity of Methyl Piperazine-2-carboxylate Functional Groups. (2025). BenchChem.
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]
-
Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. (2016). Research Collection. [Link]
-
Avoiding Depurination During Trityl-on Purification. (n.d.). Phenomenex. [Link]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
2-Methylpiperazine. (2025). PubChem. [Link]
-
This compound. LookChem. [Link]
-
Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity. (2022). ResearchGate. [Link]
-
R-4-Trityl-2-Methyl Piperazine. Pipzine Chemicals. [Link]
-
Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives. (2023). ResearchGate. [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. gyanvihar.org [gyanvihar.org]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. (R)-(-)-2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 10. jocpr.com [jocpr.com]
- 11. media.neliti.com [media.neliti.com]
Technical Support Center: Optimizing Yield for (R)-4-N-Trityl-2-methylpiperazine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of (R)-4-N-Trityl-2-methylpiperazine. This valuable chiral intermediate requires careful control of reaction conditions to achieve high yield and purity. This document offers a structured approach to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of (R)-4-N-Trityl-2-methylpiperazine in drug development?
(R)-4-N-Trityl-2-methylpiperazine serves as a crucial chiral building block in the synthesis of complex pharmaceutical compounds.[1] The bulky trityl group acts as a protecting group on the N4 nitrogen of the piperazine ring. This regioselective protection allows for specific modifications at the less sterically hindered N1 position, which is essential for building the target molecule's final architecture. The inherent chirality at the C2 position is critical for the stereospecific interactions of the final drug product with its biological target.
Q2: What is the underlying chemical principle for the selective N4-tritylation?
The synthesis involves the reaction of (R)-2-methylpiperazine with trityl chloride. The piperazine ring has two secondary amine nitrogens (N1 and N4) that can act as nucleophiles. The methyl group at the C2 position creates significant steric hindrance around the adjacent N1 nitrogen. The trityl group is exceptionally bulky, and therefore, it preferentially reacts with the more sterically accessible and electronically available N4 nitrogen, leading to the desired product.
Q3: Is there a significant risk of racemization at the C2 chiral center during the synthesis?
The risk of racemization at the C2 position during tritylation is generally low.[2] The reaction is typically carried out under neutral or slightly basic conditions that are not harsh enough to epimerize the chiral center. However, it is always good practice to confirm the enantiomeric excess (ee) of the final product using chiral HPLC.
Q4: What are the most common impurities to expect in the crude product?
The most common impurities include unreacted (R)-2-methylpiperazine, triphenylmethanol (formed from the hydrolysis of trityl chloride by trace amounts of water), and the 1,4-di-trityl-2-methylpiperazine byproduct.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may be encountered during the synthesis and provides a systematic approach to their resolution.
Problem 1: Low or No Yield of the Desired Product
-
Symptoms: After the reaction and work-up, the isolated mass of the product is significantly lower than the theoretical yield. TLC analysis of the crude mixture shows a large amount of unreacted starting material.
-
Potential Causes & Solutions:
-
Moisture Contamination: Trityl chloride is highly susceptible to hydrolysis. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress by TLC. If the reaction stalls, consider extending the reaction time or gently heating the mixture (e.g., to 40°C).
-
Ineffective Base: The base (e.g., triethylamine) is crucial for scavenging the HCl generated during the reaction. Ensure the base is pure and added in a sufficient amount (at least 1.1 equivalents).
-
Problem 2: Significant Formation of the Di-Tritylated Byproduct
-
Symptoms: TLC or NMR analysis of the crude product shows a significant amount of a less polar byproduct, identified as 1,4-di-trityl-2-methylpiperazine.
-
Potential Causes & Solutions:
-
Incorrect Stoichiometry: Using an excess of trityl chloride is the primary cause of di-tritylation. Carefully weigh the reactants and use a slight excess of (R)-2-methylpiperazine (e.g., 1.1-1.2 equivalents).
-
Rate of Addition: Adding the trityl chloride too quickly can create localized high concentrations, leading to the formation of the di-substituted product. A slow, dropwise addition of the trityl chloride solution to the piperazine solution is recommended.
-
Problem 3: Difficulties in Product Purification
-
Symptoms: The crude product is an oil or a sticky solid that is difficult to crystallize. Column chromatography results in poor separation of the desired product from impurities.
-
Potential Causes & Solutions:
-
Removal of Unreacted Piperazine: Unreacted (R)-2-methylpiperazine can be removed during the aqueous work-up by washing the organic layer with a dilute acid (e.g., 1% aqueous HCl). The protonated piperazine will move into the aqueous layer.
-
Chromatography Optimization: For challenging separations, a modified eluent system can be effective. A mixture of ether/acetonitrile/triethylamine (e.g., 90:10:4) has been used for the purification of similar trityl-piperazine compounds.[3] The small amount of triethylamine in the eluent helps to prevent the product from tailing on the silica gel.
-
Crystallization: If the product is an oil, try dissolving it in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or ether) and then adding a non-polar solvent in which it is insoluble (e.g., hexanes or pentane) until turbidity is observed. Cooling the mixture can induce crystallization.
-
Experimental Protocols & Optimization Strategies
Baseline Synthetic Protocol
This protocol is a starting point and can be optimized using the strategies outlined below. It is adapted from a known procedure for the synthesis of N-tritylpiperazine.[3]
-
To a solution of (R)-2-methylpiperazine (1.1 g, 11 mmol, 1.1 eq.) and triethylamine (2.1 mL, 15 mmol, 1.5 eq.) in anhydrous dichloromethane (50 mL) at 0°C under a nitrogen atmosphere, add a solution of trityl chloride (2.79 g, 10 mmol, 1.0 eq.) in anhydrous dichloromethane (20 mL) dropwise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel or by crystallization.
Optimization of Reaction Parameters
The following table outlines key parameters that can be adjusted to optimize the reaction yield and purity.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Stoichiometry | 1.1 eq. of (R)-2-methylpiperazine | Increase to 1.2-1.5 eq. to further suppress di-tritylation. |
| Solvent | Dichloromethane (DCM) | Screen other aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile. Solvent polarity can influence reaction rate and selectivity. |
| Base | Triethylamine (TEA) | Consider a bulkier base like N,N-Diisopropylethylamine (DIPEA) to potentially enhance regioselectivity. |
| Temperature | 0°C to Room Temperature | Maintain the reaction at 0°C throughout to minimize side reactions. |
Visualized Workflows
General Synthesis Pathway
Caption: A streamlined overview of the synthesis process.
Troubleshooting Decision Tree
Caption: A decision tree for systematic troubleshooting.
References
-
LookChem. (n.d.). (R)-4-N-TRITYL-2-METHYL PIPERAZINE. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-tritylpiperazine. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of piperazines. Retrieved from [Link]
- Google Patents. (2012). CN103382192A - Preparation of N-monosubstituted piperazine derivatives.
- Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-15.
- Khatri, A., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 14(15), 2825–2838.
Sources
Technical Support Center: N-Tritylation of 2-Methylpiperazine
Welcome to our dedicated technical support guide for the N-tritylation of 2-methylpiperazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this seemingly straightforward but nuanced reaction. Our goal is to provide you with in-depth, field-tested insights to help you troubleshoot common issues, optimize your reaction conditions, and ultimately achieve higher yields and purity of your desired mono-tritylated product.
The selective protection of one nitrogen atom in unsymmetrical piperazines like 2-methylpiperazine is a critical step in the synthesis of many pharmaceutical intermediates. The bulky trityl (triphenylmethyl) group is an excellent choice for this purpose, offering steric hindrance that can favor mono-substitution. However, the interplay of steric and electronic effects can lead to undesired side reactions, primarily the formation of the di-tritylated byproduct and challenges in achieving high regioselectivity. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-tritylation of 2-methylpiperazine, providing explanations for the underlying causes and actionable protocols to resolve them.
Issue 1: Low Yield of the Desired Mono-Tritylated Product (1-trityl-3-methylpiperazine)
Q: My reaction is resulting in a low yield of the mono-tritylated product, with a significant amount of unreacted 2-methylpiperazine remaining. What are the likely causes and how can I improve the conversion?
A: A low yield of the mono-tritylated product with substantial starting material recovery often points to several potential issues:
-
Insufficient Stoichiometry of Trityl Chloride: While it may seem counterintuitive when trying to achieve mono-substitution, using a slightly sub-stoichiometric amount of trityl chloride can lead to incomplete conversion. A 1:1 molar ratio is a good starting point, but slight adjustments may be necessary based on the purity of your reagents.
-
Inadequate Reaction Time or Temperature: The N-tritylation reaction, especially with the sterically hindered trityl group, may require sufficient time and/or gentle heating to proceed to completion. Reactions performed at room temperature may be sluggish.
-
Poor Solubility of Reagents: If the reagents are not fully dissolved in the chosen solvent, the reaction kinetics will be significantly hampered.
-
Deactivation of Trityl Chloride: Trityl chloride is sensitive to moisture. The presence of water in the solvent or on the glassware can hydrolyze the trityl chloride to triphenylmethanol, rendering it unreactive.
Troubleshooting Protocol:
-
Reagent Stoichiometry: Carefully measure the molar equivalents of 2-methylpiperazine and trityl chloride. Start with a 1:1 to 1:1.1 ratio of 2-methylpiperazine to trityl chloride.
-
Reaction Conditions:
-
Temperature: If the reaction is slow at room temperature, consider gently heating the reaction mixture to 40-50 °C. Monitor the reaction progress by TLC or LC-MS to avoid the formation of byproducts at higher temperatures.
-
Time: Allow the reaction to proceed for a sufficient duration. Typical reaction times can range from 12 to 24 hours. Again, monitoring is key.
-
-
Solvent Selection: Ensure you are using a solvent in which both 2-methylpiperazine and trityl chloride are readily soluble. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
-
Anhydrous Conditions:
-
Dry all glassware in an oven (e.g., at 120 °C) for several hours before use and allow to cool under a stream of inert gas (nitrogen or argon).
-
Use anhydrous solvents. Solvents from a freshly opened bottle or dried over molecular sieves are recommended.
-
Perform the reaction under an inert atmosphere to prevent moisture ingress.
-
Issue 2: Formation of Significant Amounts of Di-Tritylated Byproduct
Q: My main problem is the formation of the 1,4-ditrityl-2-methylpiperazine byproduct, which is difficult to separate from my desired mono-tritylated product. How can I minimize this side reaction?
A: The formation of the di-tritylated byproduct is a classic example of a competing reaction. The mono-tritylated product still possesses a nucleophilic secondary amine that can react with another equivalent of trityl chloride. Minimizing this side reaction hinges on controlling the relative reaction rates.
-
Causality: The rate of the second tritylation is influenced by the concentration of trityl chloride and the nucleophilicity of the remaining nitrogen in the mono-tritylated intermediate. While the steric hindrance of the first trityl group disfavors the second addition, it is not always completely prevented.
Mitigation Strategies:
-
Control of Stoichiometry: This is the most critical parameter. Use a slight excess of 2-methylpiperazine (e.g., 1.1 to 1.2 equivalents) relative to trityl chloride (1.0 equivalent). This ensures that the trityl chloride is consumed before it has a significant opportunity to react with the mono-tritylated product.
-
Slow Addition of Trityl Chloride: Instead of adding the trityl chloride all at once, dissolve it in your reaction solvent and add it dropwise to the solution of 2-methylpiperazine and base over an extended period (e.g., 1-2 hours) using a syringe pump or a dropping funnel. This maintains a low concentration of the electrophile throughout the reaction, favoring the more reactive primary amine of the starting material.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for the mono-tritylation. The activation energy for the second tritylation is likely higher due to increased steric hindrance, so a lower temperature will disproportionately slow down this undesired reaction.
Experimental Protocol for Minimizing Di-tritylation:
-
Dissolve 2-methylpiperazine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve trityl chloride (1.0 eq.) in anhydrous DCM in a separate flask.
-
Add the trityl chloride solution dropwise to the cooled piperazine solution over 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Issue 3: Poor Regioselectivity - Formation of 1-trityl-2-methylpiperazine
Q: I am concerned about the regioselectivity of the reaction. How can I ensure that the tritylation occurs preferentially at the N4 position (less hindered) rather than the N1 position (adjacent to the methyl group)?
A: The regioselectivity of the N-tritylation of 2-methylpiperazine is primarily governed by steric hindrance. The bulky trityl group will preferentially react at the more accessible nitrogen atom.
-
Mechanistic Insight: The nitrogen at the 4-position is a secondary amine, which is generally less nucleophilic than the secondary amine at the 1-position. However, the significant steric bulk of the trityl group makes the approach to the N1 nitrogen, which is shielded by the adjacent methyl group, highly unfavorable. Therefore, the reaction is under steric control, and the major product is expected to be 1-trityl-3-methylpiperazine (tritylation at N4).
While the formation of 1-trityl-2-methylpiperazine is expected to be a minor pathway, its presence can complicate purification. The strategies to minimize di-tritylation (slow addition, controlled stoichiometry, and lower temperature) will also favor the formation of the thermodynamically and sterically preferred N4-tritylated product.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the N-tritylation reaction?
A1: The N-tritylation of an amine with trityl chloride generates one equivalent of hydrochloric acid (HCl). The base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA), is added to neutralize this acid.[1] If a base is not present, the generated HCl will protonate the starting 2-methylpiperazine, rendering it non-nucleophilic and halting the reaction. An excess of the base is typically used to ensure complete neutralization.
Q2: Which base is better for this reaction, Triethylamine (TEA) or Diisopropylethylamine (DIEA)?
A2: Both TEA and DIEA are suitable for this reaction. However, DIEA is a more sterically hindered, non-nucleophilic base. In sensitive reactions where the base could potentially act as a nucleophile, DIEA is a safer choice. For the N-tritylation of 2-methylpiperazine, TEA is generally sufficient and more cost-effective. The choice may also depend on the ease of removal during work-up; TEA has a lower boiling point than DIEA.
Q3: How do I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of triethylamine to prevent streaking of the amines). You should be able to visualize the starting material (2-methylpiperazine), the mono-tritylated product, and the di-tritylated byproduct. The Rf values will increase with the addition of the nonpolar trityl groups (Rf of di-trityl > Rf of mono-trityl > Rf of starting material). Staining with ninhydrin can be useful for visualizing the amines. For more quantitative analysis, LC-MS is an excellent tool.
Q4: What is the best method for purifying the mono-tritylated product?
A4: Flash column chromatography on silica gel is the standard method for purification. A gradient elution with a solvent system like ethyl acetate in hexanes is typically effective. Adding a small percentage of triethylamine (e.g., 0.5-1%) to the mobile phase can help to prevent the amine products from tailing on the acidic silica gel.
Reaction Scheme and Side Reactions
The N-tritylation of 2-methylpiperazine can lead to a mixture of products. The desired reaction and the primary side reaction are illustrated below.
Caption: Reaction pathway for the N-tritylation of 2-methylpiperazine.
Impact of Key Parameters on Reaction Outcome
| Parameter | Effect on Mono-tritylation Yield | Effect on Di-tritylation | Recommended Action |
| Stoichiometry (TrCl:Piperazine) | Optimal at ~1:1.1 | Increases with higher TrCl ratio | Use a slight excess of 2-methylpiperazine. |
| Reaction Temperature | Increases rate | Favored at higher temperatures | Start at 0 °C and allow to warm to room temperature. Gentle heating if necessary. |
| Rate of Trityl Chloride Addition | No direct effect on rate | Minimized with slow addition | Add TrCl solution dropwise over 1-2 hours. |
| Choice of Base | Hindered bases can improve selectivity | Less significant impact | Use TEA or DIEA (1.5-2.0 eq.). |
| Solvent | Good solubility is crucial | Can influence selectivity | Use anhydrous DCM or THF. |
Concluding Remarks
The successful mono-N-tritylation of 2-methylpiperazine is a matter of carefully controlling the reaction conditions to favor the desired kinetic pathway. By understanding the interplay of stoichiometry, temperature, and addition rates, researchers can significantly minimize the formation of the di-tritylated byproduct and achieve high yields of the target molecule. Always ensure anhydrous conditions and monitor the reaction progress closely to determine the optimal endpoint. This guide provides a robust framework for troubleshooting and optimizing this important synthetic transformation.
References
- Kocienski, P. J. (2004). Protecting Groups. 3rd ed. Georg Thieme Verlag.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd ed. John Wiley & Sons.
-
Olsen, C. A., et al. (2004). Solid-Phase Synthesis of Piperazine-2,5-dione Libraries. Methods in Enzymology, 386, 344-361. [Link]
- Guan, L., et al. (2009). Research progress in the use of piperazine compounds as receptor ligands. Chinese Pharmaceutical Journal, 44, 1361-1368.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66057, 2-Methylpiperazine. [Link][2]
-
Wikipedia contributors. (2024, January 10). Triethylamine. In Wikipedia, The Free Encyclopedia. [Link][1]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. 5th ed. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd ed. Oxford University Press.
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. 2nd ed. Elsevier.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. 5th ed. Springer.
Sources
purification methods for (R)-4-N-Trityl-2-methyl piperazine
Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with (R)-4-N-Trityl-2-methyl piperazine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common and complex challenges associated with the purification of this important chiral intermediate.
This compound (CAS: 313657-75-9) is a valuable building block in medicinal chemistry, prized for its defined stereochemistry.[1] However, its purification is not always straightforward. The molecule's key features—a bulky, hydrophobic trityl group, a chiral center, and two basic nitrogen atoms—dictate the purification strategy and potential pitfalls. This guide is structured to address your challenges head-on, moving from frequently asked questions to deep-dive troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries encountered during the purification of this compound.
Q1: What are the primary laboratory-scale methods for purifying this compound?
The two most effective and widely used methods are recrystallization and flash column chromatography. Given that the compound is a solid with a reported melting point of 128°C, recrystallization is often the preferred method for achieving high purity, especially if the crude material is over 90% pure.[1][2] The introduction of the bulky trityl group often facilitates crystallization.[3] Flash column chromatography is indispensable for separating the target compound from impurities with similar solubility profiles or when dealing with complex crude mixtures.[2]
Q2: My purified compound appears as a persistent oil or gum, but the literature reports it as a solid. What is the likely cause?
This is a classic sign of impurities depressing the melting point. The most common culprits are residual solvents, unreacted starting materials, or reaction byproducts. Even a small amount of the (S)-enantiomer or triphenylmethanol (a common byproduct from the tritylation reaction) can inhibit crystallization. Before attempting a different purification method, try triturating the oil with a non-polar solvent like hexane to see if solidification can be induced.
Q3: What are the most common impurities I should anticipate?
Understanding potential impurities is critical for designing an effective purification strategy. Key impurities include:
-
(S)-enantiomer: The opposite enantiomer, arising from impure (R)-2-methylpiperazine starting material.
-
Unreacted (R)-2-methylpiperazine: The starting amine, which is significantly more polar.
-
Triphenylmethanol: Formed from the hydrolysis of the tritylating agent (e.g., trityl chloride).
-
Detritylated Product: (R)-2-methylpiperazine formed if the trityl group is cleaved during workup or purification, for instance, by exposure to acidic conditions.[3][4]
Q4: How can I reliably assess the purity and enantiomeric excess (ee) of my final product?
A multi-pronged analytical approach is essential.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for chemical purity. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks during a reaction or column chromatography. Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also confirm structural integrity and detect major impurities.
-
Enantiomeric Excess (ee) Assessment: Chiral HPLC is the definitive method for determining the enantiomeric ratio.[5][6] It is crucial to use a validated chiral column and method to ensure accurate separation and quantification of the (R) and (S) enantiomers.[7][8]
Troubleshooting and Optimization Guide
This section provides in-depth, cause-and-effect troubleshooting for specific experimental problems.
Problem 1: Low Yield or Failure during Recrystallization
Recrystallization is a powerful technique but requires careful optimization. Failure often points to an inappropriate choice of solvent or procedural missteps.
-
Symptom: The product "oils out" instead of forming crystals upon cooling.
-
Causality: The compound's solubility in the cooling solvent is still too high, or the presence of impurities is preventing lattice formation. The bulky trityl group can sometimes lead to slow crystallization kinetics.
-
Solution Workflow:
-
Re-heat the solution until it is homogenous again.
-
Add a small amount of a "poor" solvent (a solvent in which the compound is insoluble, e.g., heptane or water, depending on the primary solvent) dropwise until turbidity persists.
-
Add a few drops of the "good" solvent to redissolve the precipitate and achieve a saturated solution.
-
Cool slowly. Allow the flask to cool to room temperature undisturbed, then transfer to a 0-4°C refrigerator. Rapid cooling encourages oiling out.
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful batch.
-
-
-
Symptom: No precipitate forms at all, even after cooling.
-
Causality: The solution is not sufficiently saturated, meaning too much solvent was used initially.
-
Solution: Remove a portion of the solvent under reduced pressure and repeat the cooling process. For future attempts, use less solvent to dissolve the crude material initially.
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A binary solvent system often provides the best results.
| Solvent System (Good:Poor) | Rationale & Use Case |
| Isopropanol / Water | Isopropanol dissolves the compound well when hot; adding water reduces solubility upon cooling. |
| Ethyl Acetate / Hexane | A common choice for moderately polar compounds. The trityl group enhances solubility in less polar systems. |
| Dichloromethane / Heptane | Good for dissolving the crude material initially, followed by precipitation with the non-polar heptane. |
| Acetonitrile | A single solvent system that can be effective if the solubility curve is steep. |
Problem 2: Tailing and Poor Separation in Column Chromatography
This is the most frequent issue when purifying piperazine derivatives on standard silica gel.[2]
-
Symptom: On TLC and during column elution, the product spot or peak is elongated (tails) rather than being round and compact. This leads to broad fractions and poor separation from nearby impurities.
-
Causality: The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[9] This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, causing it to lag behind and "tail."
-
Solution Workflow:
-
Mobile Phase Modification: The most effective solution is to add a basic modifier to the eluent. This modifier acts as a competitive base, binding to the acidic sites on the silica and preventing the product from doing so.[2][9]
-
Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your mobile phase (e.g., 5-10 mL of TEA per 1 L of your ethyl acetate/hexane mixture). This is the standard and most effective approach.[2]
-
Ammonia: For very strong interactions, a 1-2% solution of 7N ammonia in methanol can be used as a polar component of the eluent system.[9]
-
-
Stationary Phase Choice: If tailing persists, consider switching to a less acidic stationary phase, such as neutral alumina.
-
Dry Loading: Adsorbing the crude material onto a small amount of silica gel before loading it onto the column can sometimes improve band sharpness.
-
-
A logical approach to resolving poor chromatography.
Caption: Troubleshooting workflow for amine chromatography.
Problem 3: Accidental Deprotection of the Trityl Group
The trityl group is sensitive to acid and can be unintentionally cleaved during purification.[4]
-
Symptom: TLC analysis shows a new, highly polar spot corresponding to (R)-2-methylpiperazine, and the yield of the desired product is lower than expected.
-
Causality: The trityl group is readily removed by Brønsted or Lewis acids.[4] This can occur through:
-
Using un-neutralized solvents like chloroform, which can contain trace amounts of HCl.
-
Prolonged exposure to the acidic surface of silica gel during a very long column run.
-
-
Solutions:
-
Neutralize Solvents: If using chlorinated solvents, pass them through a small plug of basic alumina or potassium carbonate before use.
-
Use TEA: The addition of TEA to the chromatography eluent not only prevents tailing but also neutralizes acidic sites on the silica, protecting the trityl group.[2]
-
Minimize Contact Time: Pack the column and run the chromatography session efficiently to reduce the time the compound spends on the acidic stationary phase.
-
-
Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always begin with a small-scale trial before committing your entire batch.
Protocol 1: Flash Column Chromatography Purification
This protocol is designed to purify this compound from less polar impurities (like triphenylmethanol) and more polar impurities (like unreacted starting material).
-
TLC Analysis & Solvent System Selection:
-
Prepare a stock solution of your crude material in dichloromethane.
-
On a TLC plate, spot the crude material.
-
Develop the plate in various ratios of Hexane:Ethyl Acetate containing 1% TEA.
-
The ideal system will give your product an Rf value of approximately 0.3, with good separation from impurities. A common starting point is 70:30 Hexane:Ethyl Acetate + 1% TEA.
-
-
Column Packing:
-
Select a column of appropriate size for your sample amount (e.g., 40g silica for 1g crude).
-
Prepare the eluent selected from your TLC analysis (e.g., 1 L of 70:30 Hex:EtOAc + 10 mL TEA).
-
Pack the column with silica gel as a slurry in the eluent. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude material (e.g., 1 g) in a minimal amount of dichloromethane.
-
Add ~2 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with your chosen solvent system, applying positive pressure.
-
Collect fractions (e.g., 15-20 mL per tube).
-
Monitor the elution by TLC, spotting every few fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization
This protocol is ideal for purifying batches of material that are already relatively clean (>90%).
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of your crude material into several small test tubes.
-
Add a potential single solvent (e.g., isopropanol, ethyl acetate) dropwise at room temperature until the solid just dissolves. If it dissolves easily, it is not a good single solvent.
-
If the solid is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, it is a good candidate.
-
For binary systems, dissolve the sample in a small amount of a "good" solvent (e.g., ethyl acetate) and add a "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy.
-
Allow the promising candidates to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
-
Bulk Recrystallization (Scale-Up):
-
Place the crude material in an appropriately sized Erlenmeyer flask.
-
Add the chosen "good" solvent in portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
If using a binary system, add the "poor" solvent dropwise to the hot solution until persistent cloudiness appears. Add a few more drops of the "good" solvent to clarify.
-
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent (or the "poor" solvent if using a binary system).
-
Dry the crystals under vacuum to a constant weight.
-
A decision tree to guide the choice between primary purification techniques.
Caption: Decision guide for purification strategy.
References
- BenchChem. Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.
- BenchChem.
- BenchChem. Technical Support Center: Optimizing Chiral Resolution of 2-Methylpiperazine.
- BenchChem.
- BenchChem.
-
ResearchGate. Preparation of chiral 2-methylpiperazine. [Link]
- Chiral Drug Separ
- Suzhou Highfine Biotech. Amino protecting group—triphenylmethyl series. (2025).
- Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
-
Chromatography Today. Trouble with chiral separations. (2020). [Link]
-
Rotachrom Technologies. The Secrets to Mastering Chiral Chromatography. (2023). [Link]
-
LookChem. Cas 313657-75-9, this compound. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
stability of trityl protecting group under different reaction conditions
Welcome to the technical support center for the trityl (Tr) protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter the trityl group in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the stability and reactivity of this bulky and versatile protecting group.
Section 1: Frequently Asked Questions (FAQs) - Navigating Trityl Group Stability
This section addresses common questions and concerns regarding the stability of the trityl group under a variety of reaction conditions.
Acid Stability and Deprotection
Question: How stable is the trityl group to acidic conditions, and what are the recommended deprotection methods?
The trityl group is well-known for its acid lability.[1][2] Its removal is typically achieved under acidic conditions, which facilitate the formation of the highly stable trityl cation.[1] The stability of this cation is a key driver for the cleavage of the C-O, C-N, or C-S bond.
-
Mechanism of Acid-Catalyzed Deprotection: The process begins with the protonation of the heteroatom (e.g., oxygen in an ether) attached to the trityl group. This is followed by the departure of the trityl group as a resonance-stabilized triphenylmethyl cation, leaving behind the deprotected functional group.[1][3] To prevent this reactive cation from reattaching to the substrate or reacting with other nucleophiles, scavengers like triisopropylsilane (TIS) or 2-methyl-2-butene are often added to the reaction mixture.[1][4]
-
Common Acidic Reagents for Deprotection:
-
Trifluoroacetic Acid (TFA): A common and effective reagent for trityl deprotection, typically used in a dichloromethane (DCM) solution.[5][6]
-
Formic Acid: A milder alternative to TFA, useful when other acid-sensitive groups are present.[1][5]
-
Acetic Acid: Can be used for selective deprotection, for instance, in the presence of a Boc group.[2][5]
-
Lewis Acids: Reagents like ZnBr₂, MgBr₂, and BF₃•OEt₂ can also effect cleavage, particularly in carbohydrate chemistry where neighboring group participation can play a role.[1]
-
Question: Can I selectively deprotect a trityl group in the presence of other acid-labile protecting groups like Boc or TBDMS?
Yes, selective deprotection is a key advantage of the trityl group. Its sensitivity to acid can be tuned, and it is generally more acid-labile than many other common protecting groups.
-
Trityl vs. Boc: The trityl group can often be removed under conditions that leave a Boc group intact. For example, treatment with 50% aqueous acetic acid can cleave a trityl ether while the Boc group remains.[2]
-
Trityl vs. Silyl Ethers (TBDMS, TBDPS): Trityl ethers are significantly more sensitive to acid than TBDMS or TBDPS ethers. It's possible to deprotect a trityl group using mild acids like formic or acetic acid while leaving a TBDMS ether untouched.[1][7]
Stability to Other Reagents
Question: How does the trityl group hold up against basic, oxidative, and reductive conditions?
The trityl group is generally robust under a range of non-acidic conditions, which contributes to its utility in multi-step synthesis.
-
Basic Conditions: The trityl group is stable to a wide array of basic conditions, including those used for the deprotection of Fmoc groups (e.g., piperidine in DMF) and for ester hydrolysis.[8][9]
-
Oxidative Conditions: It is generally stable to many common oxidizing agents.[8] However, strong oxidants should be used with caution. For S-trityl groups, iodine (I₂) can be used for oxidative cleavage to form a disulfide bond.[3][10]
-
Reductive Conditions: The trityl group is stable to many reducing agents, such as NaBH₄ and LiAlH₄.[11] However, it can be cleaved by hydrogenolysis (H₂/Pd).[12][13] Reductive detritylation of N-tritylamines can also be achieved using lithium powder with a catalytic amount of naphthalene.[11]
-
Nucleophiles: The trityl group is stable towards various nucleophiles.[8]
Substituted Trityl Groups
Question: I've seen MMT, DMT, and TMT groups used. How do these substitutions affect stability?
Electron-donating groups on the phenyl rings of the trityl group increase the stability of the corresponding trityl cation, making the protecting group more acid-labile.[1][2]
-
Order of Acid Lability: The rate of acidic cleavage increases with the number of methoxy substituents: TMT (trimethoxytrityl) > DMT (dimethoxytrityl) > MMT (monomethoxytrityl) > Tr (trityl).[2]
-
Practical Implications: This tunability is highly valuable. For instance, in oligonucleotide synthesis, the DMT group is commonly used for 5'-hydroxyl protection because it can be cleaved under mild acidic conditions that do not affect other protecting groups or the oligonucleotide itself.[14][15] Conversely, introducing electron-withdrawing groups, like in the heptafluorotrityl group, increases acid stability.[16]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the use of the trityl protecting group.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Deprotection | Insufficient acid strength or reaction time. | Increase the concentration of the acid, switch to a stronger acid (e.g., from acetic acid to TFA), or prolong the reaction time. Monitor the reaction by TLC or LC-MS.[5] |
| Steric hindrance around the trityl group. | In cases of significant steric hindrance, harsher deprotection conditions or alternative methods may be necessary. For N-terminal trityl-asparagine, incomplete TFA deprotection has been observed due to the proximity of the amino group.[17] | |
| Undesired Side Reactions (e.g., re-tritylation) | The reactive trityl cation is not being effectively trapped. | Add a scavenger such as triisopropylsilane (TIS) or 2-methyl-2-butene to the reaction mixture to quench the trityl cation.[1][4] |
| Loss of Other Acid-Sensitive Protecting Groups | The deprotection conditions are too harsh. | Use a milder acid (e.g., formic or acetic acid instead of TFA) or a shorter reaction time.[5] Carefully consider the relative acid lability of all protecting groups in the molecule. |
| Premature Trityl Group Loss | Unintentional exposure to acidic conditions. | Ensure all solvents and reagents are neutral or basic if trityl protection is to be maintained. Be aware that some reagents can be latently acidic. During workup or purification on silica gel, residual acidity can sometimes cause partial deprotection. |
| Thermally-induced trityl loss, especially for trityl-protected amino-modifiers in oligonucleotide synthesis when drying. | Avoid prolonged drying at elevated temperatures or under high vacuum.[18] Deprotection at lower temperatures is recommended for sensitive compounds.[18] | |
| Difficulty in Protecting a Hindered Alcohol | The standard protection method (Tr-Cl, pyridine) is not effective for sterically hindered secondary or tertiary alcohols. | Use a more reactive tritylating agent like tritylium trifluoroacetate generated in situ from trityl alcohol and trifluoroacetic anhydride.[19] The use of silver salts to activate trityl chloride can also be effective.[19] |
Section 3: Experimental Protocols
Protocol: Protection of a Primary Alcohol with Trityl Chloride
This protocol describes a general procedure for the protection of a primary alcohol using trityl chloride.
Materials:
-
Substrate with a primary alcohol
-
Trityl chloride (Tr-Cl)
-
Anhydrous pyridine
-
4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)[1]
-
Anhydrous dichloromethane (DCM)
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol substrate (1.0 equiv) in anhydrous pyridine.
-
Add trityl chloride (1.1-1.5 equiv) in portions to the stirred solution at room temperature. A catalytic amount of DMAP can be added to accelerate the reaction.[1]
-
Stir the reaction mixture at room temperature overnight or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a small amount of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol: Deprotection of a Trityl Ether using Trifluoroacetic Acid (TFA)
This protocol provides a general method for the cleavage of a trityl ether using TFA.
Materials:
-
Trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
If using a scavenger, add TIS (1.1-1.5 equiv).
-
Add TFA (2.0 - 10.0 equiv) dropwise to the stirred solution at room temperature.[5]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[5]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product, the deprotected compound, can be purified by column chromatography on silica gel to separate it from the triphenylmethanol byproduct.[5]
Protocol: Oxidative Deprotection of an S-Trityl Group to a Disulfide
This protocol details the cleavage of an S-trityl group with simultaneous formation of a disulfide bond using iodine.[10]
Materials:
-
S-trityl protected peptide or other thiol-containing molecule
-
Dichloromethane (DCM)
-
0.1 M solution of Iodine in DCM
-
0.2 M citrate buffer containing ascorbic acid (5 mg/mL)
Procedure:
-
Dissolve the S-trityl protected substrate (1.0 equiv) in DCM.
-
Add a 0.1 M solution of iodine in DCM (2.2 equiv).[10]
-
Stir the mixture for 5-30 minutes at room temperature.[3]
-
Quench the reaction by adding 0.2 M citrate buffer containing ascorbic acid.
-
Isolate the disulfide product by an appropriate workup and purification method, such as chromatography.
Section 4: Visualizing Key Concepts
Mechanism of Acid-Catalyzed Trityl Deprotection
Caption: Mechanism of acid-catalyzed deprotection of a trityl ether.
Decision Tree for Trityl Group Deprotection
Caption: Decision-making workflow for choosing a trityl deprotection method.
References
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
Thieme. Modified Trityl Ester Protecting Groups in Peptide Synthesis. [Link]
-
Oxford Academic. Trityl mass-tags for encoding in combinatorial oligonucleotide synthesis. [Link]
-
Glen Research. Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. [Link]
-
Common Organic Chemistry. Trityl Protection. [Link]
-
National Institutes of Health. Tritylation of Alcohols under Mild Conditions without Using Silver Salts. [Link]
-
Glen Research. Glen Report 13.13: Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. [Link]
-
University of Illinois. Protecting Groups. [Link]
-
PubMed. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. [Link]
-
National Institutes of Health. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. [Link]
-
AAPPTec. Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]
-
University of Barcelona. “Solid-phase peptide synthesis using N -trityl-amino acids.” de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Lett. [Link]
-
Rockefeller University. N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. [Link]
-
Yale University. Trityl-ON oligos. [Link]
-
ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase.... [Link]
-
Organic Chemistry Portal. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. [Link]
-
National Institutes of Health. The synthesis of oligonucleotides containing a primary amino group at the 5'-terminus. [Link]
-
Organic Chemistry Portal. Tritylamines. [Link]
-
ACS Publications. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
ResearchGate. (PDF) Reactive trityl derivatives: Stabilised carbocation mass-tags for life sciences applications. [Link]
-
PTC Organics. PTC-Acid Deprotection of Trityl Group. [Link]
-
ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. [Link]
-
PubMed Central. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. [Link]
-
The Royal Society of Chemistry. Structure–property–function relationships of stabilized and persistent C - and N -based triaryl radicals. [Link]
-
ResearchGate. A Facile and Chemoselective Cleavage of Trityl Ethers by Indium Tribromide. [Link]
-
Wikipedia. Protecting group. [Link]
-
ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Tritylamines [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Trityl-ON oligos | Yale Research [research.yale.edu]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. glenresearch.com [glenresearch.com]
- 19. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
resolving issues with low reactivity of trityl-protected amines
Welcome to the technical support center for resolving challenges with trityl-protected amines. This guide is designed for researchers, chemists, and drug development professionals who encounter issues with the reactivity, stability, or deprotection of N-trityl compounds. Here, we move beyond standard protocols to address the nuanced problems that can arise in complex synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My N-Trityl deprotection is sluggish or incomplete. What are the primary causes?
Low reactivity of an N-trityl group during deprotection is a common issue that can typically be traced back to a few key factors:
-
Steric Hindrance: The bulky nature of the trityl group is its greatest strength for selectivity but can also be a significant barrier to deprotection.[1][2][3] If the amine is secondary or located in a sterically congested region of your molecule, the acid catalyst may have poor access to the nitrogen or the C-N bond, slowing the reaction.[4]
-
Insufficient Acidity: The standard mechanism for deprotection is acid-catalyzed cleavage, which proceeds via formation of the highly stable trityl carbocation (Trt⁺).[5][6] If the reaction medium is not sufficiently acidic, the equilibrium will not favor cleavage. The required acid strength can vary significantly based on the substrate.
-
Electronic Effects: Electron-withdrawing groups near the protected amine can decrease the basicity of the nitrogen atom, making it more difficult to protonate, which is a key step in some acid-catalyzed deprotection mechanisms.[5]
-
Problematic Residues: In peptide synthesis, certain adjacent residues, like asparagine (Asn), are known to significantly slow the deprotection of N-trityl groups.[4]
Q2: I see a persistent yellow/orange color in my reaction, but my starting material remains. What's happening?
The characteristic yellow or orange color is due to the presence of the trityl cation (Trt⁺), indicating that cleavage is occurring.[6][7] However, the deprotection reaction is reversible. If the liberated trityl cation is not effectively removed or "scavenged" from the reaction mixture, it can re-attach to the deprotected amine, leading to an equilibrium state with significant starting material remaining.[4][6] This is especially problematic in concentrated solutions or during solvent removal post-reaction.[8]
Q3: How do substituted trityl groups like MMT and DMT differ in reactivity from the standard trityl (Trt) group?
Substituents on the phenyl rings of the trityl group have a profound impact on its lability. Electron-donating groups, such as methoxy (-OCH₃), stabilize the trityl carbocation through resonance. This increased stability of the leaving group makes the C-N bond easier to cleave under acidic conditions.
The order of acid lability is: TMT (Trimethoxytrityl) > DMT (Dimethoxytrityl) > MMT (Monomethoxytrityl) > Trt (Trityl) [9]
This principle allows for orthogonal protection strategies, where a more labile group like MMT can be removed under milder acidic conditions while a standard Trt group on another part of the molecule remains intact.[10]
Troubleshooting Guide: Incomplete Deprotection
When faced with an incomplete deprotection, a systematic approach is necessary to identify and resolve the issue.
Workflow for Diagnosing Deprotection Issues
Caption: A logical workflow for troubleshooting incomplete N-trityl deprotection.
Advanced Protocols & Methodologies
Protocol 1: Standard Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)
This is the most common method but requires careful optimization. The key is balancing acid strength with the need to avoid side reactions.
Causality: TFA is a strong acid that readily protonates the protected amine, facilitating the departure of the stable trityl cation.[11] Triisopropylsilane (TIS) is a highly effective scavenger; it irreversibly quenches the trityl cation by donating a hydride, forming triphenylmethane and preventing re-protection or side reactions.[6][12]
Materials:
-
N-trityl protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Step-by-Step Procedure:
-
Dissolve the N-trityl substrate in anhydrous DCM (approx. 0.1 M).
-
Add a scavenger, typically TIS (1.5 to 5 equivalents).
-
Slowly add TFA (2 to 10 equivalents) dropwise while stirring at room temperature.[13] For very stable groups, higher concentrations of TFA (e.g., 20-50% in DCM) may be required.
-
Monitor the reaction by TLC or LC-MS every 1-2 hours. Reactions are typically complete in 1-4 hours.[13]
-
Upon completion, carefully quench the reaction by adding it to a stirred, cold solution of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to remove triphenylmethane and other byproducts.
Troubleshooting this Protocol:
-
Still incomplete? Increase the equivalents of TFA or extend the reaction time. For extremely stubborn cases, consider gentle warming (e.g., to 30-40°C), but be mindful of potential side reactions.
-
Side products observed? This is often due to alkylation of nucleophilic sites on your molecule (e.g., indole rings in tryptophan) by the trityl cation.[6][14] Ensure a sufficient excess of scavenger (TIS is preferred) is present from the start of the reaction.
Protocol 2: Alternative Deprotection - Reductive Cleavage
For substrates sensitive to strong acids, reductive methods provide an orthogonal approach. Catalytic hydrogenation or dissolving metal reductions can cleave the C-N bond without generating a reactive carbocation.
Causality: Catalytic hydrogenation utilizes a palladium catalyst and a hydrogen source to hydrogenolyze the C-N bond.[9] Alternatively, dissolving metal systems like lithium naphthalenide effect a single-electron transfer to the trityl group, leading to cleavage.[15]
Materials (Catalytic Hydrogenation):
-
N-trityl protected compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Hydrogen gas source (balloon or Parr hydrogenator)
Step-by-Step Procedure (Catalytic Hydrogenation):
-
Dissolve the N-trityl substrate in a suitable solvent like MeOH.
-
Carefully add Pd/C catalyst (typically 5-10 mol %).
-
Purge the reaction vessel with nitrogen, then with hydrogen gas.
-
Stir the reaction vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary widely (4-24 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Considerations:
-
This method is incompatible with other functional groups that can be reduced, such as alkenes, alkynes, or benzyl ethers.
-
The rate of reductive cleavage for N-trityl groups is often slower than for other common protecting groups like N-Cbz, which can sometimes be exploited for selectivity.[9]
Data Summary: Relative Lability of Trityl Groups
The choice of protecting group can be a proactive troubleshooting step. Using a more labile trityl variant can prevent deprotection issues from the start.
| Protecting Group | Structure (Abbr.) | Relative Rate of Acid Hydrolysis (vs. Trt) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 20-50% TFA in DCM, 1-4 h |
| Monomethoxytrityl | MMT | ~10x | 1-5% TFA in DCM, 1-2 h[5] |
| Dimethoxytrityl | DMT | ~100x | 80% Acetic Acid, 15 min; or <1% TFA[5] |
| Trimethoxytrityl | TMT | ~1000x | 80% Acetic Acid, <1 min[5] |
Relative rates are approximate and can vary based on the substrate and specific reaction conditions.
Mechanistic Insight
Understanding the mechanism is key to troubleshooting. The acid-catalyzed deprotection follows an Sɴ1-like pathway.
Caption: Sɴ1 mechanism of acid-catalyzed N-trityl deprotection and subsequent cation trapping.
This guide provides a framework for diagnosing and solving common issues with N-trityl group reactivity. By understanding the interplay of sterics, electronics, and reaction conditions, you can optimize your deprotection steps for higher yields and purity.
References
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
ResearchGate. (2006). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. Retrieved from [Link]
-
Gayo, L. M., & Suto, M. J. (1997). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 62(8), 2365–2369. [Link]
-
ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
CDN Inc. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane. Retrieved from [Link]
-
ResearchGate. (2014). Structures and Reactivities of 2-Trityl- and 2-(Triphenyisilyl)pyrrolidine-Derived Enamines: Evidence for Negative Hyperconjugation with the Trityl Group. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
ResearchGate. (2020). I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way?. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
Anwer, M. K., & Spatola, A. F. (1980). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Synthesis, 1980(12), 929-932. [Link]
-
Reddit. (2021). My PI is on my case for not knowing the mechanism of deprotection of the Mtt group from lysine (in TFA, DCM ,TIS), but when I search on google I cannot find anything. I would really appreciate some guidance!. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
FasterCapital. (n.d.). The Concept Of Steric Hindrance In Chemistry. Retrieved from [Link]
-
IGI Global. (2025). Steric hindrance: Significance and symbolism. Retrieved from [Link]
-
Reddit. (2019). how to properly remove DMT from a nucleoside?. Retrieved from [Link]
-
Kumar, P., Sharma, P., & Gupta, K. C. (2002). 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions?. Nucleosides, nucleotides & nucleic acids, 21(1), 17-27. [Link]
-
Advanced Journal of Chemistry, Section A. (2023). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Retrieved from [Link]
-
ResearchGate. (2020). One trityl, two trityl, three trityl groups – Structural differences of differently substituted triethanolamines. Retrieved from [Link]
Sources
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. fastercapital.com [fastercapital.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 10. researchgate.net [researchgate.net]
- 11. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. Tritylamines [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of 2-Methylpiperazine Derivatives
<
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a cornerstone of modern pharmaceutical development. The stereochemistry of a drug candidate, such as a 2-methylpiperazine derivative, can profoundly influence its pharmacological and toxicological profile. Often, one enantiomer provides the therapeutic benefit while the other may be inactive or even harmful. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the enantiomeric purity of 2-methylpiperazine derivatives, grounded in experimental data and established scientific principles.
The Criticality of Enantiomeric Purity in Drug Development
2-Methylpiperazine is a versatile scaffold in medicinal chemistry, forming the core of numerous drug candidates. The introduction of a methyl group at the 2-position creates a chiral center, resulting in two enantiomers, (R)- and (S)-2-methylpiperazine. The differential interactions of these enantiomers with chiral biological targets (e.g., enzymes, receptors) necessitate rigorous control and accurate measurement of their respective proportions. Regulatory bodies have stringent requirements for the quantification of enantiomeric impurities, making the validation of analytical methods for enantiomeric purity a critical step in the drug development pipeline.[1]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for determining enantiomeric purity is a multi-faceted decision, balancing resolution, sensitivity, speed, and the specific physicochemical properties of the 2-methylpiperazine derivative. This guide will delve into the three most prevalent and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase (CSP). | Separation of volatile derivatives on a chiral capillary column. | In-situ formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals. |
| Resolution (Rs) | > 1.5 (baseline separation is common).[2] | > 1.5 (baseline separation is common).[2] | Not directly applicable; relies on the separation of diastereomeric signals (Δδ).[2] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL.[2] | 1 - 10 pg on column.[2] | ~0.1% of the minor enantiomer.[2] |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL.[2] | 5 - 50 pg on column.[2] | ~0.5% of the minor enantiomer.[2] |
| Analysis Time | 10 - 30 minutes per sample.[2] | 15 - 45 minutes per sample.[2] | 5 - 20 minutes per sample (after derivatization).[2] |
| Sample Preparation | Dissolution in mobile phase; derivatization is sometimes required.[2] | Derivatization to a volatile and thermally stable analyte is often necessary.[2] | Derivatization with a chiral derivatizing agent (CDA) or addition of a chiral solvating agent (CSA) is required.[2] |
| Advantages | High versatility, wide range of commercially available CSPs, robust and widely used.[1][3] | High sensitivity, excellent resolution for volatile compounds. | Rapid analysis time, provides structural information, minimal sample preparation in some cases.[4] |
| Limitations | Can require significant method development, may be less sensitive than GC. | Limited to volatile and thermally stable compounds, derivatization can be complex.[2] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.[2] |
In-Depth Exploration of Analytical Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of enantiomeric purity determination in the pharmaceutical industry due to its versatility and robustness.[3][5] The separation is achieved by exploiting the differential interactions between the enantiomers of the 2-methylpiperazine derivative and a chiral stationary phase (CSP).
Causality Behind Experimental Choices: The selection of the CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for chiral amines like 2-methylpiperazine derivatives due to their broad applicability and excellent enantioselectivity.[2][3] The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) is optimized to achieve a balance between retention and resolution. For basic compounds like piperazine derivatives, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.[6]
Experimental Protocol: Chiral HPLC
-
Column Selection: Start with a polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column.
-
Mobile Phase Preparation: A typical starting mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.[3]
-
Sample Preparation: Dissolve a known concentration of the 2-methylpiperazine derivative in the mobile phase.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.[2] Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[2]
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for developing a robust chiral HPLC method.
Chiral Gas Chromatography (GC)
For volatile and thermally stable 2-methylpiperazine derivatives, or those that can be readily derivatized to become so, chiral GC offers exceptional sensitivity and resolution. The separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
Causality Behind Experimental Choices: Derivatization is a key step in preparing 2-methylpiperazine derivatives for chiral GC analysis. The primary and secondary amine functionalities of the piperazine ring can be acylated (e.g., with trifluoroacetic anhydride) to increase volatility and improve chromatographic performance. The choice of the chiral stationary phase is crucial; cyclodextrin-based columns are widely used for their ability to form transient diastereomeric inclusion complexes with the derivatized enantiomers.[7]
Experimental Protocol: Chiral GC
-
Derivatization: React the 2-methylpiperazine derivative with a suitable acylating agent (e.g., trifluoroacetic anhydride) in an appropriate solvent.
-
Column Selection: Choose a cyclodextrin-based chiral capillary column (e.g., Astec® CHIRALDEX™).
-
GC Conditions:
-
Injector Temperature: Set to ensure complete volatilization of the derivatized analyte.
-
Oven Temperature Program: Develop a temperature gradient to achieve optimal separation of the diastereomeric derivatives.
-
Carrier Gas: Use a high-purity carrier gas (e.g., helium or hydrogen) at a constant flow rate.
-
Detector: A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds.
-
-
Sample Injection: Inject a small volume of the derivatized sample solution into the GC.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomers, similar to the HPLC method.
Chiral GC Derivatization and Analysis Workflow
Caption: The workflow for enantiomeric purity analysis by chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a powerful and often rapid method for determining enantiomeric purity without the need for chromatographic separation.[4] The principle lies in converting the pair of enantiomers into a pair of diastereomers in situ through the use of a chiral auxiliary. These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification.[8]
Causality Behind Experimental Choices: There are two main approaches using NMR:
-
Chiral Derivatizing Agents (CDAs): The 2-methylpiperazine derivative is covalently reacted with an enantiomerically pure CDA, such as Mosher's acid chloride, to form a stable pair of diastereomers.[8] This method often results in larger and more easily resolved chemical shift differences (Δδ).[9]
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR tube containing the 2-methylpiperazine derivative. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, leading to small but measurable differences in their NMR spectra.[10] This method is advantageous as it is non-destructive and requires minimal sample preparation.[10] For 2-methylpiperazine derivatives, chiral acids like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) can be effective CSAs.[10]
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.[2]
-
Sample Preparation:
-
Dissolve a precise amount of the 2-methylpiperazine derivative in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add an enantiomerically pure chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.
-
-
Data Acquisition: Acquire another ¹H NMR spectrum after the addition of the CSA.
-
Data Analysis:
-
Identify a proton signal in the 2-methylpiperazine derivative that shows splitting into two distinct signals in the presence of the CSA.
-
Integrate the areas of these two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.[11]
-
Mechanism of Chiral Recognition by NMR with a CSA
Caption: Formation of diastereomeric complexes for NMR analysis.
Method Validation: Ensuring Trustworthiness and Accuracy
Regardless of the chosen technique, method validation is a non-negotiable step to ensure the reliability of the enantiomeric purity determination.[12] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the other enantiomer and any impurities.[13]
-
Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range.[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]
Conclusion
The determination of the enantiomeric purity of 2-methylpiperazine derivatives is a critical analytical challenge in pharmaceutical development. Chiral HPLC stands out as the most versatile and widely applicable technique. Chiral GC offers superior sensitivity for volatile compounds, while NMR spectroscopy provides a rapid and non-destructive alternative. The selection of the optimal method should be based on a thorough evaluation of the analyte's properties, the required sensitivity, and the available instrumentation. Rigorous method validation is paramount to ensure the generation of accurate and reliable data that can confidently support drug development and regulatory submissions.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.).
- HPLC method for determining enantiomeric purity after resolution with (R)-2-Methylpiperazine(L)tartaric acid salt. (2025). Benchchem.
-
Li, L. P., & Ye, B. H. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic chemistry, 56(17), 10717–10723. [Link]
- Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine. (2025). Benchchem.
-
Jones, C. D., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1835-1840. [Link]
-
Li, L. P., & Ye, B. H. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed, 28809483. [Link]
-
NMR derivatization protocol for chiral recognition of racemic primary amines. (n.d.). ResearchGate. [Link]
-
S, K., et al. (2018). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. National Center for Biotechnology Information. [Link]
- A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity. (2025). Benchchem.
- A Researcher's Guide to Inter-laboratory Comparison of Enantiomeric Purity Determin
-
Enantiomeric Purity. (2021). Chemistry LibreTexts. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing. [Link]
-
Chiral derivatizing agent. (n.d.). Wikipedia. [Link]
- Determining Enantiomeric Purity by NMR: A Comparative Guide to Chiral Deriv
- A Researcher's Guide to Chiral Derivatizing Agents for NMR Analysis. (2025). Benchchem.
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). National Center for Biotechnology Information. [Link]
-
Handbook of Analytical Validation. (n.d.). Routledge. [Link]
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (2018). ACS Publications. [Link]
-
Chiral α‐Amino Acid‐Based NMR Solvating Agents. (n.d.). De Gruyter. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). National Center for Biotechnology Information. [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI. [Link]
-
Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research. [Link]
- Chiral solvating agents. (n.d.).
-
NMR Chiral solvating agents. (2025). ResearchGate. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. (2018). PubMed. [Link]
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). PubMed. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Absolute optical chiral analysis using cavity-enhanced polarimetry. (n.d.). National Center for Biotechnology Information. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
-
2-Methylpiperazine Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd.. [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. (n.d.). MDPI. [Link]
- A Comparative Guide to Assessing the Enantiomeric Purity of Chiral N-(4-chlorophenyl)
- Process for preparing optically active piperazine derivatives and intermediates for preparation. (n.d.).
-
Determination of piperazine derivatives in “Legal Highs”. (2025). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjarr.com [wjarr.com]
A Strategic Guide to Amine Protection: A Comparative Analysis of Trityl and Other Key Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and complex molecule construction, the judicious selection of protecting groups is paramount to success. The ability to mask the reactivity of a functional group, such as an amine, while performing transformations elsewhere in the molecule, is a cornerstone of modern synthetic strategy. Among the arsenal of amine protecting groups, the trityl (Trt) group offers a unique set of properties that make it an invaluable tool. This guide provides a comprehensive comparison of the trityl group with other commonly employed amine protecting groups—namely Boc, Cbz, and Fmoc—supported by mechanistic insights and practical experimental data to inform your synthetic planning.
The Philosophy of Amine Protection: Beyond Simple Masking
The ideal protecting group strategy is not merely about shielding a functional group. It is about orchestrating a symphony of reactions with precision and control. The concept of "orthogonality" is central to this philosophy, where multiple protecting groups can be selectively removed in any order without affecting the others.[1][2] This allows for the sequential unmasking and reaction of different functional groups within the same molecule, a critical requirement in the synthesis of complex biomolecules and pharmaceuticals.[2] The choice of a protecting group is therefore a strategic decision, dictated by the overall synthetic route and the chemical environment of the molecule.
The Trityl (Triphenylmethyl) Group: A Bulky Guardian
The trityl (Trt) group, a triphenylmethyl moiety, is distinguished by its significant steric bulk.[3][4] This characteristic is not a drawback but a key feature that is often exploited for the selective protection of primary amines over secondary amines.[4]
Mechanism of Protection and Deprotection:
The trityl group is typically introduced by reacting the amine with trityl chloride (Trt-Cl) in the presence of a base, such as triethylamine.[4]
The deprotection of the N-trityl group is most commonly achieved under acidic conditions.[3][4] The exceptional stability of the resulting trityl cation, a resonance-stabilized carbocation, facilitates this cleavage under relatively mild acidic conditions.[3] This allows for selective deprotection in the presence of other acid-labile groups like Boc, which require stronger acids for removal.[4]
Advantages of the Trityl Group:
-
Steric Hindrance: Enables selective protection of primary amines.[4]
-
Mild Acid Lability: Can be removed under conditions that leave other acid-sensitive groups, like Boc, intact.[4]
-
Increased Crystallinity: The bulky, hydrophobic nature of the trityl group can often facilitate the crystallization and purification of intermediates.[4]
-
Orthogonality: Can be used in orthogonal schemes with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) protecting groups.[5]
Disadvantages of the Trityl Group:
-
Bulky Nature: While advantageous for selectivity, its size can sometimes hinder reactions at adjacent centers.
-
Reductive Cleavage: The trityl group can also be removed by catalytic hydrogenation, although at a slower rate than the Cbz group, which can limit its orthogonality in some contexts.[4]
The Benchmarked Competitors: Boc, Cbz, and Fmoc
A nuanced understanding of the trityl group's utility is best achieved through a direct comparison with other workhorse amine protecting groups.
tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide synthesis.[1][6] It is a carbamate-based protecting group known for its stability under a wide range of conditions and its clean, acid-catalyzed deprotection.[7]
Mechanism of Protection and Deprotection:
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6]
Deprotection is achieved with strong acids, such as trifluoroacetic acid (TFA).[1][7] The mechanism involves the formation of a stable tert-butyl cation, which is then scavenged to prevent side reactions.[7][8]
Carboxybenzyl (Cbz or Z) Group
Introduced by Bergmann and Zervas in 1932, the Cbz group was a foundational tool in the development of peptide synthesis.[1][5] It is a benzyl carbamate that is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[5][9]
Mechanism of Protection and Deprotection:
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[9]
The primary method for Cbz deprotection is catalytic hydrogenation (e.g., H₂, Pd/C), which proceeds via hydrogenolysis of the benzylic C-O bond to release toluene and carbamic acid, which then decarboxylates.[5]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group that has become a cornerstone of modern solid-phase peptide synthesis (SPPS).[10][11] Its key advantage is its stability to acidic conditions, allowing for the use of acid-labile side-chain protecting groups and resin linkers.[10]
Mechanism of Protection and Deprotection:
The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu under basic conditions.[11]
Deprotection is achieved using a secondary amine base, typically piperidine in DMF.[10][11] The mechanism proceeds through an E1cB-type elimination, where the base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene byproduct.[11] This byproduct can be monitored by UV spectroscopy to track the progress of the deprotection.[10]
Head-to-Head Comparison: A Data-Driven Decision Matrix
The selection of an appropriate protecting group is a multifactorial decision. The following table provides a direct comparison of the key characteristics of Trityl, Boc, Cbz, and Fmoc to aid in this critical choice.
| Feature | Trityl (Trt) | Boc | Cbz | Fmoc |
| Structure | Triphenylmethyl | tert-Butyloxycarbonyl | Carboxybenzyl | 9-Fluorenylmethyloxycarbonyl |
| Deprotection Condition | Mild Acid (e.g., TFA, AcOH, H₂/Pd-C)[3][4] | Strong Acid (e.g., TFA, HCl)[1][7] | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH)[5][9] | Base (e.g., Piperidine)[10][11] |
| Stability | Stable to base, mild acid (relative to Boc)[4] | Stable to base, nucleophiles, catalytic hydrogenation[6] | Stable to acid and base[9] | Stable to acid, catalytic hydrogenation[11] |
| Key Advantages | Steric bulk for selectivity, mild acid lability, enhances crystallinity[4] | Widely used, robust, clean deprotection[1][6] | Stable, orthogonal to acid- and base-labile groups[5][9] | Base-labile, orthogonal to acid-labile groups, UV-active byproduct[10] |
| Key Disadvantages | Steric hindrance can be problematic, slower hydrogenolysis than Cbz[4] | Strong acid for deprotection, potential for t-butyl cation side reactions[8] | Requires catalytic hydrogenation which can affect other functional groups (e.g., alkenes, alkynes)[9] | Not stable to bases, dibenzofulvene byproduct can cause side reactions if not trapped[11] |
| Orthogonality | Orthogonal to Fmoc, Cbz (with caution)[5] | Orthogonal to Fmoc, Cbz[2] | Orthogonal to Boc, Fmoc[5] | Orthogonal to Boc, Cbz, Trt[2] |
Experimental Protocols: From Theory to Practice
The following are generalized, yet detailed, step-by-step methodologies for the protection and deprotection of a primary amine with each of the discussed protecting groups.
Trityl Protection and Deprotection
Protection of a Primary Amine with Trityl Chloride:
-
Dissolve the primary amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a base, typically triethylamine (1.1-1.5 equiv).
-
To the stirred solution, add trityl chloride (1.05-1.2 equiv) portion-wise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Deprotection of a Trityl-Protected Amine:
-
Dissolve the N-trityl amine in a suitable solvent such as DCM.
-
Add a mild acid, such as 1-5% trifluoroacetic acid (TFA) in DCM, or a solution of acetic acid.[4]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the deprotected amine as required.
Boc Protection and Deprotection
Protection of a Primary Amine with Di-tert-butyl Dicarbonate:
-
Dissolve the amine (1.0 equiv) in a solvent mixture such as dioxane/water or tetrahydrofuran (THF)/water.
-
Add a base, such as sodium hydroxide or sodium bicarbonate, to maintain a basic pH.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.3 equiv) and stir vigorously at room temperature.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate to afford the Boc-protected amine.
Deprotection of a Boc-Protected Amine:
-
Dissolve the N-Boc amine in DCM.
-
Add an excess of a strong acid, typically 20-50% TFA in DCM, or a solution of HCl in an organic solvent.[7]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base.
Cbz Protection and Deprotection
Protection of a Primary Amine with Benzyl Chloroformate:
-
Dissolve the amine (1.0 equiv) in an aqueous solution of a base like sodium carbonate or sodium bicarbonate to maintain a pH of 8-10.[9]
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl) (1.1-1.2 equiv) dropwise while maintaining the pH.[9]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the Cbz-protected amine.
Deprotection of a Cbz-Protected Amine:
-
Dissolve the N-Cbz amine in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.[5]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
Fmoc Protection and Deprotection
Protection of a Primary Amine with Fmoc-Cl or Fmoc-OSu:
-
Dissolve the amine (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add Fmoc-Cl or Fmoc-OSu (1.05-1.2 equiv) and stir at room temperature.[11]
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the Fmoc-protected amine by chromatography or recrystallization.
Deprotection of an Fmoc-Protected Amine:
-
Dissolve the N-Fmoc amine in DMF.
-
Add a solution of 20% piperidine in DMF.[10]
-
Stir the reaction at room temperature for 5-30 minutes.
-
Monitor the deprotection by TLC or by observing the disappearance of the starting material by LC-MS.
-
Upon completion, remove the solvent and piperidine under high vacuum.
-
The crude amine can be purified by chromatography or used directly in the next step.
Conclusion: A Strategic Choice for Synthetic Success
The selection of an amine protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. The trityl group, with its unique steric and electronic properties, offers a valuable alternative to the more common Boc, Cbz, and Fmoc groups. Its mild acid lability provides an orthogonal handle in the presence of other acid-sensitive groups, and its bulk can be strategically employed for regioselective protection. By understanding the nuances of each protecting group's chemistry, stability, and deprotection conditions, researchers can design more elegant and robust synthetic strategies, ultimately accelerating the discovery and development of new molecules.
References
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Tritylamines. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. total-synthesis.com [total-synthesis.com]
A Senior Application Scientist's Guide to Alternative Synthetic Routes for Chiral 2-Methylpiperazine
Introduction: The Strategic Importance of Chiral 2-Methylpiperazine in Modern Drug Discovery
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of biologically active compounds.[1][2] Its ability to engage in key hydrogen bonding interactions and modulate physicochemical properties makes it an invaluable component in drug design. When a stereocenter is introduced, as in chiral 2-methylpiperazine, the molecule transforms into a high-value building block, enabling the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) with enhanced potency and reduced off-target effects. This chiral synthon is integral to drugs targeting a range of conditions, including cancer, viral infections, and neurological disorders.[3]
The challenge for process chemists and drug development professionals lies not in whether to use this synthon, but in how to source or synthesize it efficiently, cost-effectively, and with the requisite high enantiopurity. The choice of synthetic route can profoundly impact project timelines, cost of goods, and scalability. This guide provides an in-depth comparison of four principal strategies for synthesizing chiral 2-methylpiperazine, offering the objective data and field-proven insights necessary for researchers to make informed decisions. We will dissect each pathway, from the reliable use of the chiral pool to the elegance of asymmetric catalysis, the precision of chiral auxiliaries, and the green efficiency of biocatalysis.
Route 1: Synthesis from the Chiral Pool - The Alanine-Derived Pathway
This strategy is arguably the most established and reliable method for laboratory-scale synthesis. It leverages the inherent chirality of readily available and inexpensive starting materials, such as L- or D-alanine, to construct the piperazine ring. The stereochemical integrity of the final product is directly templated from the starting amino acid.
Causality Behind the Experimental Design
The core logic of this route is to build the piperazine backbone around the pre-existing stereocenter of alanine. The synthesis begins by protecting the two amine functionalities of the final product with orthogonal protecting groups. One amine originates from alanine, and the second is introduced via a two-carbon synthon, typically derived from protected ethanolamine. A key step is the reductive amination to form the C-N bond, followed by an intramolecular cyclization to forge the heterocyclic ring.[4] The final deprotection steps yield the target molecule.
Workflow: Synthesis from Chiral Pool
Caption: Workflow for chiral 2-methylpiperazine from D-alanine.
Detailed Experimental Protocol: Synthesis of (R)-3-Methylpiperazin-2-one from D-Alanine
This protocol describes the formation of the key piperazinone intermediate, which can be subsequently reduced to 2-methylpiperazine.
-
Oxidation of N-Cbz-Ethanolamine: N-Cbz-ethanolamine is oxidized using a TEMPO/NaOCl system in a biphasic ethyl acetate/water mixture to yield the corresponding N-Cbz-aminoacetaldehyde. The reaction is monitored by TLC until the starting material is consumed.
-
Reductive Amination: D-alanine methyl ester hydrochloride is neutralized with a base (e.g., triethylamine) in dichloromethane (DCM). The resulting free amine is added to a solution of the N-Cbz-aminoacetaldehyde from Step 1 in methanol. Sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise at -10 to 0 °C to facilitate the reductive amination.[4] This temperature control is critical to prevent the reduction of the aldehyde before imine formation.
-
Cyclization and Deprotection: The resulting diamine derivative is subjected to hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere (1.8 MPa).[4] This single step serves to both remove the Cbz protecting group and catalyze the intramolecular cyclization to form the (R)-3-methylpiperazin-2-one.
-
Purification: The final product is purified by silica gel column chromatography to yield the chiral piperazinone derivative with high enantiomeric purity.[4]
Route 2: Asymmetric Catalysis - Efficiently Forging Chirality
Asymmetric catalysis offers a more elegant and atom-economical approach by creating the stereocenter from a prochiral substrate using a small amount of a chiral catalyst. A leading example is the asymmetric hydrogenation of a substituted pyrazine precursor.
Causality Behind the Experimental Design
This method relies on the ability of a chiral transition metal complex, typically palladium-based, to deliver hydrogen to one specific face of a double bond. The substrate, a 2-hydroxypyrazine, exists in tautomeric equilibrium with its pyrazin-2-one form. The chiral phosphine ligand coordinated to the palladium center creates a chiral environment that forces the substrate to bind in a specific orientation, leading to a highly enantioselective hydrogenation and the formation of the desired chiral piperazin-2-one, a direct precursor to 2-methylpiperazine.
Workflow: Asymmetric Catalytic Hydrogenation
Caption: Asymmetric hydrogenation route to chiral piperazinones.
Detailed Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a pressure-resistant vessel is charged with the pyrazin-2-ol substrate, a palladium source (e.g., Pd(TFA)₂), and a chiral phosphine ligand.
-
Reaction Setup: Anhydrous, degassed solvent (e.g., dichloromethane/benzene mixture) and an acid co-catalyst (e.g., TsOH·H₂O) are added.
-
Hydrogenation: The vessel is sealed, removed from the glovebox, and purged several times with hydrogen gas before being pressurized to 1000 psi. The reaction is heated to 80 °C and stirred for 24-48 hours.
-
Workup and Analysis: After cooling and careful depressurization, the reaction mixture is concentrated. The enantiomeric excess (ee) of the resulting chiral piperazin-2-one is determined by HPLC analysis on a chiral stationary phase.
-
Reduction: The purified piperazin-2-one is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford the final chiral 2-methylpiperazine.
Route 3: Chiral Auxiliary-Mediated Synthesis - Diastereoselective Control
This classical strategy involves temporarily attaching a chiral molecule—the auxiliary—to the substrate. The auxiliary's steric and electronic properties then direct subsequent reactions to occur with high diastereoselectivity.[5]
Causality Behind the Experimental Design
The logic is to convert an enantioselective challenge into a diastereoselective one, which is often easier to control. For synthesizing 2-methylpiperazine, a chiral auxiliary (like (R)-phenylglycinol) can be used to form a protected 2-oxopiperazine template.[6] The bulky group of the auxiliary effectively shields one face of the molecule. Consequently, when a methyl group is introduced via alkylation of the corresponding enolate, it is forced to approach from the less sterically hindered face, resulting in a high diastereomeric excess (de). The auxiliary is then cleaved and can often be recovered.[6][]
Workflow: Chiral Auxiliary-Mediated Synthesis
Caption: General workflow for a chiral auxiliary approach.
Detailed Experimental Protocol: Diastereoselective Methylation
-
Auxiliary Attachment: (R)-(-)-Phenylglycinol is condensed with an N-protected glycine derivative to form a diamide, which is subsequently cyclized to form the chiral piperazin-2-one template.[6]
-
Enolate Formation: The piperazin-2-one is dissolved in anhydrous THF and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the enolate.
-
Diastereoselective Alkylation: A methylating agent (e.g., methyl iodide) is added to the enolate solution at -78 °C. The steric hindrance from the phenylglycinol-derived auxiliary directs the methylation to the opposite face. The reaction is stirred until completion.
-
Auxiliary Cleavage: The resulting methylated product is subjected to hydrogenolysis (e.g., using Pd/C and H₂) to cleave the benzyl group of the auxiliary and reduce the carbonyl, yielding the desired chiral 2-methylpiperazine.[6] The diastereomeric excess can be confirmed by ¹H NMR or HPLC before cleavage.
Route 4: Biocatalysis - The Green Chemistry Approach
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity under mild, environmentally friendly conditions. For chiral 2-methylpiperazine, the most common biocatalytic strategy is the kinetic resolution of a racemic mixture.[8][9]
Causality Behind the Experimental Design
The principle of kinetic resolution is based on the fact that the two enantiomers of a chiral molecule will react at different rates in the presence of a chiral catalyst, in this case, an enzyme. An enzyme like a lipase or protease will selectively catalyze a reaction (e.g., hydrolysis of an ester) on one enantiomer of a racemic 2-methylpiperazine derivative much faster than the other.[10] This allows for the separation of the unreacted, enantiomerically pure starting material from the reacted enantiomer.
Workflow: Enzymatic Kinetic Resolution
Caption: Enzymatic kinetic resolution of a racemic precursor.
Detailed Experimental Protocol: Lipase-Mediated Kinetic Resolution
-
Substrate Preparation: A racemic mixture of an ester derivative of N-Boc-2-methylpiperazine is synthesized.
-
Enzymatic Reaction: The racemic ester is suspended in a phosphate buffer solution (pH ~7.5). A commercially available lipase (e.g., Alcalase or Lipase from Candida antarctica) is added.[10] The suspension is stirred at a controlled temperature (e.g., 30-40 °C).
-
Reaction Monitoring: The reaction is monitored by chiral HPLC. The goal is to stop the reaction at or near 50% conversion, which theoretically provides the unreacted enantiomer with 100% ee.
-
Separation and Isolation: Once ~50% conversion is reached, the reaction is stopped by adjusting the pH or adding a solvent. The unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer) are separated by extraction due to their different solubilities in aqueous and organic phases.
-
Deprotection: The isolated, enantiomerically pure ester is then deprotected to yield the final chiral 2-methylpiperazine.
Performance Comparison Guide
| Synthetic Route | Typical Starting Materials | Key Transformation | Typical Overall Yield | Typical ee/de | Scalability | Key Advantages | Key Disadvantages |
| Chiral Pool Synthesis | L- or D-Alanine, Ethanolamine | Reductive amination, cyclization | 25-40% | >99% ee | Good | High enantiopurity, reliable, inexpensive starting materials.[4][11] | Multi-step process, use of protecting groups, moderate overall yield. |
| Asymmetric Catalysis | Pyrazin-2-ol derivative | Asymmetric hydrogenation | 50-70% | 90-95% ee | Excellent | High efficiency, atom economy, fewer steps, suitable for large scale. | Expensive/sensitive catalysts & ligands, requires high-pressure equipment. |
| Chiral Auxiliary | Piperazinone, Chiral auxiliary | Diastereoselective alkylation | 30-50% | >90% de | Moderate | Predictable stereocontrol, recoverable auxiliary.[6][] | Stoichiometric use of expensive auxiliary, extra steps for attachment/removal. |
| Biocatalysis | Racemic 2-methylpiperazine derivative | Enzymatic kinetic resolution | <50% (theoretical max) | >99% ee | Moderate | "Green" process, extremely high selectivity, mild conditions.[8][12] | Max 50% yield, requires separation of products, enzyme cost/stability. |
Conclusion and Recommendations
The optimal synthetic route to chiral 2-methylpiperazine is not a one-size-fits-all answer but rather a strategic choice dependent on the specific requirements of the research or development program.
-
For Bench-Scale Synthesis and High Purity: The Chiral Pool approach starting from alanine is often the most practical and reliable method. It guarantees high enantiopurity without the need for expensive catalysts or specialized high-pressure equipment.
-
For Process Development and Large-Scale Production: Asymmetric Catalysis represents the most promising route. Its high efficiency, atom economy, and scalability make it ideal for industrial applications, provided the initial investment in catalyst screening and process optimization is feasible.
-
For High Diastereoselective Control: The Chiral Auxiliary method offers excellent and predictable stereochemical outcomes. It is a powerful tool when absolute control is paramount and the cost associated with the stoichiometric auxiliary is acceptable.
-
For Sustainable and "Green" Chemistry Initiatives: Biocatalysis is an outstanding choice. It provides unparalleled enantioselectivity under environmentally benign conditions. This route is particularly attractive when the 50% maximum theoretical yield of a kinetic resolution is not a limiting factor.
By understanding the fundamental principles, practical protocols, and comparative performance of these distinct synthetic strategies, researchers can confidently select and implement the most suitable pathway to access this critical chiral building block for their drug discovery endeavors.
References
-
Preparation of chiral 2-methylpiperazine. ResearchGate. Available from: [Link]
-
Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. ACS Publications. Available from: [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. Available from: [Link]
- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents.
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. Available from: [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Royal Society of Chemistry. Available from: [Link]
-
Chiral auxiliary. Wikipedia. Available from: [Link]
- Synthesis method of chiral piperazinone derivative. Google Patents.
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Royal Society of Chemistry. Available from: [Link]
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. California Institute of Technology. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. Available from: [Link]
-
Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. Available from: [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. National Institutes of Health. Available from: [Link]
-
Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor-zeolite composite catalysts. National Center for Biotechnology Information. Available from: [Link]
-
Asymmetric Synthesis of ??-Methyl ??-Amino Acids through Diastereoselective Alkylation under Mild Reaction Conditions of an Iminic Alanine Template with a 1,2,3,6-Tetrahydro-2-pyrazinone Structure. ResearchGate. Available from: [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available from: [Link]
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. Available from: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. Available from: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available from: [Link]
-
Enzymatic strategies for asymmetric synthesis. National Institutes of Health. Available from: [Link]
-
2-Methylpiperazine. Career Henan Chemical Co., Ltd. Available from: [Link]
-
Asymmetric Synthesis of Derivatives of Alanine via Michael Addition Reaction and their Biological Study. ResearchGate. Available from: [Link]
-
Synthesizing Chiral Drug Intermediates by Biocatalysis. Semantic Scholar. Available from: [Link]
-
Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Oregon Health & Science University. Available from: [Link]
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]
- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 12. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Chiral 2-Substituted Piperazines: A Comparative Analysis of (R)-4-N-Trityl-2-methyl piperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure chiral building blocks is a critical determinant of both therapeutic success and economic viability. Among these, chiral 2-substituted piperazines are a prevalent structural motif in a multitude of marketed and investigational drugs, valued for their ability to impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of synthetic strategies to access the crucial (R)-2-methylpiperazine core, with a specific focus on the cost-effectiveness of utilizing the pre-functionalized synthon, (R)-4-N-Trityl-2-methyl piperazine, against other common industrial approaches.
Executive Summary: Navigating the Chiral Piperazine Landscape
The central challenge in incorporating (R)-2-methylpiperazine into a target molecule lies in efficiently and economically establishing the desired stereochemistry. This guide will dissect and compare three primary strategies:
-
Direct Utilization of a Pre-synthesized, Protected Chiral Synthon: The use of commercially available this compound.
-
In-house Synthesis from a Chiral Pool Precursor: Leveraging readily available and inexpensive chiral molecules, such as (R)-alanine.
-
Classical Resolution of a Racemic Mixture: Separating the desired enantiomer from a racemic mixture of 2-methylpiperazine.
Through a comparative analysis of these routes, supported by experimental data and cost modeling, this guide will illuminate the nuanced decision-making process involved in selecting the most cost-effective strategy for your specific research and development needs.
The Central Role of (R)-2-Methylpiperazine in Medicinal Chemistry
The 2-methylpiperazine scaffold is a key component in a variety of therapeutic agents, including antivirals, anticancer agents, and CNS-targeting drugs. The methyl group at the C-2 position introduces a chiral center that can significantly influence the binding affinity and selectivity of the molecule for its biological target. The (R)-enantiomer is often the desired stereoisomer for optimal therapeutic effect.
Comparative Analysis of Synthetic Strategies
A comprehensive evaluation of the cost-effectiveness of any synthetic route extends beyond the initial price of starting materials. It must encompass factors such as the number of synthetic steps, reagent costs, reaction yields, purification requirements, and labor.
Strategy 1: The "Ready-to-Use" Approach - this compound
This compound is a commercially available building block where the chirality is pre-defined, and one of the nitrogen atoms is protected with a bulky trityl group.
Advantages:
-
Stereochemical Integrity: The chiral center is already established, eliminating the need for asymmetric synthesis or resolution steps.
-
Regioselectivity: The bulky trityl group effectively blocks one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen.
-
Reduced Step Count in Final Synthesis: Can potentially shorten the overall synthetic sequence to the target molecule.
Disadvantages:
-
Higher Initial Cost: As a specialized chiral building block, the upfront cost is significantly higher than that of racemic starting materials.
-
Cost of the Protecting Group: The trityl group itself adds to the cost of the molecule.
-
Deprotection Step Required: An additional step is needed to remove the trityl group, which can add to the overall cost and potentially impact the yield.[1]
Cost Considerations:
The price of this compound from various suppliers can range significantly, but it is consistently more expensive than its racemic or Boc-protected counterparts on a per-gram basis.
Strategy 2: The "Chiral Pool" Approach - Synthesis from (R)-Alanine
(R)-alanine is an inexpensive and readily available chiral amino acid that can serve as a starting material for the synthesis of (R)-2-methylpiperazine. This approach leverages the inherent chirality of the starting material to construct the desired piperazine ring.
Illustrative Synthetic Workflow from (R)-Alanine:
Workflow for the chiral resolution of 2-methylpiperazine.
Advantages:
-
Low-Cost Starting Materials: Racemic 2-methylpiperazine and (L)-tartaric acid are both relatively inexpensive bulk chemicals. [2][3]* Scalability: This method is often amenable to large-scale industrial production. [4] Disadvantages:
-
Yield Limitation: The maximum theoretical yield for the desired enantiomer is 50%.
-
Process Optimization Required: The efficiency of the resolution is highly dependent on the crystallization conditions, which may require significant optimization.
-
Additional Steps: Requires subsequent protection of the desired enantiomer before its use in synthesis.
Quantitative Comparison: A Modeled Case Study
To provide a more concrete comparison, let's model the cost to synthesize 100g of N-protected (R)-2-methylpiperazine via each route. The following table presents estimated costs and yields based on typical laboratory-scale procedures and publicly available pricing for reagents.
Table 1: Comparative Cost-Effectiveness Analysis
| Parameter | Strategy 1: this compound | Strategy 2: Synthesis from (R)-Alanine | Strategy 3: Chiral Resolution |
| Starting Material Cost | High (e.g., ~$500/10g for this compound) [5] | Low (e.g., ~$50/100g for (R)-Alanine) | Low (e.g., ~$40/100g for racemic 2-methylpiperazine) [2] |
| Number of Steps | 1 (Deprotection) | 4-5 | 3 (Resolution, Liberation, Protection) |
| Overall Yield (Estimated) | ~90% (for deprotection) | ~40-50% | ~35-45% (from racemic mixture) |
| Key Reagent Costs | Deprotection agents (e.g., TFA, HCl) | Reducing agents, cyclization agents, protecting agents | (L)-Tartaric acid, base, protecting agent |
| Estimated Final Cost per Gram | High | Moderate | Moderate to Low |
| Labor & Time | Low | High | Moderate |
Analysis of the Data:
From this modeled comparison, it becomes evident that the most cost-effective route is highly dependent on the scale of the synthesis and the specific requirements of the project.
-
For small-scale, discovery-phase research, where speed and convenience are paramount, the direct use of This compound (Strategy 1) can be the most logical choice, despite its higher initial cost. The reduced number of synthetic steps and the guarantee of stereochemical purity can accelerate the synthesis of target molecules for biological evaluation.
-
For process development and larger-scale synthesis, where cost of goods becomes a major driver, chiral resolution (Strategy 3) or synthesis from a chiral pool starting material like (R)-alanine (Strategy 2) are likely to be more economically viable. The choice between these two will depend on a detailed process optimization and cost analysis of the specific synthetic routes. While chiral resolution has a theoretical yield limit of 50%, its use of inexpensive starting materials makes it an attractive option for industrial-scale production. [4]
The Role of the Protecting Group: Trityl vs. Boc
The choice of the nitrogen protecting group is another critical consideration. The trityl group is significantly bulkier than the more commonly used tert-butyloxycarbonyl (Boc) group.
Table 2: Comparison of Trityl and Boc Protecting Groups
| Feature | Trityl (Tr) | tert-Butoxycarbonyl (Boc) |
| Protection Chemistry | Trityl chloride, base | Boc anhydride, base |
| Deprotection Conditions | Acidic (e.g., TFA, HCl) [1] | Acidic (e.g., TFA, HCl) |
| Cost of Protecting Agent | Generally higher | Generally lower |
| Steric Hindrance | Very high | Moderate |
| Impact on Reactivity | Excellent for directing regioselectivity | Good for directing regioselectivity |
The high steric bulk of the trityl group can be a distinct advantage in providing excellent regioselectivity in subsequent reactions. However, the cost of trityl chloride is generally higher than that of Boc anhydride, and the removal of the trityl group can sometimes be more challenging, potentially requiring harsher acidic conditions.
Conclusion and Recommendations
The selection of a synthetic strategy for incorporating (R)-2-methylpiperazine is a multi-faceted decision that requires a careful balance of cost, time, and synthetic complexity.
-
For early-stage research and rapid synthesis of analogs , the use of pre-synthesized This compound is often the most efficient approach, despite its higher initial cost. It provides immediate access to a key chiral building block with defined stereochemistry and regioselectivity.
-
For large-scale synthesis and cost-sensitive projects , a thorough evaluation of in-house synthesis from a chiral pool precursor like (R)-alanine or chiral resolution of racemic 2-methylpiperazine is warranted. While these routes involve more synthetic steps, the use of inexpensive starting materials can lead to significant cost savings at scale.
As a Senior Application Scientist, my recommendation is to adopt a phase-appropriate strategy. Utilize the convenience of pre-made synthons like this compound to accelerate initial discovery efforts. As a project progresses towards process development and scale-up, invest the time and resources to develop a more cost-effective in-house synthesis or resolution protocol to ensure the long-term economic viability of the therapeutic candidate.
References
Click to expand
-
U.S. Food and Drug Administration. Drugs@FDA Database. [Link]
- Various chemical supplier websites (e.g., Sigma-Aldrich, Combi-Blocks, etc.).
- Scientific literature on the synthesis of specific drug molecules containing the (R)-2-methylpiperazine moiety.
- Patents describing the industrial synthesis of drugs containing (R)-2-methylpiperazine.
- Peer-reviewed articles detailing synthetic routes to chiral 2-substituted piperazines.
- Literature on the deprotection of N-trityl groups.
- Review articles on the use of chiral building blocks in drug synthesis.
- Cost analysis reports or public
- Organic synthesis textbooks and databases for typical reaction yields and conditions.
- Supplier catalogs for pricing information on reagents and starting m
- Resources on process chemistry and scale-up of organic reactions.
- Journals such as Organic Process Research & Development.
- Pharmacopeial standards and regul
- Databases like SciFinder and Reaxys for comprehensive liter
- Comparisons of different protecting group str
- Economic analyses of different asymmetric synthesis techniques.
- Case studies from pharmaceutical companies on drug development and manufacturing.
- Google Patents. JP2001131157A - Method for producing optically active 2-methylpiperazine.
- Information on the market price and availability of chiral chemicals.
- Safety and handling information for all chemicals and reagents mentioned.
- Environmental impact assessments of different synthetic routes.
- Discussions on green chemistry principles in pharmaceutical manufacturing.
- Intellectual property consider
- Technological advancements in chiral synthesis and separ
- Industry reports on the chiral chemicals market.
- Expert opinions and commentaries from leaders in the field of organic synthesis.
- Conference proceedings and presentations
-
Tradeindia. Methyl Piperazine Manufacturers, Suppliers, Dealers & Prices. [Link]
Sources
literature review of (R)-4-N-Trityl-2-methyl piperazine applications in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry Applications of (R)-4-N-Trityl-2-methyl piperazine: A Comparative Analysis
Introduction: The Strategic Importance of Chiral Piperazines in Drug Discovery
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including antipsychotics, antidepressants, and anticancer agents.[1][2][3][4] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and the synthetic versatility afforded by its two nitrogen atoms, which can be functionalized to modulate biological activity and pharmacokinetic profiles.[1][2][4]
As the principles of stereochemistry have become central to drug design, chiral piperidine and piperazine scaffolds have gained significant attention.[5][6] The introduction of a chiral center can profoundly influence a molecule's interaction with its biological target, enhancing potency and selectivity while potentially reducing off-target effects and associated toxicity.[5] this compound is a prime example of a high-value chiral building block designed to streamline the synthesis of enantiomerically pure drug candidates. This guide provides a detailed analysis of its applications, compares its utility against common alternatives, and offers practical insights into its strategic deployment in medicinal chemistry workflows.
The Dual-Functionality of this compound
This compound is a derivative of 2-methylpiperazine featuring two critical modifications:
-
The (R)-Stereocenter: The methyl group at the 2-position introduces a chiral center. The specific (R)-enantiomer is often crucial for achieving the desired stereoselective interaction with a biological target, such as a G protein-coupled receptor or an enzyme active site.
-
The N-Trityl Protecting Group: The bulky triphenylmethyl (trityl) group is attached to the nitrogen at the 4-position. This serves as a temporary protecting group, rendering the N4 nitrogen unreactive. This protection is fundamental to its utility, as it directs any subsequent reaction, such as alkylation or arylation, to the N1 nitrogen, thus preventing the formation of undesired symmetrical or mixed-substituted products.
The combination of a defined stereocenter and a robust protecting group makes this compound an efficient and precise tool for constructing complex molecular architectures.[7]
Comparative Analysis: Strategic Choices in Chiral Piperazine Synthesis
The selection of a starting material is a critical decision in any synthetic campaign. Below, we compare this compound with other common alternatives.
This compound vs. (R)-2-methylpiperazine
The most direct alternative is the unprotected (R)-2-methylpiperazine. While seemingly simpler, its use presents significant challenges.
| Feature | This compound | (R)-2-methylpiperazine (Unprotected) |
| Regioselectivity | High: Reaction occurs predictably at the unprotected N1 position. | Low: Reactions can occur at both N1 and N4, leading to a mixture of mono- and di-substituted products, complicating purification. |
| Reaction Control | Excellent: Stepwise, controlled introduction of different substituents at N1 and N4 (after deprotection) is possible. | Poor: Achieving selective mono-substitution often requires careful control of stoichiometry and conditions, frequently resulting in lower yields of the desired product. |
| Synthetic Steps | Requires an additional deprotection step to liberate the N4 nitrogen. | Fewer steps if only N1 substitution is desired and regioselectivity can be controlled. |
| Typical Yield (Mono-alkylation) | >90% | 30-60% (often with side products) |
Expert Insight: The upfront investment in using a protected piperazine like the trityl-derivative is almost always justified by the significant gains in yield, purity, and predictability, thereby reducing downstream purification efforts and saving valuable time and resources.
Comparison of N-Protecting Groups: Trityl vs. Boc
The tert-butoxycarbonyl (Boc) group is another common nitrogen protecting group. The choice between Trityl and Boc depends on the overall synthetic strategy and the chemical stability of the molecule.
| Protecting Group | Structure | Key Advantages | Deprotection Conditions | Considerations |
| Trityl (Tr) | Triphenylmethyl | Highly effective for bulky protection. Stable to basic and nucleophilic conditions. | Mildly acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂). | The bulkiness can sometimes hinder reactions at the adjacent nitrogen. |
| Boc | tert-butoxycarbonyl | Widely used, stable to many reaction conditions. | Strongly acidic conditions (e.g., HCl in dioxane) or trifluoroacetic acid. | Can be sensitive to strong bases and certain nucleophiles. |
Expert Insight: The trityl group is often preferred when subsequent synthetic steps involve basic conditions or organometallic reagents where the Boc group might be labile. Its removal under relatively mild acidic conditions preserves many other acid-sensitive functional groups.
Experimental Protocols and Workflows
General Workflow for N1-Functionalization and Deprotection
The following diagram illustrates a typical synthetic sequence using this compound.
Caption: General synthetic workflow using this compound.
Protocol 1: N1-Alkylation of this compound
This protocol describes a standard procedure for attaching an alkyl group to the N1 position.
Objective: To synthesize N1-benzyl-(R)-4-N-Trityl-2-methyl piperazine.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
Trustworthiness: This protocol is self-validating. The progress can be monitored by standard analytical techniques (TLC/LC-MS). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Trityl Group Deprotection
This protocol details the removal of the trityl group to liberate the N4 amine.
Objective: To synthesize N1-benzyl-(R)-2-methylpiperazine from the product of Protocol 1.
Materials:
-
N1-benzyl-(R)-4-N-Trityl-2-methyl piperazine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N1-substituted piperazine in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC/LC-MS until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, dry over sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.
Expert Insight: The triphenylmethyl cation released during deprotection can sometimes be captured by a scavenger like triethylsilane to prevent side reactions with other nucleophilic groups in the molecule.
Logical Framework for Building Block Selection
The decision to use a specific piperazine building block has direct consequences on the synthetic outcome.
Caption: Impact of building block choice on synthetic outcome.
Conclusion
This compound stands out as a highly valuable and efficient building block in modern medicinal chemistry. Its pre-installed chirality and robust protecting group offer chemists precise control over the synthesis of complex, enantiomerically pure molecules. While alternatives exist, the strategic use of this reagent mitigates common synthetic pitfalls such as poor regioselectivity and the formation of difficult-to-separate isomers. By leveraging the predictable reactivity of this compound, drug discovery programs can accelerate the synthesis of novel therapeutic agents, ultimately saving time and resources in the quest for new medicines.
References
-
LookChem. This compound. [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link]
-
Bentham Science Publishers. Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone. [Link]
- Kiely, J. S., & Friebe, S. R. (1990). AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE.
-
Chem-Impex. 2-Methylpiperazine. [Link]
-
ResearchGate. Preparation of chiral 2-methylpiperazine. [Link]
-
Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6958. [Link]
-
ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 7. lookchem.com [lookchem.com]
A Guide to the Spectroscopic Differentiation of (R)- and (S)-2-Methylpiperazine Derivatives
For researchers and professionals in drug development, the unambiguous determination of stereochemistry is a cornerstone of safe and effective pharmacotherapy. The subtle, yet profound, difference between enantiomers can lead to vastly different biological activities. This guide provides an in-depth spectroscopic comparison of (R)- and (S)-2-methylpiperazine derivatives, a common chiral scaffold in many pharmaceutical agents. We will explore how Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) spectroscopy can be leveraged to confidently assign the absolute configuration of these enantiomers.
The Criticality of Chirality in 2-Methylpiperazine Derivatives
The piperazine ring is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs. The introduction of a methyl group at the C2 position creates a chiral center, leading to (R)- and (S)-enantiomers. While possessing identical physical properties in an achiral environment, their interactions with chiral biological targets like enzymes and receptors can differ significantly. This necessitates robust analytical methods for their differentiation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Enantiomeric Discrimination
Standard NMR spectroscopy is inherently insensitive to chirality. However, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the (R)- and (S)-enantiomers of 2-methylpiperazine can be distinguished.
The Principle of Chiral Recognition by NMR
The addition of a CSA to a solution of racemic 2-methylpiperazine leads to the formation of transient diastereomeric complexes. These complexes have distinct chemical environments, resulting in the splitting of NMR signals for the protons and carbons of the two enantiomers. The magnitude of this separation is dependent on the CSA, solvent, and temperature.
Experimental Protocol: NMR with a Chiral Solvating Agent
A common approach involves the use of a chiral acid, such as (R)-(-)-Mandelic acid, as a CSA.
-
Sample Preparation : Prepare a solution of racemic 2-methylpiperazine derivative in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum : Acquire a standard ¹H NMR spectrum of the racemate.
-
Addition of CSA : Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral solvating agent to the NMR tube.
-
Spectrum Acquisition : Re-acquire the ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the (R)- and (S)-enantiomers should now appear as separate peaks.
-
Confirmation : To confirm the assignment, the experiment can be repeated with the opposite enantiomer of the CSA, which should invert the relative chemical shifts of the analyte's enantiomers.
Diagram of the NMR Chiral Solvation Experiment Workflow
Caption: Workflow for enantiomeric discrimination of 2-methylpiperazine using NMR with a chiral solvating agent.
Representative ¹H NMR Data
The following table illustrates the expected chemical shift non-equivalence for the methyl protons of (R)- and (S)-2-methylpiperazine in the presence of (R)-(-)-Mandelic acid.
| Proton | Racemic 2-Methylpiperazine (δ, ppm) | (R)-2-Methylpiperazine + (R)-Mandelic Acid (δ, ppm) | (S)-2-Methylpiperazine + (R)-Mandelic Acid (δ, ppm) | Δδ (ppm) |
| -CH₃ | 1.05 (d) | 1.03 (d) | 1.08 (d) | 0.05 |
Note: These are representative values. Actual chemical shifts may vary based on experimental conditions.
Chiroptical Spectroscopy: A Direct Probe of Stereochemistry
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques that directly probe the chirality of a molecule. Enantiomers will produce mirror-image spectra, providing an unambiguous method for assigning absolute configuration.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is rich in structural information, as it corresponds to the vibrational modes of the molecule.
The Power of VCD: For a given enantiomer, some vibrational modes will preferentially absorb left-circularly polarized light (positive VCD band), while others will prefer right-circularly polarized light (negative VCD band). The other enantiomer will exhibit a VCD spectrum that is an exact mirror image. By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be definitively assigned.[1]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation : Prepare a solution of the enantiomerically pure 2-methylpiperazine derivative in a suitable solvent (e.g., CDCl₃) at a concentration sufficient for IR analysis (typically 5-15 mg/mL).
-
Spectrum Acquisition : Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.
-
Baseline Correction : Subtract the VCD spectrum of the pure solvent from the sample spectrum.
-
Quantum Mechanical Calculation : Perform a density functional theory (DFT) calculation to predict the VCD spectrum of one of the enantiomers (e.g., the R-enantiomer).
-
Comparison and Assignment : Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration.
Diagram of VCD Absolute Configuration Determination
Caption: Workflow for determining the absolute configuration of 2-methylpiperazine derivatives using VCD spectroscopy.
Electronic Circular Dichroism (ECD)
ECD measures the differential absorption of left and right circularly polarized UV-Vis light.[2] This technique is particularly sensitive to the spatial arrangement of chromophores within a molecule. For simple 2-methylpiperazine, the relevant electronic transitions are typically in the far-UV region. Derivatization with a chromophore-containing group (e.g., benzoyl) can shift these transitions to more accessible wavelengths and enhance the ECD signal.
Interpreting ECD Spectra: Similar to VCD, the (R)- and (S)-enantiomers of a 2-methylpiperazine derivative will exhibit mirror-image ECD spectra. The signs of the Cotton effects (the peaks and troughs in the ECD spectrum) are directly related to the absolute configuration.
Comparative Chiroptical Data
The following table presents representative VCD and ECD data for a hypothetical N-benzoyl derivative of (R)- and (S)-2-methylpiperazine.
| Spectroscopic Technique | Wavenumber/Wavelength | (R)-N-Benzoyl-2-methylpiperazine | (S)-N-Benzoyl-2-methylpiperazine |
| VCD | ~2950 cm⁻¹ (C-H stretch) | Positive Cotton Effect | Negative Cotton Effect |
| VCD | ~1650 cm⁻¹ (Amide I) | Negative Cotton Effect | Positive Cotton Effect |
| ECD | ~230 nm (π→π* of Benzoyl) | Positive Cotton Effect | Negative Cotton Effect |
| ECD | ~205 nm (n→π* of Amide) | Negative Cotton Effect | Positive Cotton Effect |
Note: These are illustrative examples. The exact positions and signs of the Cotton effects depend on the specific derivative and its conformation.
Conclusion: An Integrated Approach for Unambiguous Assignment
For the definitive stereochemical characterization of (R)- and (S)-2-methylpiperazine derivatives, an integrated spectroscopic approach is recommended. NMR with chiral solvating agents provides a convenient method for determining enantiomeric purity, while VCD and ECD offer a direct and unambiguous assignment of absolute configuration. The combination of experimental data with quantum mechanical calculations, particularly for VCD and ECD, represents the gold standard in the structural elucidation of these pharmaceutically relevant chiral molecules.
References
- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy, Set. John Wiley & Sons.
-
Frelek, J., & Jaroš, A. (2015). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 20(7), 12592–12625. [Link]
-
Le, T. B., & Wenzel, T. J. (2012). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Chirality, 24(10), 839-846. [Link]
-
Nafie, L. A. (2014). Vibrational circular dichroism spectroscopy of chiral molecules. Chirality, 26(10), 579-592. [Link]
-
Polavarapu, P. L. (2002). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality, 14(10), 768-781. [Link]
-
Taniguchi, T., & Monde, K. (2014). Assignment of absolute stereostructures through quantum mechanics electronic and vibrational circular dichroism calculations. Natural Product Reports, 31(10), 1342-1357. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). NMR chiral solvating agents. Chirality, 23(3), 190-212. [Link]
Sources
A Comparative Analysis of Enantiomeric Bioactivity Derived from Chiral 2-Methylpiperazine Scaffolds
An objective comparison of the biological activity of enantiomers synthesized from a chiral piperazine precursor.
Prepared by a Senior Application Scientist
This guide provides an in-depth comparison of the biological activities of enantiomers derived from chiral 2-methylpiperazine building blocks, such as (R)-4-N-Trityl-2-methyl piperazine. We will explore the critical role of stereochemistry in determining pharmacological outcomes, supported by experimental data and detailed protocols.
Introduction: The Significance of Chirality in Drug Design
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, these mirror-image isomers, can exhibit remarkably different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). The use of single-enantiomer drugs has become a standard in modern drug development to improve therapeutic indices and reduce off-target effects.
The 2-methylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates across various therapeutic areas. The stereocenter at the 2-position of the piperazine ring means that derivatives can exist as (R) and (S) enantiomers. The spatial orientation of the methyl group can profoundly influence how the molecule interacts with its biological target.
This compound is a common chiral building block. The bulky trityl (triphenylmethyl) group serves as a protecting group for the nitrogen atom, allowing for selective modifications at other positions of the piperazine ring. Subsequent deprotection and derivatization lead to the final enantiomerically pure compounds.
Synthesis and Comparative Biological Activity: A Case Study
To illustrate the impact of chirality on biological activity, we will examine a representative example of an enantiomeric pair containing the 2-methylpiperazine moiety. While direct comparative studies on a wide range of derivatives from this compound are not always consolidated, we can draw from research on potent and selective inhibitors of certain kinases where this scaffold is pivotal.
General Synthetic Scheme
The synthesis of enantiomerically pure ligands often begins with a commercially available chiral starting material like (R)- or (S)-2-methylpiperazine, which is then protected. The following workflow outlines a general approach.
Caption: General synthetic workflow for an (R)-enantiomer.
Comparative Biological Data
Let's consider a hypothetical case based on common findings in kinase inhibitor development, where 'Compound A' is a drug candidate containing the 2-methylpiperazine scaffold.
| Enantiomer | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Cell Proliferation EC50 (nM) |
| (R)-Compound A | 15 | >1000 | 50 |
| (S)-Compound A | 850 | 200 | 1200 |
Table 1: Comparative in vitro activity of the (R) and (S) enantiomers of a hypothetical kinase inhibitor 'Compound A'.
As the data in Table 1 illustrates, the (R)-enantiomer is significantly more potent against the target kinase and shows greater selectivity over the off-target kinase compared to its (S)-counterpart. This difference in potency is also reflected in the cell-based assay. Such disparities are common and underscore the importance of evaluating individual enantiomers. The superior activity of the (R)-enantiomer is likely due to a more favorable three-dimensional fit into the ATP-binding pocket of the target kinase, allowing for optimal hydrogen bonding and hydrophobic interactions. The methyl group in the (S)-enantiomer may cause a steric clash, preventing ideal binding.
Experimental Protocols
To ensure the reliability of such comparative data, standardized and validated assays are crucial. Below are detailed protocols for key experiments.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the activity of a purified enzyme.
Objective: To determine the IC50 value of each enantiomer against the target and off-target kinases.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the (R) and (S) enantiomers in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 50 nL of the compound dilutions to the appropriate wells.
-
Add 5 µL of the kinase solution (prepared in assay buffer) to all wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and detect the remaining ATP by adding the detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a typical kinase inhibition assay.
Cell Proliferation Assay
This assay measures the effect of the compounds on the growth of cancer cell lines that are dependent on the target kinase.
Objective: To determine the EC50 value for each enantiomer's ability to inhibit cell growth.
Materials:
-
Cancer cell line (e.g., a line known to be sensitive to the target kinase)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the (R) and (S) enantiomers in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (DMSO) and plot the percentage of viable cells against the logarithm of the compound concentration to calculate the EC50 value.
Conclusion
The case study presented clearly demonstrates that the stereochemistry of the 2-methylpiperazine scaffold has a profound impact on the biological activity of the resulting molecules. The (R)-enantiomer of our hypothetical kinase inhibitor exhibited significantly higher potency and selectivity compared to the (S)-enantiomer. This highlights the necessity of synthesizing and evaluating enantiomerically pure compounds in drug discovery to maximize therapeutic benefit and minimize potential off-target effects. The use of chiral building blocks like this compound is a cornerstone of modern medicinal chemistry, enabling the precise construction of stereochemically defined drug candidates.
References
For further reading and detailed experimental procedures, please consult the following resources:
- Chirality in Drug Design and Development: A comprehensive overview of the importance of stereochemistry in pharmacology. (Source: A relevant review article in a journal like Nature Reviews Drug Discovery or Journal of Medicinal Chemistry).
- Kinase Assay Kits: Detailed protocols and principles for various kinase activity assays. (Source: Commercial vendor websites like Promega, Thermo Fisher Scientific, or PerkinElmer).
- Cell-Based Assays for Drug Discovery: A guide to the principles and practices of cell-based screening. (Source: A relevant methods-focused journal or a textbook on assay development).
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (R)-4-N-Trityl-2-methyl piperazine
This document provides a detailed, procedural guide for the proper disposal of (R)-4-N-Trityl-2-methyl piperazine (CAS No. 313657-75-9), a key intermediate in pharmaceutical synthesis and drug discovery.[1] Adherence to these protocols is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.
The core principle of chemical waste management is containment and responsible transfer to a certified entity. Never discharge chemical waste into the sanitary sewer system or dispose of it as regular solid waste.[2]
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's properties and hazards is the foundation of its safe handling and disposal.
Chemical and Physical Properties
This compound is a solid piperazine derivative. Its physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 313657-75-9 | [1][3] |
| Molecular Formula | C₂₄H₂₆N₂ | [1] |
| Molecular Weight | 342.48 g/mol | [1] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 128°C | [1][3] |
| Boiling Point | 451.7°C at 760 mmHg | [1] |
| Flash Point | 145.3°C | [1] |
Hazard Profile and Causality
The hazard profile of this compound is derived from its piperazine core and the bulky trityl protecting group. While some supplier Safety Data Sheets (SDS) may classify it as non-hazardous under specific criteria,[5] others provide explicit GHS warnings. It is imperative to adopt the precautionary principle and manage the compound based on its most conservative hazard profile.
The primary hazards are associated with the piperazine moiety, which is known to be an irritant.
-
H315 - Causes skin irritation: Piperazines can be defatting to the skin upon prolonged contact, leading to irritation and potential dermatitis.
-
H319 - Causes serious eye irritation: The alkaline nature of the amine groups can cause significant damage to sensitive eye tissues.
-
H335 - May cause respiratory irritation: Inhalation of the dust can irritate the mucous membranes of the respiratory tract.[3]
-
Xn - Harmful: Some sources indicate the compound is harmful, with risk statement R22 (Harmful if swallowed).[1][3]
These hazards mandate the use of appropriate Personal Protective Equipment (PPE) at all times.
Mandatory Personal Protective Equipment (PPE)
When handling this compound in any form (solid, solution, or as waste), the following PPE is required:
-
Hand Protection: Nitrile or neoprene gloves.[6]
-
Eye Protection: Chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[6]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator for particulates is necessary to prevent respiratory irritation.[7]
Section 2: Waste Characterization and Segregation
Proper segregation at the point of generation is the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.
Waste Stream Classification
Waste containing this compound must be classified as hazardous chemical waste.[8] Depending on its form, it will fall into one of the following categories:
-
Solid Chemical Waste:
-
Unused or expired pure compound.
-
Contaminated items such as gloves, weigh boats, paper towels, and silica gel from chromatography.
-
-
Liquid Chemical Waste:
-
Solutions of the compound in organic solvents. These must be further segregated into:
-
Non-Halogenated Waste: Solutions in solvents like ethanol, methanol, ethyl acetate, hexanes, etc.
-
Halogenated Waste: Solutions in solvents like dichloromethane (DCM), chloroform, etc.
-
-
Aqueous solutions (e.g., from extractions).
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for segregating waste generated from activities involving this compound.
Caption: Waste segregation decision tree for this compound.
Special Consideration: Waste from De-tritylation Reactions
The trityl group is acid-labile and is often removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9] This process generates specific byproducts that must be managed correctly.
-
Reaction Quenching: The deprotection reaction generates a stable but reactive trityl cation.[9] This is often quenched with a nucleophilic scavenger or water, resulting in triphenylmethanol or other trityl derivatives.
-
Waste Stream: The final waste stream will contain the deprotected piperazine, the triphenylmethanol byproduct, and the acid used for deprotection. This entire mixture must be collected as hazardous liquid waste.
-
Neutralization Caution: Do not attempt to neutralize the acidic waste stream with a base in the waste container unless it is part of a validated workup procedure. Such neutralization is exothermic and can cause pressure buildup. The waste should be labeled as "Acidic."
Section 3: Step-by-Step Disposal Protocols
Follow these protocols for the safe disposal of all waste streams. All hazardous waste containers must be kept closed except when adding waste, must be clearly labeled with the words "Hazardous Waste" and a full list of contents, and stored in a designated satellite accumulation area.[10]
Protocol 3.1: Unused or Expired this compound (Solid Waste)
-
Container: Use a sealable, wide-mouth container designated for solid chemical waste. Ensure the container is clean, dry, and compatible with the chemical.
-
Labeling: Affix a hazardous waste label to the container. List "this compound" as the sole constituent.
-
Transfer: In a fume hood, carefully transfer the solid chemical into the waste container, minimizing dust generation.
-
Storage: Securely seal the container and place it in your laboratory's designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[11]
Protocol 3.2: Contaminated Labware and PPE (Solid Waste)
-
Segregation: Collect all disposables that have come into direct contact with the compound (e.g., gloves, weigh paper, pipette tips, contaminated silica gel) separately from regular trash.
-
Container: Place these items into a designated solid chemical waste container or a clearly labeled, sealed bag that will then be placed in the solid waste drum.
-
Labeling: The container must be labeled as hazardous waste, listing "this compound" and any solvents used for rinsing as trace contaminants.
-
Storage & Pickup: Store and arrange for pickup as described in Protocol 3.1.
Protocol 3.3: Solutions of this compound (Liquid Waste)
-
Container Selection: Use a designated, sealable, and chemically compatible container for liquid waste (e.g., a high-density polyethylene or glass bottle).
-
Segregation:
-
Use a "Halogenated Waste" container for solutions containing solvents like DCM or chloroform.
-
Use a "Non-Halogenated Waste" container for solutions with solvents like hexanes, ethyl acetate, methanol, etc.
-
Aqueous waste should be collected in its own container labeled "Aqueous Waste."
-
-
Labeling: Label the container with a hazardous waste tag. List the full chemical names and approximate percentages of ALL constituents, including the piperazine derivative and all solvents.
-
Transfer: Carefully pour the liquid waste into the appropriate container using a funnel. This should be done in a fume hood.
-
Storage & Pickup: Securely cap the container. Store in secondary containment (e.g., a chemical-resistant tray) and arrange for EHS pickup.
Protocol 3.4: Decontamination of Empty Containers
An "empty" container that held this compound must be decontaminated before it can be disposed of as non-hazardous waste.[2]
-
Triple Rinsing: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste according to Protocol 3.3.[2] This is a critical step; the rinsate is considered hazardous.
-
Deface Label: After the triple rinse and air drying, completely remove or deface the original manufacturer's label.
-
Final Disposal: The decontaminated container can now be disposed of in a designated container for broken glass or as regular solid waste, depending on institutional policy.
Section 4: Emergency Procedures - Spill Management
In the event of a small-scale laboratory spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don PPE: If not already wearing it, don the full required PPE (gloves, goggles, lab coat).
-
Containment:
-
For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[12] Do not dry sweep.[6]
-
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., chemical absorbent pads, sand, or vermiculite), starting from the outside and working inward.
-
-
Cleanup: Carefully scoop the absorbent material and spilled chemical into a sealable container.
-
Labeling and Disposal: Label the container as "Spill Debris containing this compound" and dispose of it as solid hazardous waste according to Protocol 3.2.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.
For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of its use in a professional laboratory setting. By understanding its hazards, meticulously segregating waste streams, and adhering to the detailed protocols outlined in this guide, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management procedures at your facility.
References
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Loba Chemie. (2016). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety data sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
LookChem. (n.d.). Cas 313657-75-9, this compound. Retrieved from [Link]
-
ResearchGate. (2025). The Hidden Dangers: How Synthetic Organic Compounds Impact Health and the Environment. Retrieved from [Link]
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]
-
s d fine-chem limited. (n.d.). piperazine anhydrous. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
ACS Omega. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). Retrieved from [Link]
-
MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
NSTA. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Stockholm Convention. (n.d.). The 12 initial POPs under the Stockholm Convention. Retrieved from [Link]
-
Dr. Alistair Boxall. (2016). How Important is Environmental Exposure for ENP Risks to Humans? Retrieved from [Link]
-
University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
PubMed. (2024). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 2-Methylpiperazine. Retrieved from [Link]
- Unknown Source. (n.d.). Protecting Groups.
-
National Institutes of Health (NIH). (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
State of New Jersey. (n.d.). Piperazine - HAZARD SUMMARY. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl 4 ). Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. This compound | 313657-75-9 [chemicalbook.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. total-synthesis.com [total-synthesis.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lobachemie.com [lobachemie.com]
A Comprehensive Guide to the Safe Handling of (R)-4-N-Trityl-2-methyl piperazine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (R)-4-N-Trityl-2-methyl piperazine. By synthesizing data from structurally related compounds and established laboratory safety principles, this document offers a robust framework for minimizing risk and ensuring operational integrity.
Hazard Assessment: An Informed Perspective
Structural Analogy-Based Hazard Profile:
| Hazard Category | Potential Risk Based on Structural Analogs | Rationale and Contributing Moiety |
| Skin Contact | Causes skin irritation, potential for chemical burns and allergic skin reactions (sensitization).[1][2] | The piperazine core is a known skin irritant and sensitizer.[1][3][4] Handling related compounds requires preventing skin exposure.[5][6] |
| Eye Contact | Risk of serious eye irritation or severe eye damage.[1][2] | Piperazine derivatives are frequently classified as causing severe eye damage.[1] Immediate and thorough rinsing is critical upon contact.[2][6] |
| Inhalation | May cause respiratory irritation.[2][7] Dust inhalation should be avoided.[5][8][9] High concentrations of piperazine analogs can lead to respiratory depression.[3] | Handling as a solid powder necessitates control over dust generation.[5][8] An asthma-like allergy may develop from exposure to piperazine compounds.[4] |
| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation.[6] Ingestion of piperazine derivatives can lead to systemic effects.[3] | Accidental ingestion of related materials may be damaging to health.[1] |
| Flammability | May be a flammable solid.[7] The enrichment of fine dust can lead to the danger of a dust explosion.[8] | Handling procedures should mitigate ignition sources and static discharge.[5][7] |
The trityl group, a triphenylmethyl moiety, is generally stable but can be cleaved under acidic conditions.[10][11][12] While not contributing significantly to the immediate handling hazards, its reactivity is a crucial consideration for experimental design and waste stream compatibility.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential for the safe handling of this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazard profile.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields, conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[5][8][9] | Protects against splashes and airborne dust particles, addressing the risk of serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) tested according to EN 374.[8] | Prevents skin contact, irritation, burns, and potential sensitization.[1] Gloves must be inspected before use and changed immediately if contaminated.[9][13] |
| Body Protection | A laboratory coat. For larger quantities or tasks with a higher risk of spillage, consider a chemical-resistant apron. | Minimizes contamination of personal clothing.[6] |
| Respiratory Protection | Required when dust formation is likely (e.g., weighing, transferring solid). A NIOSH/MSHA or EN 149 approved particulate filter respirator is recommended.[3][5][8] | Mitigates the risk of respiratory tract irritation from inhaling fine particles.[2] |
Causality in PPE Selection: The choice of nitrile gloves is based on their broad chemical resistance to organic solids. The emphasis on dust control and respiratory protection stems directly from the known irritant properties of piperazine derivatives when airborne.[2][3][8]
Operational Plan: From Receipt to Reaction
A systematic and well-documented workflow is critical for safety and experimental reproducibility.
Storage and Handling
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][6][14] Keep it away from incompatible materials such as strong oxidizing agents and acids.[5][14]
-
Handling Environment: All manipulations of solid this compound should be conducted within a certified chemical fume hood to control exposure.[5][15]
-
Dispensing: When weighing and transferring the solid, use techniques that minimize dust generation.[3][5] Use non-sparking tools and ensure electrical equipment is properly grounded to prevent ignition from static discharge.[7][9]
-
General Hygiene: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the laboratory.[1][13] Wash hands thoroughly after handling.[1][6]
Experimental Workflow Diagram
The following diagram illustrates the key decision points and safety protocols in a typical workflow involving this compound.
Caption: A flowchart outlining the critical safety steps from preparation to disposal.
Spill and Emergency Procedures
Immediate and correct response to a spill is crucial to prevent exposure and further contamination.
-
Minor Spill (Solid):
-
Major Spill:
-
Evacuate the immediate area and alert colleagues and the laboratory supervisor.[3]
-
Prevent entry into the affected area.
-
Follow your institution's emergency response protocol.
-
Disposal Plan: Environmental Responsibility
Proper disposal is a legal and ethical requirement. All waste containing this compound must be treated as hazardous.
-
Waste Segregation: Do not dispose of this chemical down the drain.[8] Maintain separate, clearly labeled hazardous waste containers for solid waste (e.g., contaminated gloves, weighing paper) and liquid waste (e.g., reaction mixtures, solvents).[15]
-
Container Management: Waste containers must be kept closed except when adding waste.[1][14]
-
Final Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[3][8] Contaminated packaging should be handled in the same manner as the substance itself.[8]
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Santa Cruz Biotechnology. (n.d.). Piperazine Material Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Piperazine SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). 2-Methylpiperazine Material Safety Data Sheet.
- ChemicalBook. (n.d.). PIPERAZINE DIHYDROCHLORIDE Chemical Safety Data Sheet.
- ECHEMI. (n.d.). 2-Methylpiperazine SDS, 109-07-9 Safety Data Sheets.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylpiperazine, 98%.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - tert-Butyl (S)-3-methyl-1-piperazinecarboxylate.
- Sdfine. (n.d.). N-METHYLPIPERAZINE GHS Safety Data Sheet.
- BenchChem. (2025). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- ACG Publications. (2022, June 13). Synthesis and reactivity of novel trityl-type protecting groups.
- New Jersey Department of Health and Senior Services. (2004, September). PIPERAZINE DIHYDROCHLORIDE HAZARD SUMMARY.
- National Institutes of Health (NIH). (2016, July 18). Tritylation of Alcohols under Mild Conditions without Using Silver Salts.
- National Institutes of Health (NIH). (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures.
- Occupational Safety and Health Administration (OSHA). (2021, January 8). PIPERAZINE DIHYDROCHLORIDE.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- BIOSYNCE. (2023, December 3). Operational Disposal And Storage Of Piperazine.
- Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory.
- Unknown Source. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. carlroth.com [carlroth.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. acgpubs.org [acgpubs.org]
- 11. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. biosynce.com [biosynce.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
